6-Methylpyridine-3-boronic acid hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(6-methylpyridin-3-yl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2.ClH/c1-5-2-3-6(4-8-5)7(9)10;/h2-4,9-10H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEJHFSGVGEQSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096333-73-0 | |
| Record name | 2-Methylpyridine-5-boronic Acid Hydrochloride (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
6-Methylpyridine-3-boronic acid hydrochloride molecular weight
An In-Depth Technical Guide to 6-Methylpyridine-3-boronic acid hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its unique structure, combining the privileged pyridine scaffold with the versatile boronic acid functional group, makes it an indispensable reagent for constructing complex molecular architectures. This guide provides a comprehensive technical overview for researchers and scientists, detailing the compound's core molecular properties, the scientific rationale for its use, validated synthesis protocols, key applications in the synthesis of bioactive molecules, and essential safety and handling procedures. The focus is on delivering field-proven insights and explaining the causality behind experimental choices, thereby empowering professionals to leverage this reagent effectively and safely in their research endeavors.
Core Molecular Profile
Understanding the fundamental properties of a reagent is the first step toward its successful application. 6-Methylpyridine-3-boronic acid is most commonly supplied and utilized as its hydrochloride salt to improve stability. It is crucial to distinguish between the salt form and the free base.
The molecular weight of This compound is 173.41 g/mol .[1]
The following table summarizes the key physicochemical properties and identifiers for both the hydrochloride salt and its corresponding free base.
| Property | This compound | 6-Methylpyridine-3-boronic acid (Free Base) |
| Molecular Weight | 173.41 g/mol [1] | 136.94 g/mol [2] |
| Molecular Formula | C₆H₉BClNO₂[1] | C₆H₈BNO₂[2] |
| CAS Number | 2096333-73-0[1] | 659742-21-9[3] |
| Appearance | White to off-white solid powder[3] | White to pale brown powder[3] |
| Melting Point | Not specified | 128-130°C[3] |
| Solubility | Not specified | DMSO (Slightly), Methanol (Slightly)[3] |
| Storage Conditions | 2-8°C, dry, inert atmosphere[4] | 2-8°C, under freezer (-20°C)[2][3] |
| Stability | Generally more stable than free base | Hygroscopic[3] |
The Scientific Rationale: A Privileged Scaffold for Modern Chemistry
The utility of this compound stems from the strategic combination of two powerful chemical motifs: the pyridine ring and the boronic acid group.
The Pyridine Scaffold: The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrently found in a multitude of approved drugs and biologically active compounds.[5] Its presence can enhance solubility, provide a hydrogen bond acceptor, and allow for precise modulation of a molecule's electronic and steric properties to optimize interactions with biological targets.[5]
The Boronic Acid Functional Group: Boronic acids are exceptionally versatile functional groups, most renowned for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[6] This palladium-catalyzed reaction is one of the most robust and widely used methods for forming carbon-carbon bonds, allowing chemists to link the 6-methylpyridyl unit to a vast array of other molecular fragments.[6] Furthermore, the boronic acid moiety itself is increasingly recognized as a pharmacophore, capable of forming reversible covalent bonds with serine residues in enzyme active sites, a mechanism exploited by several FDA-approved drugs like the proteasome inhibitor Velcade® (bortezomib).[7]
Synthesis and Characterization
While this compound is commercially available, understanding its synthesis provides valuable context for its reactivity and potential impurities. The synthesis of pyridylboronic acids typically involves the reaction of a halogenated pyridine with an organometallic reagent followed by quenching with a borate ester.[6]
A common laboratory-scale synthesis for the free base, 6-methylpyridine-3-boronic acid, has been reported, which can then be treated with HCl to form the hydrochloride salt.[3]
Example Protocol: Synthesis of 6-Methylpyridine-3-boronic acid[4]
This protocol describes a palladium-catalyzed borylation using microwave irradiation, a modern technique that significantly accelerates reaction times.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve 6-methyl-3-pyridinol trifluoromethanesulfonate (4.6 mmol) in acetonitrile (30 mL) in a microwave reaction tube.
-
Addition of Boron Source: Add bis(pinacolato)diboron (1.5 equivalents, 6.9 mmol, 1.71 g) to the solution and stir until fully dissolved.
-
Addition of Base and Catalyst: Sequentially add potassium acetate (13.8 mmol, 1.35 g) and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 98 mg, 0.03 mol%) to the mixture.
-
Microwave Irradiation: Place the sealed reaction tube in a microwave reactor and heat at 160°C for two cycles of 600 seconds each.
-
Reaction Monitoring: Monitor the reaction's completion using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent Removal: Upon completion, remove the acetonitrile via rotary evaporation to yield a black solid.
-
Purification: Dissolve the crude solid in DMSO and purify using High-Performance Liquid Chromatography (HPLC) to obtain the final product. The reported yield for this procedure is 92%.[3]
Applications in Drug Development & Research
The primary application of this compound is as a versatile building block for introducing the 6-methylpyridyl moiety into target molecules.
-
Synthesis of Kinase Inhibitors: This reagent is explicitly used in the preparation of potent and selective inhibitors for critical cancer and inflammation targets, such as phosphoinositide-3-kinases (PI3K) and c-jun N-terminal kinase (JNK).[3] In these contexts, the pyridine nitrogen can act as a crucial hinge-binding element, anchoring the inhibitor into the ATP-binding pocket of the kinase.
-
Development of Antibacterial Agents: Research into related pyridine boronic acids has shown promise in combating antibiotic resistance. For instance, derivatives of pyridine-3-boronic acid have been identified as inhibitors of the NorA efflux pump in Staphylococcus aureus.[8] By blocking this pump, the compounds can restore the efficacy of existing antibiotics that would otherwise be expelled from the bacterial cell.[8] This strategy represents a significant advance in the fight against multidrug-resistant pathogens.
Handling, Storage, and Safety Protocols
As a Senior Application Scientist, ensuring the safe and effective use of chemical reagents is paramount. Adherence to established safety protocols is non-negotiable.
Hazard Identification: 6-Methylpyridine-3-boronic acid and its hydrochloride salt are classified as hazardous. The primary risks include:
-
Some sources also indicate it may be toxic or harmful if swallowed or in contact with skin.
Self-Validating Safety Workflow:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of the powder.[4] Ensure an eyewash station and safety shower are immediately accessible.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles or a face shield.[4]
-
Handling: Avoid generating dust.[4] Do not get the substance in eyes, on skin, or on clothing.[4] Wash hands and any exposed skin thoroughly after handling.
-
Storage: Store the container tightly closed in a dry, well-ventilated place, away from strong oxidizing agents.[4] Recommended storage is refrigerated (2-8°C).[3] The container should be stored in a locked cabinet or an area with restricted access.[4]
-
Disposal: Dispose of contents and the container at an approved waste disposal facility in accordance with all local, state, and federal regulations.
| GHS Hazard Statement | Description |
| H315 | Causes skin irritation[9] |
| H319 | Causes serious eye irritation[9] |
| H335 | May cause respiratory irritation[9] |
| H301 / H302 | Toxic / Harmful if swallowed[9] |
| H310 | Fatal in contact with skin |
| GHS Precautionary Statement | Description |
| P261 | Avoid breathing dust |
| P262 | Do not get in eyes, on skin, or on clothing |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed |
| P405 | Store locked up |
Conclusion
This compound is more than just a chemical; it is an enabling tool for innovation in drug discovery and chemical synthesis. Its value lies in its capacity to facilitate the creation of novel molecular entities through reliable and high-yielding reactions like the Suzuki-Miyaura coupling. By understanding its fundamental properties, synthesis, and applications, and by adhering strictly to safety protocols, researchers can effectively harness the power of this reagent to advance their scientific objectives, from developing next-generation kinase inhibitors to pioneering new strategies against antibiotic resistance.
References
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Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives . PubMed, National Library of Medicine. [Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective . MDPI. [Link]
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Recent Advances in the Synthesis of Borinic Acid Derivatives . MDPI. [Link]
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities . National Center for Biotechnology Information (NCBI). [Link]
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6-(Dimethylamino)pyridine-3-boronic acid . PubChem, National Library of Medicine. [Link]
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6-Methylpyridine-2-boronic acid . PubChem, National Library of Medicine. [Link]
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6-Chloronicotinic acid . PubChem, National Library of Medicine. [Link]
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An In-Depth Technical Guide to 6-Methylpyridine-3-boronic acid hydrochloride
Introduction
6-Methylpyridine-3-boronic acid hydrochloride is a heterocyclic organoboron compound that has emerged as a vital building block in modern organic synthesis. Its structural combination of a pyridine ring and a boronic acid functional group makes it a versatile reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions. For researchers, scientists, and drug development professionals, this compound offers a gateway to novel molecular architectures. The hydrochloride salt form often enhances stability and handling characteristics compared to the free base.
This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this compound, grounded in established scientific principles and methodologies. Its primary utility is realized in the Suzuki-Miyaura coupling, a cornerstone of carbon-carbon bond formation, enabling the synthesis of complex biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials.[1] The incorporation of the 6-methylpyridine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a target molecule, making this reagent particularly valuable in drug discovery programs.[2]
Core Physicochemical and Spectral Properties
The physical and chemical properties of 6-methylpyridine-3-boronic acid and its hydrochloride salt are fundamental to its application in synthesis, dictating choices of solvents, reaction conditions, and storage protocols.
| Property | Value | Source(s) |
| Chemical Name | This compound | [3] |
| CAS Number | 2096333-73-0 | [3] |
| Molecular Formula | C₆H₉BClNO₂ | [3] |
| Molecular Weight | 173.41 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Storage | 2-8°C, under inert gas, protected from moisture | [5] |
| Free Base CAS | 659742-21-9 | [5][6] |
| Free Base Formula | C₆H₈BNO₂ | [5][6] |
| Free Base Mol. Wt. | 136.94 g/mol | [5][6] |
Spectral Data Insights
-
¹H NMR: In a typical ¹H NMR spectrum, one would expect to see distinct signals for the three aromatic protons on the pyridine ring, a singlet for the methyl group protons, and a broad singlet for the hydroxyl protons of the boronic acid. Upon protonation to form the hydrochloride, a downfield shift of the pyridine ring protons is expected due to the increased positive charge on the nitrogen atom.
-
¹³C NMR: The spectrum would show six distinct carbon signals. The carbon atom attached to the boron (ipso-carbon) often exhibits a broad signal or may be difficult to detect due to quadrupolar relaxation of the boron nucleus.[7]
-
¹¹B NMR: The ¹¹B NMR chemical shift is highly indicative of the coordination state of the boron atom. For a tricoordinate boronic acid (sp² hybridized), the chemical shift typically appears in the range of 27-33 ppm.[8] Upon coordination with a Lewis base or under basic conditions forming a tetracoordinate boronate species (sp³ hybridized), the signal shifts upfield to a region between 4 and 10 ppm.[8][9] This transformation is a key mechanistic aspect of its reactivity in cross-coupling reactions.
Synthesis and Production
The synthesis of pyridyl boronic acids often involves the borylation of an activated pyridine derivative. A common and effective method is the palladium-catalyzed Miyaura borylation reaction, which couples a pyridine halide or triflate with a diboron reagent like bis(pinacolato)diboron (B₂pin₂).
Below is a representative workflow for the synthesis of the free base, 6-methylpyridine-3-boronic acid, which can subsequently be treated with HCl to form the hydrochloride salt.
Caption: Synthesis workflow for 6-methylpyridine-3-boronic acid.
Experimental Protocol: Synthesis of 6-Methylpyridine-3-boronic Acid[4]
This protocol describes the synthesis of the free base via Miyaura borylation.
-
Reagent Preparation: In a 5 mL microwave reaction tube, dissolve 6-methyl-3-pyridinol trifluoromethanesulfonate (4.6 mmol, 1.0 eq) in acetonitrile (30 mL).
-
Addition of Diboron: To this solution, add bis(pinacolato)diboron (6.9 mmol, 1.5 eq). Stir the mixture on a magnetic stirrer until the solid is fully dissolved.
-
Addition of Base and Catalyst: Add potassium acetate (13.8 mmol, 3.0 eq) followed by [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 98 mg, 0.03 mol%) to the reaction mixture.
-
Microwave Irradiation: Seal the reaction tube and place it in a microwave reactor. Heat the mixture at 160°C for 2 x 600 seconds.
-
Reaction Monitoring: Monitor the reaction progress by LC-MS to confirm the consumption of the starting material.
-
Workup: Upon completion, allow the mixture to cool to room temperature. Remove the acetonitrile by rotary evaporation to yield a dark solid.
-
Purification: Dissolve the crude solid in a minimal amount of DMSO and purify by preparative HPLC to isolate the final product.
-
Product Characterization: The final product, 6-methyl-3-pyridineboronic acid, is obtained with a high yield (typically >90%). Mass spectral data confirms the product with MH+ = 138.[4]
-
Salt Formation (Optional): To obtain the hydrochloride salt, the purified free base can be dissolved in a suitable solvent (e.g., ether) and treated with a stoichiometric amount of HCl (e.g., 2N HCl in ether).
Chemical Reactivity and Core Applications
The utility of this compound is dominated by its application in the Suzuki-Miyaura cross-coupling reaction. This powerful transformation forges a carbon-carbon bond between the boronic acid's pyridyl group and an aryl, vinyl, or alkyl halide or triflate.[1]
The Suzuki-Miyaura Coupling Mechanism
The reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: A low-valent Pd(0) catalyst reacts with the organic halide (R¹-X), inserting itself into the carbon-halide bond to form a Pd(II) intermediate.
-
Transmetalation: The boronic acid must first be activated by a base (e.g., carbonate, acetate, or hydroxide) to form a more nucleophilic boronate species (-B(OR)₃⁻). This boronate then transfers its organic group (the 6-methylpyridyl moiety) to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond in the final product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery
The 6-methylpyridine-3-boronic acid scaffold is a key intermediate in the synthesis of various biologically active compounds. Its derivatives have been explored as:
-
Kinase Inhibitors: It is used in the preparation of inhibitors for enzymes like phosphoinositide-3-kinases (PI3K) and c-jun N-terminal kinase (JNK), which are important targets in cancer and inflammation research.[4]
-
Efflux Pump Inhibitors: Certain derivatives, such as 6-alkoxypyridine-3-boronic acids, have been identified as potential inhibitors of the NorA efflux pump in Staphylococcus aureus, a mechanism that could help overcome antibiotic resistance.[10]
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Reagent Addition: Add a suitable solvent (e.g., a mixture of toluene and water, or dioxane) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq).
-
Reaction: Heat the mixture with vigorous stirring. The reaction temperature can range from 80°C to 110°C, depending on the reactivity of the substrates.
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.
Safety and Handling
Working with pyridine boronic acids requires adherence to standard laboratory safety protocols. The hydrochloride salt is generally a solid that requires careful handling to avoid dust inhalation.
| Hazard Type | GHS Statement | Precautionary Measures | Source(s) |
| Skin Contact | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. | [11] |
| Eye Contact | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. | [11] |
| Inhalation | H335: May cause respiratory irritation | P261: Avoid breathing dust. Use only in a well-ventilated area. | [11][12] |
| Storage | - | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | [11][12][13] |
| Incompatibilities | - | Strong oxidizing agents, strong acids, strong bases. | [13] |
| Disposal | - | P501: Dispose of contents/container to an approved waste disposal plant. | [14] |
Handling: Use personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11] Ensure work is performed in a chemical fume hood to avoid inhalation of dust.[12] Eyewash stations and safety showers should be readily accessible.[13]
Storage: this compound should be stored in a tightly sealed container under an inert atmosphere if possible. It is recommended to store it refrigerated (2-8°C) to maintain long-term stability.[5] Avoid contact with moisture.[12]
References
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Pyridine-4-boronic acid - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
-
Pyridine-3-Boronic Acid CAS 1692-25-7 Synonyms None Known. (n.d.). Scribd. Retrieved from [Link]
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The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). MDPI. Retrieved from [Link]
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Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.). Retrieved from [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2019). PMC - PubMed Central. Retrieved from [Link]
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Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives. (2015). PubMed. Retrieved from [Link]
-
Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment - Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. (2008). PMC - PubMed Central. Retrieved from [Link]
-
Design and discovery of boronic acid drugs. (2020). PubMed. Retrieved from [Link]
-
¹¹B NMR Chemical Shifts. (n.d.). SDSU Chemistry. Retrieved from [Link]
-
¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). ACS Publications. Retrieved from [Link]
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Foreword: The Strategic Importance of 6-Methylpyridine-3-boronic acid hydrochloride
An In-depth Technical Guide to the Synthesis of 6-Methylpyridine-3-boronic acid hydrochloride
In the landscape of modern drug discovery and materials science, the pyridine ring is a privileged scaffold, appearing in numerous blockbuster pharmaceuticals and functional materials. The ability to selectively functionalize this ring is paramount. 6-Methylpyridine-3-boronic acid and its hydrochloride salt (CAS 2096333-73-0) have emerged as indispensable building blocks for this purpose.[1] Their primary utility lies in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[2] This guide provides an in-depth exploration of the core synthetic pathways to this key intermediate, designed for researchers and process chemists who require not just a protocol, but a foundational understanding of the chemistry involved. We will dissect the most reliable industrial methods and touch upon emerging technologies, focusing on the causality behind experimental choices to ensure reproducible and scalable success.
Chapter 1: Foundational Synthesis via Halogen-Metal Exchange and Borylation
The most established and cost-effective route to pyridinylboronic acids is the halogen-metal exchange of a corresponding halopyridine, followed by quenching with a borate ester. This pathway is valued for its reliability and scalability, making it a workhorse in both academic and industrial laboratories. The typical precursor for our target molecule is 5-bromo-2-methylpyridine.[3]
The Underlying Principle: A Two-Step Nucleophilic-Electrophilic Reaction
This synthesis hinges on two fundamental transformations:
-
Halogen-Metal Exchange: The process begins with the deprotonation of the aromatic ring using a strong organolithium reagent, typically n-butyllithium (n-BuLi). The highly polar carbon-lithium bond in n-BuLi facilitates the exchange of the bromine atom on the pyridine ring for a lithium atom. This step transforms the relatively unreactive aryl bromide into a highly nucleophilic aryllithium species. This reaction is conducted at cryogenic temperatures (e.g., -78 °C) to prevent unwanted side reactions, such as the reaction of the organolithium reagent with other parts of the molecule or the solvent.[4]
-
Electrophilic Quench (Borylation): The newly formed aryllithium intermediate is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate or trimethyl borate.[5] This forms a boronate complex.
-
Hydrolysis: Subsequent acidic workup hydrolyzes the boronate ester to yield the desired boronic acid. The final product is often converted to its hydrochloride salt to improve stability and ease of handling.[6]
Experimental Workflow: Halogen-Metal Exchange Pathway
The following diagram illustrates the logical flow of this synthetic route.
Caption: Workflow for the synthesis via halogen-metal exchange.
Field-Proven Protocol
This protocol is a synthesized representation of standard procedures for preparing pyridylboronic acids from their bromo-precursors.[4][6]
Materials:
-
5-Bromo-2-methylpyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium Hydroxide (NaOH), aqueous solution
-
Sodium Chloride (NaCl)
-
Acetonitrile
Procedure:
-
Inert Atmosphere Setup: Equip a flame-dried, three-necked flask with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. Purge the system with dry nitrogen or argon.
-
Initial Solution: Dissolve 5-bromo-2-methylpyridine (1.0 eq) and triisopropyl borate (1.2 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent the highly reactive n-BuLi from reacting with the borate ester before the desired halogen-metal exchange can occur.[4]
-
Lithiation: Add n-BuLi (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. The rationale for this "in situ quench" or "revised protocol" is that the lithium-halogen exchange is significantly faster than the reaction between n-BuLi and the borate ester, thus maximizing the formation of the desired lithiated intermediate.[4]
-
Reaction: Stir the mixture at -78 °C for 1-2 hours after the addition is complete.
-
Quench and Hydrolysis: Slowly warm the reaction to room temperature and then quench by adding aqueous HCl until the pH is acidic (~pH 2).
-
Workup: Adjust the pH of the aqueous layer to approximately 7.5 with NaOH, which typically causes the boronic acid to precipitate.[4] Saturate the aqueous layer with NaCl and extract several times with THF.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Crystallization: Recrystallize the solid residue from a suitable solvent like acetonitrile to afford pure 6-methylpyridine-3-boronic acid.[4]
-
Salt Formation: To prepare the hydrochloride salt, the free boronic acid can be dissolved in a minimal amount of a suitable solvent and treated with a stoichiometric amount of HCl (e.g., as a solution in ether or dioxane).
Quantitative Data Summary
| Parameter | Condition/Reagent | Rationale | Typical Yield |
| Precursor | 5-Bromo-2-methylpyridine | Commercially available and reactive.[3] | N/A |
| Lithiating Agent | n-Butyllithium (n-BuLi) | Strong base for efficient exchange. | N/A |
| Boron Source | Triisopropyl borate | Common electrophilic boron source.[4] | N/A |
| Temperature | -78 °C | Minimizes side reactions.[4] | 65-85% |
| Protocol | In situ quench | Improves yield and scalability.[4] | (as reported for similar systems) |
Chapter 2: Palladium-Catalyzed Miyaura Borylation
An increasingly popular alternative is the palladium-catalyzed Miyaura borylation. This method couples a halo- or triflyloxy-pyridine with a diboron reagent. It offers the significant advantage of tolerating a wider range of functional groups that would be incompatible with the strongly basic and nucleophilic conditions of the organolithium route.
The Catalytic Cycle: A Palladium-Mediated Dance
The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-electrophile bond (e.g., C-OTf) of the pyridine starting material, forming a Pd(II) complex.
-
Transmetalation: A boryl group from the diboron reagent (activated by a base) is transferred to the palladium center, displacing the leaving group (triflate).
-
Reductive Elimination: The two organic groups on the palladium complex (the pyridyl and boryl groups) couple and are eliminated from the metal center, forming the desired C-B bond and regenerating the Pd(0) catalyst to continue the cycle.
Experimental Workflow: Miyaura Borylation Pathway
The catalytic nature of this process is best visualized as a cycle.
Caption: Catalytic cycle for the Miyaura Borylation reaction.
Field-Proven Protocol: Microwave-Assisted Synthesis
The following protocol is based directly on a patented procedure, demonstrating a modern, efficient approach to the target molecule.[7]
Materials:
-
6-Methyl-3-pyridinol trifluoromethanesulfonate
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Acetonitrile
-
Dimethyl sulfoxide (DMSO) for purification
Procedure:
-
Reaction Setup: In a microwave reaction tube, dissolve 6-methyl-3-pyridinol trifluoromethanesulfonate (1.0 eq) in acetonitrile.
-
Reagent Addition: Add bis(pinacolato)diboron (1.5 eq) and stir until dissolved. Subsequently, add potassium acetate (3.0 eq) and Pd(dppf)Cl₂ (0.03 mol%). The potassium acetate acts as the base required to facilitate the transmetalation step.[8]
-
Microwave Irradiation: Place the sealed reaction tube in a microwave reactor and heat at 160 °C for 2 x 600 seconds. Microwave heating dramatically accelerates the reaction compared to conventional heating.
-
Workup: Upon completion (monitored by LC-MS), remove the acetonitrile by evaporation.
-
Purification: Dissolve the resulting solid in DMSO and purify by preparative HPLC to yield the final product, 6-methyl-3-pyridineboronic acid.
Quantitative Data Summary
| Parameter | Condition/Reagent | Rationale | Reported Yield |
| Precursor | 6-Methyl-3-pyridinol triflate | Excellent leaving group for Pd insertion. | N/A |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Stable, common diboron reagent.[7] | N/A |
| Catalyst | Pd(dppf)Cl₂ | Robust catalyst for cross-coupling.[7] | N/A |
| Base | Potassium Acetate (KOAc) | Activates the diboron reagent.[7][8] | N/A |
| Conditions | 160 °C, Microwave | Rapid and efficient heating. | 92%[7] |
Chapter 3: Emerging Frontiers - Direct C-H Borylation
A third major strategy, representing the cutting edge of synthesis, is the direct borylation of C-H bonds catalyzed by transition metals, most notably iridium.[9][10] This approach is highly atom-economical as it avoids the need for pre-functionalized starting materials like aryl halides or triflates.
Principle and Challenges
The reaction uses a catalyst, such as one derived from [Ir(COD)(OMe)]₂, and a ligand to activate a C-H bond on the pyridine ring, allowing for the direct installation of a boryl group from a reagent like B₂pin₂.[10] However, the application to pyridines is not without its challenges. The lone pair on the pyridine nitrogen can coordinate to the iridium catalyst, inhibiting its activity.[11] Furthermore, controlling the regioselectivity can be difficult, although it is often governed by sterics, favoring the least hindered positions.[10] While powerful, this method is still under heavy development for complex substrates and may not yet be the go-to method for preparative scale-up of this specific target compared to the two previously discussed pathways.
Chapter 4: Purification, Stability, and Handling
Regardless of the synthetic pathway, the final product requires careful handling.
-
Purification: As seen in the protocols, purification can be achieved by recrystallization for the organometallic route or by chromatography (e.g., preparative HPLC) for the palladium-catalyzed method.[4][7]
-
Stability: Pyridinylboronic acids can be susceptible to protodeboronation, a process where the C-B bond is cleaved and replaced with a C-H bond, especially in aqueous or acidic conditions.[12] 3-Pyridinylboronic acids generally exhibit better stability than their 2-pyridinyl counterparts.
-
Handling and Storage: To enhance stability for long-term storage and improve handling characteristics, the compound is often converted to its pinacol ester or, as is the case here, its hydrochloride salt.[1][12] It is typically a hygroscopic solid that should be stored in a cool, dry place under an inert atmosphere.[7]
Conclusion: A Strategic Choice of Pathway
The synthesis of this compound can be approached through several effective routes. The choice of pathway is a strategic decision based on project requirements:
-
Halogen-Metal Exchange: Remains the most cost-effective and scalable method, ideal for large-quantity production where the starting material is readily available and functional group tolerance is not a concern.
-
Miyaura Borylation: Offers superior functional group tolerance and often provides high yields with modern techniques like microwave heating, making it ideal for medicinal chemistry applications where complex scaffolds are common.
-
C-H Borylation: Represents the future of efficient synthesis, offering an atom-economical route, though challenges with catalyst inhibition and regioselectivity for this specific substrate class are still being actively researched.
By understanding the principles, advantages, and limitations of each pathway, the modern chemist is well-equipped to produce this vital synthetic building block with efficiency and confidence.
References
-
Li, W., Nelson, D. P., Jensen, M. S., et al. (2005). SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE. Organic Syntheses, 81, 89. Available at: [Link]
-
Harrisson, P., Morris, J., Mallows, C., & Mátravölgyi, B. (2013). Recent progress in the synthesis of (un)substituted pyridinylboronic acids and esters. Arkivoc, 2013(i), 135-153. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. ResearchGate. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid. inno-pharmchem.com. Available at: [Link]
-
Zhang, L., & Jiao, L. (2017). Pyridine-Catalyzed Radical Borylation of Aryl Halides. Journal of the American Chemical Society, 139(2), 607–610. Available at: [Link]
-
Maleczka Jr., R. E., Chotana, G. A., Kallepalli, V. A., et al. (2008). Catalytic Borylation/Cross-Coupling Protocols That Avoid the Preparation of Haloaromatics. MARM-ACS. Available at: [Link]
-
Silva, F., Figueiras, M., & Pinto, M. (2015). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 20(5), 7797-7836. Available at: [Link]
-
Preshlock, S., et al. (2016). Iridium-catalysed C–H borylation of pyridines. Organic & Biomolecular Chemistry, 14(34), 8049-8059. Available at: [Link]
-
Yu, I. F.-R. (2020). Practical Borylation of Alkyl C–H Bonds with Iridium Catalysts: Methodology and Mechanism. UC Berkeley Electronic Theses and Dissertations. Available at: [Link]
-
Wikipedia. (n.d.). Borylation. Wikipedia. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]
- 7. 6-Methylpyridine-3-boronic Acid | 659742-21-9 [chemicalbook.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. marmacs.org [marmacs.org]
- 10. Borylation - Wikipedia [en.wikipedia.org]
- 11. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Solubility of 6-Methylpyridine-3-boronic Acid Hydrochloride in Organic Solvents
Abstract
6-Methylpyridine-3-boronic acid and its salts are pivotal building blocks in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The hydrochloride salt form is often preferred for its improved stability and handling characteristics. However, its solubility in organic solvents—a critical parameter for reaction optimization, purification, and formulation—is not widely documented. This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-Methylpyridine-3-boronic acid hydrochloride. It blends theoretical principles with a detailed, field-proven experimental protocol, offering researchers, process chemists, and formulation scientists a practical resource for leveraging this versatile reagent.
Introduction: The Synthetic Utility and Physical Chemistry Imperative
Heterocyclic boronic acids are indispensable tools in the synthesis of complex molecules, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] 6-Methylpyridine-3-boronic acid, in particular, serves as a key intermediate for introducing the 6-methylpyridin-3-yl moiety, a common structural motif in biologically active compounds such as inhibitors of phosphoinositide-3-kinases (PI3K) and c-Jun N-terminal kinase (JNK).[1]
The compound is typically supplied as its hydrochloride salt (Figure 1) to enhance shelf-life and stability, mitigating the propensity of free boronic acids to undergo dehydration to form cyclic boroxine anhydrides.[2] While this salt form is advantageous, it introduces a significant challenge: solubility. As an ionic salt, its dissolution behavior in the largely non-aqueous media of organic synthesis is fundamentally different from its free base counterpart.
A thorough understanding of solubility is not merely academic; it is a cornerstone of process development. It dictates the choice of reaction solvent, influences reaction kinetics, defines the crystallization and purification strategy, and is paramount for analytical method development and potential formulation into drug products. This guide establishes a systematic approach to characterizing the solubility of this compound.
Figure 1: Chemical Structure of this compound

Physicochemical Profile
A foundational understanding of a compound's intrinsic properties is essential before undertaking solubility studies. The key physicochemical parameters for this compound and its corresponding free base are summarized in Table 1. The hydrochloride salt form imparts a significantly more polar and ionic character, which is the primary determinant of its solubility profile.
Table 1: Physicochemical Properties
| Property | This compound | 6-Methylpyridine-3-boronic acid (Free Base) |
| CAS Number | 2096333-73-0[3] | 659742-21-9[2][4] |
| Molecular Formula | C₆H₉BClNO₂[3] | C₆H₈BNO₂[4] |
| Molecular Weight | 173.41 g/mol [3] | 136.94 g/mol [4] |
| Appearance | White to off-white solid (predicted) | White to pale brown powder[1] |
| Predicted pKa | Not available | 4.27 ± 0.10 (for pyridinium ion) |
| Known Solubilities | Not widely documented | DMSO (Slightly), Methanol (Slightly) |
Theoretical Principles of Solubility
The solubility of this compound is governed by the interplay between its own structure and the physicochemical properties of the solvent. As an ionic compound, its dissolution involves overcoming the crystal lattice energy and establishing favorable interactions with solvent molecules. The key influencing factors are depicted in the diagram below.
Caption: Factors influencing the solubility of 6-Methylpyridine-3-boronic acid HCl.
-
"Like Dissolves Like" : The compound is highly polar and ionic. Therefore, it is anticipated to have higher solubility in polar solvents capable of stabilizing the pyridinium cation and the chloride anion.
-
Solvent Polarity & Dielectric Constant : Solvents with a high dielectric constant are more effective at shielding the electrostatic attraction between the cation and anion, thus promoting dissolution.
-
Protic vs. Aprotic Solvents : Polar protic solvents (e.g., alcohols, water) are expected to be particularly effective. Their hydroxyl groups can act as hydrogen bond donors to solvate the chloride anion and as hydrogen bond acceptors for the pyridinium N-H and boronic acid O-H groups. Polar aprotic solvents (e.g., DMSO, DMF) can solvate the cation well but are less effective at solvating the chloride anion, which may result in lower overall solubility compared to protic solvents.
-
Crystal Lattice Energy : A significant amount of energy is required to break apart the ionic crystal lattice of the salt. Only solvents that can provide a larger, offsetting energy gain through solvation will be effective.
Standardized Protocol for Equilibrium Solubility Determination
To ensure data is reliable and reproducible, a standardized protocol is essential. The equilibrium shake-flask method is the gold standard for solubility determination.[5] It involves agitating an excess of the solid compound in the solvent for a sufficient time to reach equilibrium, followed by separation of the solid and quantification of the dissolved solute.
Safety & Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: Handle the solid in a well-ventilated area or a fume hood. Avoid creating dust. The compound is likely hygroscopic; handle under an inert atmosphere (e.g., nitrogen or argon) and store in a desiccator.[6]
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.
Materials & Equipment
-
Solute: this compound (purity >98%)
-
Solvents: HPLC-grade solvents covering a range of polarities (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Tetrahydrofuran, Ethyl Acetate, Dichloromethane, Toluene, Heptane).
-
Equipment:
-
Analytical balance (4 decimal places)
-
2-8 mL glass vials with PTFE-lined screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Calibrated pipettes
-
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
-
HPLC system with a UV detector (or other suitable quantitative method)
-
Volumetric flasks and appropriate glassware
-
Experimental Workflow
The following diagram outlines the shake-flask experimental workflow.
Caption: Workflow for Equilibrium Solubility Measurement via Shake-Flask Method.
Detailed Procedure
-
Preparation: To a tared 4 mL glass vial, add approximately 20-30 mg of this compound. Record the exact mass.
-
Solvent Addition: Add a known volume (e.g., 1.0 mL) of the desired organic solvent. Cap the vial tightly. An excess of undissolved solid should be clearly visible.
-
Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for at least 24 hours. A preliminary time-to-equilibrium study is recommended to ensure equilibrium is reached (e.g., sampling at 24, 48, and 72 hours).
-
Phase Separation: Remove vials from the shaker and let them stand undisturbed for 30 minutes to allow the solid to settle. For fine suspensions, centrifuge at 5000 rpm for 15 minutes.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter it through a 0.22 µm syringe filter into a clean vial. Causality Note: This step is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility.
-
Quantification: Accurately dilute a known volume of the filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration within the calibrated range of the analytical method. Analyze the sample by HPLC-UV to determine the concentration.
-
Calculation: Calculate the solubility in mg/mL using the determined concentration and the dilution factor.
Anticipated Solubility Profile and Data Interpretation
While experimental data is not publicly available, a scientifically plausible solubility profile can be predicted based on the theoretical principles discussed. Table 2 presents this anticipated data.
Table 2: Anticipated Equilibrium Solubility of 6-Methylpyridine-3-boronic Acid HCl at 25 °C
| Solvent | Solvent Class | Dielectric Constant (ε) | Anticipated Solubility (mg/mL) | Rationale |
| Methanol | Polar Protic | 32.7 | > 100 (Freely Soluble) | High polarity and excellent H-bonding capability effectively solvates both ions. |
| Ethanol | Polar Protic | 24.5 | 20 - 50 (Soluble) | Good H-bonding, but lower polarity than methanol reduces solvating power. |
| Acetonitrile | Polar Aprotic | 37.5 | 5 - 15 (Sparingly Soluble) | High dielectric constant helps separate ions, but poor anion solvation limits solubility. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | < 1 (Slightly Soluble) | Lower polarity significantly reduces ability to overcome crystal lattice energy. |
| Dichloromethane (DCM) | Nonpolar | 9.1 | < 0.1 (Very Slightly Soluble) | Insufficient polarity to dissolve an ionic salt. |
| Toluene | Nonpolar | 2.4 | < 0.01 (Practically Insoluble) | Aromatic but nonpolar; cannot form meaningful interactions with the salt. |
| Heptane | Nonpolar | 1.9 | < 0.01 (Practically Insoluble) | Aliphatic and nonpolar; provides no favorable solute-solvent interactions. |
Interpretation of Anticipated Results:
The data clearly follows the "like dissolves like" principle. The highest solubility is expected in polar protic solvents like methanol, which can effectively solvate both the pyridinium cation and the chloride anion through hydrogen bonding and dipole-ion interactions. As the solvent polarity and proticity decrease, the ability to overcome the salt's crystal lattice energy diminishes dramatically, leading to a steep drop in solubility. The difference between methanol and acetonitrile, despite similar dielectric constants, highlights the critical role of proticity in solvating the chloride anion.
Technical Considerations & Troubleshooting
-
Hygroscopicity: The compound's tendency to absorb moisture can affect its mass and potentially its crystal form. All weighing and handling should be done rapidly or in a controlled environment (glovebox or dry air).
-
Stability in Solution: The stability of the compound in each solvent should be assessed during the analytical method development. Degradation can lead to inaccurate solubility values.
-
Boroxine Formation: While the hydrochloride salt form stabilizes the boronic acid, a small equilibrium concentration of the free base will exist in solution. In less polar, aprotic solvents, this free base could potentially dehydrate to the boroxine. It is crucial to confirm the identity of the solid phase remaining after equilibration using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to ensure it is the original salt and not a different polymorph or the anhydride.
-
Common Ion Effect: When working in buffered systems or in the presence of other chloride salts, the solubility may be suppressed due to the common ion effect.[7]
Conclusion
This compound is a valuable synthetic intermediate whose utility is directly linked to its physical properties. This guide provides the theoretical and practical foundation for understanding and quantifying its solubility in organic solvents. The anticipated trend of high solubility in polar protic solvents, moderate solubility in polar aprotic solvents, and poor solubility in nonpolar solvents provides a strong predictive framework for chemists. By employing the robust shake-flask protocol detailed herein, researchers can generate the high-quality, reliable solubility data needed to accelerate reaction development, streamline purification processes, and enable the successful application of this important chemical building block.
References
- Hall, D. G. (Ed.). (2011).
- Baka, E., Comer, J., & Takács-Novák, K. (2008). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 45(11), 1-25.
- Serajuddin, A. T. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-8.
Sources
- 1. 6-Methylpyridine-3-boronic Acid | 659742-21-9 [chemicalbook.com]
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- 4. 6-Methylpyridine-3-boronic acid 659742-21-9 [sigmaaldrich.com]
- 5. Pyridinium boronic acid salts in crystal synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectral Analysis of 6-Methylpyridine-3-boronic acid hydrochloride
This guide provides an in-depth analysis of the spectral data for 6-Methylpyridine-3-boronic acid hydrochloride, a key building block in contemporary drug discovery and organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document will delve into the practical and theoretical aspects of its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will explore not just the data itself, but the underlying principles that dictate the experimental outcomes, ensuring a thorough understanding for effective application.
Introduction
This compound (C₆H₉BClNO₂) is a heterocyclic boronic acid derivative of significant interest.[1] The presence of the boronic acid moiety makes it a versatile reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. Its pyridine core is a common scaffold in many biologically active compounds. The hydrochloride salt form often enhances stability and solubility, making it amenable to a variety of reaction conditions. A comprehensive understanding of its spectral characteristics is paramount for identity confirmation, purity assessment, and reaction monitoring.
I. Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For boronic acids, certain precautions and interpretative skills are necessary due to their propensity to undergo dehydration.
Experimental Protocol: Mass Spectrometry
A robust method for the analysis of boronic acids involves using Ultra High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS).[2]
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent, such as a mixture of acetonitrile and water.
-
Chromatographic Separation (UPLC):
-
Column: A C18 reversed-phase column is typically effective.
-
Mobile Phase: A gradient of water with a small amount of formic acid (for protonation) and acetonitrile is commonly used. .
-
Flow Rate: Maintained at a rate suitable for the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Ionization (ESI): The eluent from the UPLC is introduced into the ESI source. Positive ion mode is generally preferred for nitrogen-containing compounds like pyridines.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by the mass analyzer (e.g., Time-of-Flight or Quadrupole).
}
Data Interpretation
For 6-Methylpyridine-3-boronic acid (the free base, C₆H₈BNO₂), the expected molecular weight is approximately 136.94 g/mol .[3][4] In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed.
| Ion | Description | Expected m/z | Observed m/z |
| [M+H]⁺ | Protonated molecule of the free base | ~137.95 | 138[5] |
The observation of an ion at m/z 138 for the free base corresponds to the protonated molecule, confirming its molecular weight.[5] For the hydrochloride salt, one would expect to observe the same ion in the mass spectrum, as the HCl adduct is typically not observed under ESI conditions.
A common challenge in the mass spectrometry of boronic acids is their tendency to undergo dehydration to form boroxines (cyclic trimers). This can be minimized by using gentle ionization techniques and appropriate solvent systems.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of a molecule in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and its residual peaks do not typically interfere with the signals of interest.
-
Instrument Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Probe: A standard broadband probe is suitable for both ¹H and ¹³C nuclei.
-
Temperature: Room temperature is usually sufficient.
-
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is used.
-
Key parameters include an appropriate number of scans for good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon.
-
A larger number of scans is required due to the lower natural abundance of ¹³C.
-
}
Data Interpretation
¹H NMR Spectrum (Predicted)
For the free base, 6-Methylpyridine-3-boronic acid, we expect to see signals for the methyl group protons and the three aromatic protons on the pyridine ring, as well as a broad signal for the boronic acid protons. Upon formation of the hydrochloride salt, the pyridine nitrogen is protonated, leading to a downfield shift of the adjacent ring protons due to the increased positive charge and electron withdrawal.
| Proton(s) | Description | Expected δ (ppm) - Free Base | Expected δ (ppm) - Hydrochloride | Multiplicity |
| H-2 | Aromatic proton ortho to N | ~8.5-8.7 | ~8.8-9.0 | s |
| H-4 | Aromatic proton meta to N | ~7.8-8.0 | ~8.1-8.3 | dd |
| H-5 | Aromatic proton para to N | ~7.2-7.4 | ~7.5-7.7 | d |
| -CH₃ | Methyl group protons | ~2.5-2.7 | ~2.7-2.9 | s |
| -B(OH)₂ | Boronic acid protons | Broad, variable | Broad, variable | s |
| N-H | Pyridinium proton | - | Broad, downfield | s |
¹³C NMR Spectrum (Predicted)
Similar to the ¹H NMR, the ¹³C NMR spectrum of the hydrochloride salt will show a downfield shift for the carbon atoms of the pyridine ring compared to the free base, due to the deshielding effect of the protonated nitrogen. The carbon attached to the boronic acid group will also be influenced.
| Carbon | Description | Expected δ (ppm) - Free Base | Expected δ (ppm) - Hydrochloride |
| C-2 | Pyridine ring carbon | ~150-152 | ~153-155 |
| C-3 | Pyridine ring carbon bearing B(OH)₂ | ~130-135 (broad) | ~133-138 (broad) |
| C-4 | Pyridine ring carbon | ~138-140 | ~141-143 |
| C-5 | Pyridine ring carbon | ~122-124 | ~125-127 |
| C-6 | Pyridine ring carbon bearing CH₃ | ~158-160 | ~161-163 |
| -CH₃ | Methyl group carbon | ~23-25 | ~25-27 |
III. Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the solid sample is ground with dry KBr and pressed into a transparent disk. ATR is often simpler, requiring only a small amount of the solid to be placed on the ATR crystal.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum is collected first and automatically subtracted from the sample spectrum.
}
Data Interpretation
The IR spectrum of this compound will exhibit characteristic absorption bands for the various functional groups.
| **Wavenumber (cm⁻¹) ** | Vibration | Functional Group |
| ~3400-3200 (broad) | O-H stretch | Boronic acid |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2900-2800 | C-H stretch | Methyl |
| ~2700-2400 (broad) | N-H stretch | Pyridinium |
| ~1610-1580 | C=C and C=N stretch | Pyridine ring |
| ~1400-1300 | B-O stretch | Boronic acid |
| ~1200-1000 | In-plane C-H bend | Aromatic |
| ~850-750 | Out-of-plane C-H bend | Aromatic |
The broad band in the 2700-2400 cm⁻¹ region is particularly diagnostic for the pyridinium ion. The B-O stretching vibration is also a key feature for identifying the boronic acid functionality.
Conclusion
References
-
Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3329-3335. [Link]
-
The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]
-
PubChem. 6-Methylpyridine-2-boronic acid | C6H8BNO2 | CID 2762742. [Link]
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- 4. 6-Methylpyridine-3-boronic acid 659742-21-9 [sigmaaldrich.com]
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The Emergence of a Key Building Block: A Technical Guide to 6-Methylpyridine-3-boronic acid hydrochloride
Foreword: The Boronic Acid Revolution in Medicinal Chemistry
The turn of the 21st century witnessed a paradigm shift in drug discovery, largely propelled by the versatility of palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling, which forges carbon-carbon bonds with remarkable efficiency and functional group tolerance, rose to prominence.[1] Central to this revolution was the development of novel boronic acids, stable and versatile building blocks that opened new avenues for the synthesis of complex molecular architectures.[2][3] The incorporation of the boronic acid moiety into heterocyclic scaffolds, particularly pyridine derivatives, proved to be a particularly fruitful strategy, given the prevalence of the pyridine ring in pharmaceuticals.[4] This guide delves into the discovery and history of a specific, yet highly significant, member of this class: 6-Methylpyridine-3-boronic acid hydrochloride.
Introduction to this compound: A Versatile Synthetic Intermediate
This compound, with the chemical formula C₆H₉BClNO₂, is a white to off-white solid that has emerged as a crucial building block in modern organic synthesis, particularly in the realm of medicinal chemistry.[5] Its structure, featuring a pyridine ring substituted with a boronic acid group at the 3-position and a methyl group at the 6-position, makes it an ideal coupling partner in Suzuki-Miyaura reactions for the introduction of the 6-methyl-3-pyridyl moiety into target molecules. The hydrochloride salt form enhances the compound's stability and handling characteristics.
The strategic placement of the methyl group and the boronic acid functionality allows for the synthesis of a diverse array of substituted biaryl and heteroaryl compounds, many of which are scaffolds for biologically active molecules.[5] Its utility is particularly pronounced in the development of kinase inhibitors, a major class of therapeutic agents.[5][6][7][8]
Discovery and Historical Context: A Child of the Kinase Inhibitor Boom
While boronic acids were first synthesized in the 19th century, the surge in their application in drug discovery is a more recent phenomenon, catalyzed by the success of bortezomib, the first FDA-approved boronic acid-containing drug in 2003.[2][9][10] The early 2000s saw an explosion in research focused on small molecule kinase inhibitors for the treatment of cancer and other diseases.[6][7] This quest for novel kinase inhibitors necessitated the development of a diverse toolbox of chemical building blocks to explore the structure-activity relationships of these complex molecules.
The earliest documented synthesis of 6-Methylpyridine-3-boronic acid appears in the patent literature of this era. A key patent application filed in 2004 (published in 2005 as WO2005/32493) describes the synthesis of this compound as an intermediate for the preparation of phosphoinositide-3-kinase (PI3K) and c-jun N-terminal kinase (JNK) inhibitors.[5] This places the emergence of 6-Methylpyridine-3-boronic acid squarely within the context of the intense research and development efforts in the field of kinase inhibitor discovery. The demand for novel, functionalized heterocyclic building blocks for Suzuki-Miyaura couplings was at an all-time high, and 6-Methylpyridine-3-boronic acid was a direct response to this need.
Synthesis Methodologies: From Classical Approaches to Modern Innovations
The synthesis of pyridineboronic acids has been approached through several strategic disconnections. The choice of method is often dictated by the availability of starting materials, functional group tolerance, and desired scale.
Overview of Synthetic Strategies for Pyridineboronic Acids
There are five primary methods for the synthesis of pyridinylboronic acids and their esters:
-
Metal-Halogen Exchange: This classical approach involves the reaction of a halopyridine with an organometallic reagent (typically an organolithium or Grignard reagent) followed by quenching with a trialkyl borate.
-
Directed Ortho-Metalation (DoM): A directing group on the pyridine ring guides the deprotonation of an adjacent position by a strong base, followed by borylation.
-
Palladium-Catalyzed Cross-Coupling: This modern and widely used method involves the reaction of a halopyridine with a diboron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.
-
Iridium- or Rhodium-Catalyzed C-H or C-F Bond Activation: This atom-economical approach involves the direct borylation of a C-H or C-F bond.
-
[4+2] Cycloaddition: This method constructs the pyridine ring with the boronic acid functionality already in place.
The following diagram illustrates the general synthetic pathways to pyridineboronic acids.
Caption: Key synthetic routes to pyridineboronic acids.
A Modern, Detailed Protocol for 6-Methylpyridine-3-boronic acid
A contemporary and efficient method for the synthesis of 6-Methylpyridine-3-boronic acid involves a palladium-catalyzed cross-coupling reaction. The following protocol is adapted from the procedure described in the patent literature.[5]
Reaction Scheme:
Caption: Palladium-catalyzed synthesis of 6-Methylpyridine-3-boronic acid.
Step-by-Step Methodology:
-
Reactant Preparation: In a 5 mL microwave reaction tube, dissolve 6-methyl-3-pyridinol trifluoromethanesulfonate (4.6 mmol) in acetonitrile (30 mL).
-
Addition of Reagents: To this solution, add bis(pinacolato)diboron (1.5 equivalents, 6.9 mmol, 1.71 g) and stir until complete dissolution.
-
Catalyst and Base Addition: Subsequently, add potassium acetate (13.8 mmol, 1.35 g) and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (98 mg, 0.03 mol%).
-
Microwave Irradiation: Place the reaction mixture in a microwave reactor and heat at 160°C for 2 x 600 seconds. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, remove the acetonitrile by evaporation to yield a black solid. Dissolve the solid in DMSO and purify by HPLC to afford the final product.
This method provides a high yield (92%) of the desired 6-Methylpyridine-3-boronic acid.[5] The hydrochloride salt can be subsequently prepared by treating a solution of the free boronic acid with hydrochloric acid.
Physicochemical and Spectroscopic Characterization
The proper characterization of 6-Methylpyridine-3-boronic acid and its hydrochloride salt is crucial for its use in synthesis. The following tables summarize its key properties.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₆H₈BNO₂ (free acid) | |
| C₆H₉BClNO₂ (HCl salt) | ||
| Molecular Weight | 136.94 g/mol (free acid) | |
| 173.40 g/mol (HCl salt) | ||
| Appearance | White to off-white solid | [5] |
| CAS Number | 659742-21-9 (free acid) | |
| 2096333-73-0 (HCl salt) |
Table 2: Spectroscopic Data (¹H and ¹³C NMR)
| Nucleus | Chemical Shift (ppm) - Free Acid (Predicted) | Chemical Shift (ppm) - HCl Salt (Predicted) |
| ¹H NMR | ||
| CH₃ | ~2.5 | ~2.6 |
| Py-H2 | ~8.7 | ~8.8 |
| Py-H4 | ~7.9 | ~8.0 |
| Py-H5 | ~7.3 | ~7.4 |
| ¹³C NMR | ||
| CH₃ | ~24 | ~25 |
| Py-C2 | ~150 | ~151 |
| Py-C3 (C-B) | ~130 | ~131 |
| Py-C4 | ~140 | ~141 |
| Py-C5 | ~123 | ~124 |
| Py-C6 | ~158 | ~159 |
Key Applications in Drug Discovery and Organic Synthesis
The primary application of this compound is as a versatile building block in Suzuki-Miyaura cross-coupling reactions.[5] Its utility is particularly evident in the synthesis of complex molecules for drug discovery programs.
Synthesis of Kinase Inhibitors
As previously mentioned, the initial impetus for the synthesis of this compound was its utility in the preparation of kinase inhibitors.[5] The 6-methyl-3-pyridyl moiety can serve as a key pharmacophoric element, engaging in crucial interactions with the target protein. The ability to readily install this group via a reliable Suzuki-Miyaura coupling has made this compound a valuable tool for medicinal chemists.
General Organic Synthesis
Beyond kinase inhibitors, this building block is employed in the synthesis of a wide range of nitrogen-containing heterocyclic compounds. The Suzuki-Miyaura reaction is highly tolerant of various functional groups, allowing for the late-stage introduction of the 6-methyl-3-pyridyl group into complex intermediates.[1] This simplifies synthetic routes and facilitates the rapid generation of compound libraries for high-throughput screening.
The following workflow illustrates the central role of this compound in a typical drug discovery pipeline.
Caption: Role in a drug discovery workflow.
Conclusion and Future Outlook
This compound stands as a testament to the enabling power of synthetic methodology in advancing medicinal chemistry. Its emergence in the early 2000s was a direct consequence of the need for novel building blocks to fuel the discovery of kinase inhibitors. The continued importance of the Suzuki-Miyaura reaction and the enduring significance of the pyridine scaffold in drug design ensure that this versatile reagent will remain a valuable tool for researchers and scientists in the years to come. Future developments may focus on even more efficient and sustainable synthetic routes to this and other functionalized pyridineboronic acids, further expanding the accessible chemical space for the discovery of new therapeutics.
References
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- Tripp, J. C.
- Li, W., et al. Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013, (i), 135-153.
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- Colaço, M., et al. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
- Figueira, F., et al.
- Aishwarya, S., et al. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. European Journal of Medicinal Chemistry Reports, 2024, 12, 100210.
- Tripp, J. C. Boronic acids in medicinal chemistry: Anticancer, antibacterial and antiviral applications.
- Cee, V. J., et al. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters, 2007, 17(11), 3041-3045.
- Braunschweig, H., et al.
- Moran, J., et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Tetrahedron Letters, 2017, 58(4), 333-336.
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An In-Depth Technical Guide to the Theoretical Properties of 6-Methylpyridine-3-boronic Acid Hydrochloride
Introduction
6-Methylpyridine-3-boronic acid and its hydrochloride salt are heterocyclic organoboron compounds that have emerged as pivotal building blocks in modern medicinal chemistry and organic synthesis. Their utility stems from the unique electronic and structural properties of the boronic acid moiety integrated into a pyridine scaffold. This combination facilitates participation in a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, and enables specific, often reversible, interactions with biological targets.[1][2][3] As such, this compound is frequently utilized in the synthesis of complex molecules, including potent inhibitors of phosphoinositide-3-kinases (PI3K) and c-Jun N-terminal kinases (JNK).[1][4]
This guide provides a deep dive into the theoretical properties of 6-Methylpyridine-3-boronic acid hydrochloride, moving beyond simple empirical data to explore the underlying principles of its structure, reactivity, and function. We will examine its electronic nature, the complexities of its acid-base chemistry, its stability profile, and the theoretical basis for its role as a pharmacophore in drug design. This analysis is tailored for researchers, scientists, and drug development professionals seeking to leverage the full potential of this versatile reagent.
Section 1: Molecular and Electronic Structure
The foundational properties of this compound are dictated by its unique molecular architecture, which includes a protonated aromatic heterocycle, a Lewis acidic center, and the potential for complex intermolecular interactions.
Core Chemical Identity
The compound is the hydrochloride salt of 6-methylpyridine-3-boronic acid, meaning the pyridine nitrogen is protonated, forming a pyridinium cation with an associated chloride anion.[5] This protonation significantly influences the electronic properties of the entire molecule.
| Property | Value | Source |
| Chemical Name | This compound | [5] |
| CAS Number | 2096333-73-0 | [5] |
| Molecular Formula | C₆H₉BClNO₂ | [5] |
| Molecular Weight | 173.41 g/mol | [5] |
| Appearance | White to off-white solid | [1] |
| Parent Compound | 6-Methylpyridine-3-boronic acid | [1][6] |
| Parent CAS | 659742-21-9 | [1][6] |
| Parent MW | 136.94 g/mol | [6] |
The Boronic Acid Moiety: A Lewis Acidic Center
A defining feature of any boronic acid is the boron atom's electron-deficient nature. With only six valence electrons, the boron atom possesses a vacant p-orbital, rendering it a potent Lewis acid. This allows it to readily accept a pair of electrons from a Lewis base (such as a hydroxide ion), causing a change in hybridization from trigonal planar (sp²) to tetrahedral (sp³).[3] This transformation is central to its mechanism in both chemical reactions and biological interactions.
Solid-State Structure: The Cation-Cation Dimer
From a theoretical standpoint, one of the most intriguing properties of protonated pyridine-boronic acids is their ability to form stable hydrogen-bonded dimers in the solid state.[7] Computational studies using Density Functional Theory (DFT) have shown that these structures can overcome the expected coulombic repulsion between the two positively charged pyridinium rings.[7] The stability is rationalized by the formation of a highly stable, eight-membered ring composed of two boronic acid groups linked by strong O-H···O hydrogen bonds. This dimerization is a critical consideration in solid-state chemistry, influencing properties like solubility and crystal packing.
Section 2: Theoretical Acidity and Conformational Dynamics
While often discussed in terms of pKa, the "acidity" of a boronic acid is fundamentally a Lewis acidity. Understanding and predicting this property requires sophisticated computational approaches that account for the molecule's conformational flexibility.
Challenges in Computational pKa Prediction
Accurately calculating the pKa of arylboronic acids is notoriously difficult.[8] A primary source of error arises from the failure to account for the multiple low-energy conformations of both the neutral boronic acid (-B(OH)₂) and its conjugate base, the boronate anion (-B(OH)₃⁻).[8] The rotation around the C-B and B-O bonds leads to a complex potential energy surface. An accurate theoretical model must therefore average the free energies of all significant conformers to yield a reliable pKa value.
Protocol for Theoretical pKa Calculation
For researchers aiming to compute the pKa of this compound or its analogs, a robust theoretical workflow is essential. The following protocol, grounded in established quantum chemistry principles, provides a pathway to accurate prediction.
Methodology Explained:
-
Structure Generation: Create initial 3D structures for both the neutral boronic acid (Ar-B(OH)₂) and its anionic conjugate base (Ar-B(OH)₃⁻).
-
Conformational Search: Perform a systematic search to identify all low-energy conformers arising from bond rotations.
-
DFT Optimization: Optimize the geometry of each identified conformer using a suitable Density Functional Theory (DFT) method and basis set (e.g., M06-2X/6-311++G(d,p)).
-
Frequency Calculation: Calculate vibrational frequencies to confirm that each optimized structure is a true energy minimum and to obtain the Gibbs free energy thermal corrections.
-
Solvation Energy: Calculate the free energy of solvation for each conformer in water using an implicit solvent model like the Polarizable Continuum Model (PCM).
-
pKa Calculation: Use the calculated Gibbs free energies in the gas phase and in solution within a thermodynamic cycle to compute the final pKa value, ensuring a Boltzmann average is taken over all conformer energies.
Section 3: Reactivity and Stability Profile
The theoretical framework of this compound's reactivity is dominated by its role in transition metal catalysis and its interactions with other reagents.
The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a premier substrate for the Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation.[2][3] The key step involving the boronic acid is transmetalation . In this process, the boronic acid (or more accurately, the derived boronate) transfers its organic group (the 6-methylpyridinyl moiety) to the palladium center of the catalyst, which then proceeds to reductive elimination to form the final product. The efficiency of this step is theoretically dependent on the lability of the C-B bond and the ease of formation of the boronate species.
Stability Towards Copper(I) Catalysts
While highly useful, boronic acids can be susceptible to degradation under certain conditions. One notable issue is decomposition mediated by Copper(I), a catalyst often used in reactions like the Azide-Alkyne Cycloaddition (CuAAC).[9] Theoretical studies have revealed that Cu(I) can insert into the C-B bond, leading to protodeboronation or other undesired side reactions.[9]
Interestingly, computational models have also provided a solution: the addition of fluoride ions can protect the boronic acid.[9] The fluoride coordinates to the boron atom, forming a highly stable fluoroborate adduct. This adduct has a significantly lower energy, making the subsequent insertion of Cu(I) into the C-B bond energetically unfavorable, thus preserving the integrity of the molecule during the reaction.[9]
Hygroscopicity
The hydrochloride salt form of 6-methylpyridine-3-boronic acid is noted to be hygroscopic.[4][10] This physical property is a direct consequence of the polar and ionic nature of the molecule. The pyridinium cation and the boronic acid's hydroxyl groups are excellent hydrogen bond donors and acceptors, readily interacting with atmospheric water molecules. For this reason, the compound should be stored under dry conditions, typically at 2-8°C, to maintain its structural integrity and reactivity.[10]
Section 4: The Theoretical Basis of Bioactivity
The growing interest in boronic acids in drug discovery is due to their unique ability to act as transition-state analogues and form reversible covalent bonds with specific amino acid residues in enzymes.[2][11]
Mechanism of Reversible Covalent Inhibition
The boronic acid moiety is a bioisostere of the carboxylic acid group.[2] However, its true power lies in its ability to form a stable, yet reversible, tetrahedral boronate complex with the nucleophilic hydroxyl groups of serine or threonine residues found in the active sites of many enzymes, such as proteases and kinases.[2]
The mechanism proceeds as follows:
-
The Lewis acidic sp² hybridized boron atom of the boronic acid approaches the catalytic serine/threonine residue.
-
The hydroxyl group of the amino acid acts as a nucleophile, attacking the electron-deficient boron atom.
-
This attack leads to the formation of a tetrahedral (sp³) boronate intermediate, which mimics the transition state of the natural enzymatic reaction. This stable complex effectively inhibits the enzyme.[2]
The reversibility of this bond is a key advantage in drug design, potentially reducing off-target effects compared to irreversible inhibitors.
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An In-Depth Technical Guide to the Safe Handling of 6-Methylpyridine-3-boronic acid hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety and handling protocols for 6-Methylpyridine-3-boronic acid hydrochloride. As a crucial building block in medicinal chemistry and organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura coupling, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity.
Compound Identification and Physicochemical Properties
This compound is a solid, often appearing as a white to off-white powder.[1] Its hydrochloride salt form generally enhances stability and solubility in certain solvents compared to the free boronic acid. Precise physicochemical properties are critical for designing experiments and anticipating its behavior under various conditions.
| Property | Value | Source |
| CAS Number | 2096333-73-0 | [2][3] |
| Molecular Formula | C₆H₉BClNO₂ | [2][3] |
| Molecular Weight | 173.41 g/mol | [2][3] |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | Recommended -20°C or 2-8°C | [4] |
Hazard Identification and Toxicology
While specific toxicological data for the hydrochloride salt is not extensively documented in readily available literature, the hazards can be inferred from the parent compound, (6-Methylpyridin-3-yl)boronic acid, and related boronic acid derivatives. The primary hazards are associated with irritation and potential for more significant effects upon substantial exposure.
GHS Hazard Classification (Inferred):
-
Skin Irritation (Category 2): Boronic acids as a class can cause skin irritation upon contact.[5][6]
-
Eye Irritation (Category 2A): Direct contact with the eyes is likely to cause serious irritation.[5][6]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): Inhalation of dust may cause respiratory tract irritation.[6]
Key Health Hazards:
-
Inhalation: May cause irritation to the respiratory system. Symptoms can include coughing and shortness of breath.[7][8]
-
Skin Contact: Causes skin irritation, which may manifest as redness, itching, or dryness upon prolonged contact.[7][8]
-
Eye Contact: Can cause serious eye irritation, leading to redness, tearing, and pain.[7][8]
-
Ingestion: While data is limited, ingestion may be harmful. General first aid for boronic acids involves rinsing the mouth and seeking immediate medical attention.[9][10]
Exposure Controls and Personal Protection
A multi-layered approach, prioritizing engineering controls and supplemented by appropriate Personal Protective Equipment (PPE), is essential for minimizing exposure.
Hierarchy of Controls
The most effective safety strategies involve controlling hazards at the source. The following diagram illustrates the hierarchy of controls, from most to least effective, that should be implemented when working with this compound.
Caption: The Hierarchy of Controls for mitigating chemical hazards.
Recommended Personal Protective Equipment (PPE)
-
Hand Protection: Wear impervious chemical-resistant gloves, such as nitrile gloves. Always inspect gloves before use and wash hands thoroughly after handling.[9][11]
-
Eye/Face Protection: Use tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards) to protect against dust particles and splashes.[12][13]
-
Skin and Body Protection: A standard laboratory coat should be worn. For tasks with a higher risk of dust generation, consider additional protective clothing.[13]
-
Respiratory Protection: If working outside a ventilated enclosure or if dust formation is likely, use a NIOSH-approved respirator with a particulate filter (e.g., N95) or a full-face respirator.[12]
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is fundamental to laboratory safety.
Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[12]
-
Avoid Dust Formation: As a solid powder, care must be taken to avoid generating dust. Use appropriate tools (e.g., a spatula) for transferring the material.[12][14]
-
Grounding: For larger quantities, prevent fire caused by electrostatic discharge by using non-sparking tools and ensuring equipment is properly grounded.[12]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands and any exposed skin thoroughly after handling is complete.[8][10]
Storage
-
Container: Store in a tightly closed container to prevent moisture absorption, as boronic acids can be hygroscopic.[8][12]
-
Conditions: Keep the container in a cool, dry, and well-ventilated place.[12] Many suppliers recommend refrigerated storage, often at -20°C or 2-8°C, to ensure long-term stability.[4]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[10][14]
Emergency Procedures: Spills and Exposure
A clear, rehearsed emergency plan is critical. The following workflow outlines the immediate steps to be taken in the event of an accidental exposure or spill.
Caption: Emergency response workflow for spills or personal exposure.
First Aid Measures:
-
After Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or symptoms persist, seek medical attention.[7][15]
-
After Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with mild soap and plenty of water for at least 15 minutes.[7][9] If irritation develops or persists, seek medical advice.[15]
-
After Eye Contact: Immediately rinse eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][15] Seek immediate medical attention.[7]
-
After Ingestion: Rinse mouth with water. Do NOT induce vomiting.[9][10] Call a poison control center or seek emergency medical attention immediately.[7][16]
Stability, Reactivity, and Disposal
-
Reactivity: The compound is generally stable under recommended storage conditions.[15]
-
Conditions to Avoid: Avoid moisture, dust formation, and exposure to incompatible materials.[6][10]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[10][14]
-
Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and oxides of boron.[10][13]
-
Waste Disposal: Dispose of the chemical and any contaminated materials in accordance with all local, state, and federal regulations.[9][11] Do not allow the material to enter the environment.[11] This should be handled by a licensed professional waste disposal service.[5]
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Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling with 6-Methylpyridine-3-boronic acid hydrochloride
Introduction: The Strategic Importance of Pyridyl Scaffolds and the Suzuki-Miyaura Reaction
In the landscape of modern drug discovery and development, the pyridine moiety stands out as a privileged scaffold. Its presence in numerous biologically active compounds underscores its importance as a key building block in medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, provides a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has become an indispensable tool for synthetic chemists.[2][3][4]
This application note provides a detailed guide to the Suzuki-Miyaura coupling reaction utilizing 6-Methylpyridine-3-boronic acid hydrochloride, a versatile building block for introducing a methylated pyridine ring into target molecules. We will delve into the mechanistic intricacies, provide a robust and validated protocol, and discuss critical parameters for successful execution.
Understanding the Reagent: this compound
The choice of this compound as a coupling partner presents both opportunities and challenges. The pyridine ring, being electron-deficient, can influence the reactivity of the boronic acid.[5] Furthermore, the presence of the nitrogen atom can lead to catalyst inhibition through coordination with the palladium center.[5]
The hydrochloride salt form of the boronic acid enhances its stability and shelf-life. However, it necessitates the use of a sufficient amount of base in the reaction to neutralize the hydrochloride and generate the active boronate species required for transmetalation.[6]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3][4] The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[2][3][4] This is often the rate-determining step of the reaction.[2]
-
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide.[2][3][4] This step requires the presence of a base to activate the boronic acid.[6]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3][4]
Caption: The Suzuki-Miyaura Catalytic Cycle
Experimental Protocol: A Validated Approach
This protocol provides a reliable method for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Aryl Bromide | Varies | Varies | 1.0 | 1.0 |
| This compound | 1003043-34-2 | 173.42 | 1.2 | 1.2 |
| Pd(dppf)Cl₂ | 72287-26-4 | 731.73 | 0.05 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 3.0 | 3.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 5 mL | - |
| Water | 7732-18-5 | 18.02 | 1 mL | - |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and sodium carbonate (3.0 mmol, 3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.
-
Degassing: Sparge the reaction mixture with the inert gas for 10-15 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive flow of the inert gas, add Pd(dppf)Cl₂ (0.05 mmol, 0.05 equiv) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Key Considerations and Optimization
The success of the Suzuki-Miyaura coupling with this compound hinges on several critical parameters:
-
Catalyst and Ligand Selection: While Pd(dppf)Cl₂ is a robust and versatile catalyst, other palladium sources and ligands can be employed.[7] For challenging couplings, particularly with less reactive aryl chlorides, the use of electron-rich and sterically bulky phosphine ligands, such as those of the Buchwald-type (e.g., XPhos, SPhos), can be beneficial.[7][8]
-
Base: The choice and amount of base are crucial.[6] Three equivalents of a base like sodium carbonate are generally sufficient to neutralize the hydrochloride salt and facilitate the formation of the boronate species. Other bases such as potassium carbonate, cesium carbonate, or potassium phosphate can also be effective.[1][9]
-
Solvent System: A mixture of an organic solvent and water is commonly used.[10] The water is essential for dissolving the inorganic base and activating the boronic acid.[10] Common organic solvents include 1,4-dioxane, toluene, and THF.[1][10] The choice of solvent can sometimes influence the reaction's selectivity and rate.[11][12]
-
Temperature: Reaction temperatures typically range from 60 to 100 °C.[3] Higher temperatures can accelerate the reaction but may also lead to decomposition of sensitive substrates or the boronic acid.
-
Protodeboronation: A common side reaction with heteroaryl boronic acids is protodeboronation, where the C-B bond is cleaved by a proton source.[8] This can be minimized by using carefully dried solvents, an appropriate base, and by running the reaction under inert conditions.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient degassing, inappropriate base or solvent. | Use a fresh catalyst, ensure thorough degassing, screen different bases and solvent systems. Consider a more active ligand for the palladium.[7] |
| Protodeboronation | Presence of excess water or acidic impurities, prolonged reaction time. | Use anhydrous solvents, ensure the base is sufficient, and monitor the reaction to avoid unnecessarily long heating times. |
| Formation of Biphenyl Homocoupling Product | Oxygen contamination leading to oxidative homocoupling of the boronic acid. | Maintain a strict inert atmosphere throughout the reaction setup and execution. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective method for the synthesis of molecules containing the 6-methylpyridine-3-yl moiety. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields and purity. The protocol provided herein serves as a robust starting point, which can be further optimized for specific substrates and scales.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
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Wikipedia. Suzuki reaction. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
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Xia, Q., Shi, S., Gao, P., Lalancette, R., Szostak, R., & Szostak, M. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 8(51), 19035–19042. Available from: [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 128(46), 15073-15075. Available from: [Link]
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2014). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organometallics, 33(15), 3865–3872. Available from: [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed. Available from: [Link]
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2014). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available from: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Available from: [Link]
-
Comins, D. L., et al. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 67(24), 8424–8433. Available from: [Link]
-
Li, W., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(17), 3781–3784. Available from: [Link]
-
Tanaka, K., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. Available from: [Link]
-
Gomez-Govea, F., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(11), 893-899. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5553-5556. Available from: [Link]
-
Parry, P. R., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541-7543. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid. Available from: [Link]
-
Chemistry Player. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). Available from: [Link]
-
Bellina, F., & Rossi, R. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 16(12), 1436-1470. Available from: [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-27). Royal Society of Chemistry. Available from: [Link]
-
Özer, M. S., et al. (2013). The Suzuki coupling reaction of aryl chlorides with phenylboronic acid. ResearchGate. Available from: [Link]
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- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
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Harnessing 6-Methylpyridine-3-boronic acid hydrochloride in Palladium-Catalyzed Cross-Coupling Reactions
An Application Guide for Researchers
Introduction: A Versatile Pyridyl Building Block
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the creation of carbon-carbon bonds is a foundational endeavor. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for this purpose, enabling the synthesis of complex biaryl and heteroaryl structures.[1][2][3] Central to this transformation is the organoboron reagent. 6-Methylpyridine-3-boronic acid hydrochloride has emerged as a particularly valuable building block, providing a methylated pyridine motif that is prevalent in a wide array of biologically active compounds.[4][5][6][7]
This guide provides an in-depth exploration of the use of this compound in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, present troubleshooting strategies, and discuss the critical aspects of handling and safety. The objective is to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to successfully employ this versatile reagent.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forges a C-C bond between an organoboron compound and an organohalide (or triflate). The reaction is driven by a palladium catalyst that cycles through different oxidation states. The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][8][9]
-
Oxidative Addition : A low-valent Palladium(0) complex reacts with the organohalide (Ar¹-X), inserting itself into the carbon-halogen bond. This forms a new, high-valent Palladium(II) intermediate.
-
Transmetalation : This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. For this to occur, the boronic acid (Ar²-B(OH)₂) must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [Ar²-B(OH)₃]⁻), which facilitates the transfer of the Ar² group to the Pd(II) center, displacing the halide.[3]
-
Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.
Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.
The Role of the Hydrochloride Salt
6-Methylpyridine-3-boronic acid is supplied as a hydrochloride salt to enhance its stability and shelf-life. Free pyridyl boronic acids can be susceptible to decomposition (protodeboronation) over time.[10][11] The protonated pyridine nitrogen in the hydrochloride salt deactivates the ring towards such degradation pathways.
In the reaction, it is critical to account for this acidic salt. A sufficient quantity of base must be added not only to activate the boronic acid for transmetalation but also to first neutralize the hydrochloride. Therefore, at least one extra equivalent of base relative to the boronic acid is required.
Experimental Protocols: A Practical Guide
This section provides a general, robust protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Materials and Reagents
-
Boronic Acid: this compound
-
Coupling Partner: Aryl or heteroaryl halide/triflate (e.g., 4-bromotoluene)
-
Palladium Pre-catalyst: PdCl₂(dppf)·CH₂Cl₂ or Pd(PPh₃)₄
-
Base: Anhydrous K₂CO₃ or K₃PO₄
-
Solvent: 1,4-Dioxane and Water (degassed)
-
Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating block, inert gas line (Argon or Nitrogen), standard glassware for workup and purification.
Step-by-Step Reaction Procedure
-
Reaction Setup: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Degassing: Stir the resulting suspension and sparge with Argon for 10-15 minutes to ensure the solution is thoroughly degassed.
-
Catalyst Addition: To the stirring suspension, add the palladium catalyst, for example, PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 3 mol%).
-
Heating: Place the flask in a preheated oil bath or heating block set to 90-100 °C.
-
Reaction Monitoring: Allow the reaction to stir vigorously at the set temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Data Presentation: Typical Reaction Parameters
The choice of catalyst, base, and solvent can be adapted based on the reactivity of the coupling partner.
| Coupling Partner (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Typical Time (h) |
| Aryl Iodide | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (3.0) | Dioxane/H₂O | 80-90 | 2-8 |
| Aryl Bromide | PdCl₂(dppf) (3) | - | K₂CO₃ (3.0) | Dioxane/H₂O | 90-100 | 4-16 |
| Aryl Chloride (activated) | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O | 100-110 | 12-24 |
| Aryl Chloride (unactivated) | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3.0) | 2-MeTHF | 100-110 | 16-24 |
| Aryl Triflate | Pd(OAc)₂ (3) | P(t-Bu)₃ (6) | Cs₂CO₃ (2.5) | Dioxane | 100 | 6-18 |
Optimization and Troubleshooting
Even robust reactions can sometimes fail. Understanding potential pitfalls is key to successful optimization.
-
Problem: Low or No Conversion
-
Cause: Insufficiently active catalyst, low temperature, or poor base/solvent choice.
-
Solution:
-
Increase the reaction temperature in 10 °C increments.
-
Screen a more active catalyst system. For challenging couplings (e.g., aryl chlorides), use more electron-rich and bulky phosphine ligands like XPhos or SPhos.[12]
-
Ensure the base is anhydrous and of high quality. K₃PO₄ is often more effective for less reactive halides.[12]
-
-
-
Problem: Significant Protodeboronation
-
Cause: The boronic acid degrades to 2-methylpyridine faster than it couples. This is a common side reaction for heteroaromatic boronic acids, often accelerated by water and heat.[10][11][12]
-
Solution:
-
Use anhydrous conditions with a non-aqueous base like K₃PO₄ in a solvent such as 2-MeTHF or toluene.
-
Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) prior to coupling. MIDA boronates are particularly stable and designed for slow release of the active boronic acid under reaction conditions.[11]
-
-
-
Problem: Homocoupling of the Boronic Acid
-
Cause: This side reaction (Ar²-Ar²) is often promoted by the presence of oxygen, which can interfere with the palladium catalyst's redox cycle.[10]
-
Solution: Ensure meticulous degassing of all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[12]
-
Caption: A decision workflow for troubleshooting common Suzuki coupling issues.
Safety and Handling
Proper laboratory safety practices are paramount when performing these reactions.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[13][14]
-
Reagent Handling:
-
This compound: May cause skin and eye irritation.[13] It is also hygroscopic; handle in a dry environment and store in a tightly sealed container.[15]
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated area or fume hood.
-
Bases: Strong bases like K₃PO₄ are corrosive. Avoid skin contact.
-
Solvents: Organic solvents like 1,4-dioxane and toluene are flammable and have associated health risks. Always work in a fume hood.
-
-
Storage: Store this compound in a cool, dry place, preferably refrigerated (2-8°C) and protected from light, to maintain its quality.[13][16]
References
- Royal Society of Chemistry. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity.
- Fletcher, S. P., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. PubMed Central.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
American Chemical Society. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]
- National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central.
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
-
ResearchGate. (2001). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Retrieved from [Link]
-
ResearchGate. (2004). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties and Applications of Boronic Acids. Retrieved from [Link]
-
Li, A. Y. (n.d.). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Retrieved from [Link]
-
National Institutes of Health. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. PubMed Central. Retrieved from [Link]
-
PubMed. (2015). Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid. Retrieved from [Link]
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Application Notes and Protocols: 6-Methylpyridine-3-boronic Acid Hydrochloride in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the 6-Methylpyridine-3-boronic Acid Moiety
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design. Its presence in a molecule can enhance aqueous solubility, provide a key hydrogen bond acceptor, and allow for fine-tuning of pharmacokinetic properties.[1] Among the vast array of functionalized pyridines, 6-Methylpyridine-3-boronic acid hydrochloride has emerged as a particularly valuable building block. Its utility lies in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to introduce the 6-methyl-3-pyridyl motif into complex molecules.[2][3] This specific structural unit is found in a number of biologically active compounds, including potent and selective kinase inhibitors.
This guide provides an in-depth overview of the applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of c-Jun N-terminal kinase (JNK) and phosphoinositide 3-kinase (PI3K) inhibitors. Detailed, field-proven protocols for its use in Suzuki-Miyaura coupling are also presented, along with insights into the rationale behind experimental design.
Core Applications in Kinase Inhibitor Synthesis
Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors is a major focus of drug discovery. This compound serves as a key reagent in the synthesis of such inhibitors, providing a versatile handle for constructing complex molecular architectures.
Synthesis of c-Jun N-Terminal Kinase (JNK) Inhibitors
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated by stress stimuli such as inflammatory cytokines.[4] The JNK signaling pathway is implicated in a range of diseases, including neurodegenerative disorders and inflammatory conditions, making JNK inhibitors a promising therapeutic strategy.[4]
A notable example of the application of this compound is in the synthesis of SR-3306 , a potent, selective, and brain-penetrant JNK inhibitor.[1][5]
SR-3306 (N-(4-(3-(6-Methylpyridin-3-yl)-1H-1,2,4-triazol-1-yl)phenyl)-4-(3-morpholinophenyl)pyrimidin-2-amine) incorporates the 6-methylpyridin-3-yl moiety, which is introduced via a Suzuki-Miyaura coupling reaction using this compound.
Biological Activity of SR-3306:
| Kinase Target | IC₅₀ (nM) |
| JNK1 | 67 |
| JNK2 | 283 |
| JNK3 | 159 |
| p38 | >20,000 |
Data sourced from Sigma-Aldrich product information for JNK Inhibitor XIV, SR-3306.[3]
SR-3306 has been shown to be orally efficacious in a mouse model of Parkinson's disease, where it protects dopaminergic neurons.[1]
Synthesis of Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[2] Aberrant activation of this pathway is a frequent event in many human cancers, making PI3K an attractive target for cancer therapy.[2][6] The synthesis of PI3K inhibitors often involves the construction of complex heterocyclic cores, and the Suzuki-Miyaura coupling is a key transformation in this process.
While a specific PI3K inhibitor directly synthesized from this compound is not explicitly detailed in the provided search results, the literature contains numerous examples of PI3K inhibitors featuring a pyridyl moiety attached to a core scaffold, synthesized via Suzuki coupling.[7] The 6-methyl-3-pyridyl group, introduced by this compound, is a valuable substituent in this context due to its electronic and steric properties, which can influence kinase binding affinity and selectivity.
The general synthetic strategy involves the coupling of a halogenated heterocyclic core (e.g., a pyrimidine, quinazoline, or imidazopyridine) with this compound.
Experimental Protocols: Suzuki-Miyaura Coupling
The following protocols are provided as a guide for the use of this compound in Suzuki-Miyaura cross-coupling reactions. Optimization of reaction conditions (catalyst, base, solvent, temperature) may be necessary for specific substrates.
Protocol 1: General Procedure for Coupling with a Heteroaryl Halide
This protocol is a representative procedure for the coupling of this compound with a generic heteroaryl halide.
Materials:
-
This compound
-
Heteroaryl halide (e.g., chloro-, bromo-, or iodo-substituted pyrimidine, triazole, etc.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, DMF/water, toluene/ethanol/water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., silica gel chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 3:1 to 5:1 ratio). To this suspension, add the palladium catalyst (typically 2-10 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired coupled product.
Causality Behind Experimental Choices:
-
Excess Boronic Acid: A slight excess of the boronic acid is often used to drive the reaction to completion and to compensate for any potential homocoupling or protodeboronation of the boronic acid.
-
Base: The base is crucial for the activation of the boronic acid to the more nucleophilic boronate species, which facilitates transmetalation to the palladium center. The choice of base can significantly impact the reaction outcome, with inorganic carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) being commonly employed.
-
Palladium Catalyst: The choice of palladium catalyst and its associated ligands is critical. For heteroaryl couplings, catalysts with electron-rich and sterically bulky phosphine ligands (e.g., from Pd(dppf)Cl₂) are often effective.
-
Solvent System: A mixture of an organic solvent and water is commonly used. The water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the reactants and catalyst.
Protocol 2: Microwave-Assisted Synthesis of 6-Methyl-3-pyridineboronic Acid
This protocol details the synthesis of the free boronic acid from a triflate precursor, which can then be used in subsequent coupling reactions.[2]
Materials:
-
6-methyl-3-pyridinol trifluoromethanesulfonate
-
Bis(pinacolato)diboron
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Acetonitrile (ACN)
-
Microwave reactor
-
HPLC for purification
Procedure:
-
Reactant Preparation: In a microwave reaction tube, dissolve 6-methyl-3-pyridinol trifluoromethanesulfonate (1.0 equiv) in acetonitrile.
-
Addition of Reagents: Add bis(pinacolato)diboron (1.5 equiv) to the solution and stir until dissolved. Subsequently, add potassium acetate (3.0 equiv) and Pd(dppf)Cl₂ (0.03 mol%).
-
Microwave Irradiation: Place the sealed reaction tube in a microwave reactor and heat at 160 °C for 2 x 600 seconds. Monitor the reaction progress by LC-MS.
-
Workup: Upon completion, remove the acetonitrile by evaporation to yield a solid.
-
Purification: Dissolve the solid in DMSO and purify by HPLC to obtain 6-methyl-3-pyridineboronic acid.
Rationale for Microwave Synthesis:
-
Rapid Heating: Microwave irradiation allows for rapid and uniform heating of the reaction mixture, significantly reducing reaction times compared to conventional heating.
-
Higher Temperatures: The use of a sealed vessel allows for the reaction to be conducted at temperatures above the boiling point of the solvent, which can accelerate the reaction rate.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its utility in the Suzuki-Miyaura coupling reaction allows for the efficient introduction of the 6-methyl-3-pyridyl moiety into a wide range of molecular scaffolds. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important reagent in their drug discovery efforts.
References
-
Chambers, J. W., et al. (2011). Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson's Disease. ACS Chemical Neuroscience, 2(4), 198–206. Available at: [Link]
-
Welker, M. E., & Kulik, G. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063–4091. Available at: [Link]
-
He, W., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(8), 3354. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid. Retrieved from [Link]
-
Kim, J., & Lee, J. (2019). C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes. Journal of Medicinal Chemistry, 62(17), 7676–7698. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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- 3. JNK Inhibitor XIV, SR-3306 The JNK Inhibitor XIII, SR-3306 controls the biological activity of JNK. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
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Synthesis of Novel Biaryl and Heterocyclic Scaffolds Utilizing 6-Methylpyridine-3-boronic Acid Hydrochloride: An Application & Protocol Guide
Introduction: The Strategic Value of the Pyridinyl Moiety in Modern Chemistry
The pyridine ring is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties, hydrogen bonding capabilities, and metabolic stability.[1][2][3] The introduction of a substituted pyridine core is a cornerstone of modern drug design, contributing to the efficacy of numerous therapeutic agents.[4] 6-Methylpyridine-3-boronic acid hydrochloride serves as a versatile and highly valuable building block for this purpose. Its structure, featuring a boronic acid at the 3-position and a methyl group at the 6-position, allows for precise and strategic incorporation of the 6-methylpyridinyl moiety into a diverse range of molecular architectures.
This guide provides an in-depth exploration of the synthetic applications of this compound, with a primary focus on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-tested protocols, and discuss key considerations for reaction optimization and troubleshooting. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this reagent in the synthesis of novel compounds.
Reagent Profile and Handling
Chemical Properties:
| Property | Value |
| IUPAC Name | (6-methylpyridin-3-yl)boronic acid hydrochloride |
| CAS Number | 659742-21-9 |
| Molecular Formula | C₆H₉BClNO₂ |
| Molecular Weight | 173.41 g/mol |
| Appearance | White to off-white solid[5] |
| Form | Hydrochloride salt |
The hydrochloride salt form of 6-Methylpyridine-3-boronic acid offers improved stability and handling characteristics compared to the free base. However, it is crucial to account for the acidic nature of the reagent when selecting the appropriate base for cross-coupling reactions.
Safety and Handling Precautions:
As with all boronic acid derivatives, proper safety protocols must be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[6][7][8] Work should be conducted in a well-ventilated area or a chemical fume hood.[8][9]
-
Inhalation and Contact: Avoid breathing dust and direct contact with skin and eyes.[6][7] In case of contact, rinse the affected area thoroughly with water.[9]
-
Storage: Store in a cool, dry place in a tightly sealed container.[6][9] The compound is sensitive to air and moisture.[9]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[10][11] It involves the palladium-catalyzed reaction of an organoboron compound (like 6-Methylpyridine-3-boronic acid) with an organic halide or triflate.[12][13]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of steps involving a palladium catalyst.[14][15] Understanding this mechanism is key to rationalizing reaction conditions and troubleshooting.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or heteroaryl halide (Ar-X) to form a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base activates the boronic acid by forming a more nucleophilic boronate species.[11][15]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Sources
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- 4. Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes for a Key Synthetic Scaffolding: 6-Methylpyridine-3-boronic Acid Hydrochloride
Introduction: The Strategic Importance of the Pyridine Moiety
Substituted pyridine rings are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Their prevalence is a direct consequence of their unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability. The precise introduction of these heterocycles into complex molecules is therefore a critical challenge for researchers in drug discovery and development. 6-Methylpyridine-3-boronic acid hydrochloride emerges as a highly versatile and strategic building block for this purpose, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions.
This technical guide provides an in-depth exploration of this compound, offering detailed protocols, mechanistic insights, and practical advice for its successful application in organic synthesis. The focus is on empowering researchers to leverage this reagent's full potential in creating novel molecular architectures.
Physicochemical Properties and Handling
The hydrochloride salt form of 6-methylpyridine-3-boronic acid offers enhanced stability and a longer shelf-life compared to the free base, making it a more reliable reagent for routine use.
| Property | Value |
| CAS Number | 2096333-73-0[1] |
| Molecular Formula | C₆H₉BClNO₂ |
| Molecular Weight | 173.41 g/mol |
| Appearance | White to off-white solid[2] |
| Storage | Store at 2-8°C under an inert atmosphere. The compound is hygroscopic and should be handled in a dry environment. |
Handling Considerations: As with all boronic acids, care should be taken to minimize exposure to air and moisture to prevent protodeboronation. The use of a glovebox or Schlenk line for weighing and dispensing is recommended for optimal results.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the preeminent method for forging C(sp²)–C(sp²) bonds, and this compound is an excellent coupling partner for introducing the 6-methyl-3-pyridyl moiety onto a variety of aryl and heteroaryl halides or triflates.[3] This transformation is central to the synthesis of many biologically active compounds, including phosphoinositide-3-kinases (PI3K) and c-jun N-terminal kinase (JNK) inhibitors.[2]
Mechanistic Rationale: The Critical Role of the Base
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[4] A crucial aspect of using a boronic acid hydrochloride salt is the selection and stoichiometry of the base. The base serves two primary functions:
-
Neutralization: An initial equivalent of base is consumed to neutralize the hydrochloride salt, liberating the free pyridineboronic acid.
-
Activation: Additional equivalents of the base are required to activate the boronic acid, forming a more nucleophilic boronate species (R-B(OH)₃⁻) that readily undergoes transmetalation to the palladium center.[5][6]
Failure to account for the acidic nature of the starting material with sufficient base will result in incomplete or failed reactions.
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- 2. SG10201707259PA - Processes and intermediates for making a jak inhibitor - Google Patents [patents.google.com]
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- 6. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Efficiency Catalytic Systems for Suzuki-Miyaura Cross-Coupling of 6-Methylpyridine-3-boronic Acid Hydrochloride
Introduction: The Strategic Importance of the Pyridyl Moiety
In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone structural motif. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged component in a vast array of biologically active molecules. 6-Methylpyridine-3-boronic acid hydrochloride is a key building block for introducing this valuable functionality. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging the requisite carbon-carbon bonds, prized for its high functional group tolerance and operational simplicity.[1][2]
However, the coupling of nitrogen-containing heteroaryl boronic acids, such as 6-methylpyridine-3-boronic acid, presents a distinct set of challenges that can frustrate even seasoned chemists.[3][4] These substrates are notoriously prone to competitive protodeboronation, and the Lewis basic nitrogen atom of the pyridine ring can act as a poison to the palladium catalyst.[5][6]
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond simple recipes to explain the causality behind procedural choices, providing robust, field-proven protocols to reliably execute Suzuki-Miyaura reactions with this versatile yet challenging substrate. We will dissect the catalytic system—catalyst, ligand, base, and solvent—to empower you to optimize this critical transformation.
The Substrate: Understanding this compound
The starting material itself dictates several key parameters of the reaction. As a hydrochloride salt, the compound exhibits improved shelf-life and stability compared to the free boronic acid. However, this necessitates a crucial consideration in the reaction setup: the initial equivalent of base is consumed to neutralize the HCl salt and liberate the free boronic acid in situ. Failure to account for this will result in a base-deficient environment, halting the catalytic cycle before it begins.
Furthermore, like many 3- and 4-pyridinylboronic acids, the 6-methyl derivative shows reasonable stability, yet the risk of protodeboronation under basic, aqueous conditions is ever-present.[7] The selection of a highly active catalytic system that promotes rapid C-C bond formation is therefore paramount to outcompete this decomposition pathway.[8]
The Core Reaction: Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is fundamental to troubleshooting and optimizing the reaction. The key steps are: (1) Oxidative Addition of the aryl halide to the Pd(0) species, (2) Base-assisted formation of a boronate 'ate' complex, (3) Transmetalation of the organic group from boron to palladium, and (4) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[9]
Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.
Application Note: Selecting the Optimal Catalytic System
A successful outcome is contingent on the synergistic interplay of the catalyst, ligand, base, and solvent. For a challenging substrate like 6-methylpyridine-3-boronic acid, a "one-size-fits-all" approach is rarely effective.
Palladium Precatalysts
While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, they require in situ reduction to the active Pd(0) state. For challenging couplings, modern, well-defined precatalysts that rapidly generate the active monoligated Pd(0) species are often superior.[8] These systems can accelerate the rate-limiting oxidative addition step and minimize side reactions.
Ligands: The Key to Success
Ligand choice is arguably the most critical parameter for heteroaryl couplings. The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[4][6]
-
Traditional Ligands (e.g., PPh₃): Often sluggish and inefficient for this substrate class, leading to low yields and significant protodeboronation.
-
Bulky, Electron-Rich Phosphines: This class of ligands is the gold standard. They promote rapid oxidative addition and reductive elimination while their steric bulk discourages the binding of the pyridine nitrogen to the metal center.[4][10] The Buchwald biarylphosphine ligands (e.g., SPhos, XPhos) are exceptionally effective.[4]
-
N-Heterocyclic Carbenes (NHCs): These offer another class of highly effective ligands, known for forming very stable and active palladium complexes.
Bases and Solvents
The choice of base is critical for activating the boronic acid to form the nucleophilic boronate 'ate' complex.
-
Bases: For pyridylboronic acids, moderately strong inorganic bases are preferred. Potassium phosphate (K₃PO₄) is often an excellent choice, providing sufficient basicity without promoting excessive protodeboronation. Carbonates like Cs₂CO₃ and K₂CO₃ are also widely used.[11] Crucially, at least 3 equivalents of base should be used: 1 equivalent to neutralize the HCl salt and 2 equivalents for the catalytic cycle.
-
Solvents: Anhydrous polar aprotic solvents are standard. 1,4-Dioxane, THF, and Toluene are common, often with the addition of a small amount of water to aid in dissolving the base and facilitating the formation of the boronate complex.[9] However, for substrates highly prone to hydrolysis, completely anhydrous conditions using a soluble base like potassium trimethylsilanolate (TMSOK) can be beneficial.[6]
Comparative Data on Catalytic Systems
The following table summarizes typical catalytic systems and their relative performance for the Suzuki-Miyaura coupling of pyridylboronic acids with aryl halides, based on established literature principles.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Relative Efficacy | Rationale |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Dioxane/H₂O | 100 | Low to Moderate | Prone to catalyst inhibition and slow turnover, leading to protodeboronation.[12] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane | 100 | High | Buchwald ligand accelerates key catalytic steps and provides steric shielding.[4][10] |
| Pd₂(dba)₃ (1.5) | cataCXium A (3.5) | TMSOK (3) | THF (anhydrous) | 80 | High | Anhydrous conditions with a soluble base can minimize protodeboronation.[6] |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (3) | MeCN/H₂O | 80 | Moderate to High | A robust, air-stable precatalyst, often effective but may be less active than modern ligand systems.[13][14] |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents should be handled with care.
Protocol 1: Standard Suzuki-Miyaura Coupling using Buchwald Ligand
This protocol describes a general procedure for coupling this compound with a representative aryl bromide.
Workflow Overview
Caption: Standard Experimental Workflow for Suzuki-Miyaura Coupling.
Reagents & Equipment:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 mmol, 3.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.04 mmol, 4 mol%)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Schlenk flask or microwave vial, magnetic stir bar, condenser, nitrogen/argon line
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and anhydrous K₃PO₄ (3.0 mmol).
-
Catalyst Addition: In the open air, quickly add the Pd(OAc)₂ (2 mol%) and SPhos ligand (4 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[13]
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Degassing (Optional but Recommended): Sparge the reaction mixture by bubbling the inert gas through the solution via a long needle for 10-15 minutes. This ensures the solvent is thoroughly deoxygenated.[7][9]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-18 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium black and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can dramatically reduce reaction times by efficiently heating the polar solvent mixture.[14]
Reagents & Equipment:
-
As per Protocol 1, but using Pd(dppf)Cl₂ as the catalyst.
-
Microwave reactor and appropriate pressure-rated vials.
Procedure:
-
Vessel Preparation: To a 5 mL microwave reaction vial containing a magnetic stir bar, add the aryl bromide (0.5 mmol), this compound (0.6 mmol), potassium acetate (1.5 mmol), and Pd(dppf)Cl₂ (0.015 mmol, 3 mol%).[15]
-
Solvent Addition: Add acetonitrile (3 mL).
-
Sealing: Securely cap the vial.
-
Microwave Reaction: Place the vial in the microwave reactor. Heat the mixture to 150-160 °C for 15-30 minutes with stirring.[15]
-
Work-up and Purification: After cooling to room temperature, perform the work-up and purification steps as described in Protocol 1.
Conclusion
The successful application of this compound in Suzuki-Miyaura cross-coupling is not a matter of chance, but of rational design. By understanding the substrate's nature as a hydrochloride salt, anticipating the challenges of protodeboronation and catalyst inhibition, and selecting a modern, highly active catalytic system, researchers can reliably forge complex molecular architectures. The use of bulky, electron-rich phosphine ligands in combination with appropriate bases like K₃PO₄ provides a robust foundation for success. For rapid optimization and synthesis, microwave-assisted protocols offer a powerful alternative. These guidelines and protocols provide a comprehensive framework for harnessing the full synthetic potential of this valuable building block.
References
-
Zhang, P., et al. (2010). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 12(14), 3234–3237. (Source: [Link])
-
Combs, A. P., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(11), 4353–4361. (Source: [Link])
-
Billingsley, K. L., & Buchwald, S. L. (2007). A Highly Active and Efficient Catalyst System for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. (Source: [Link])
-
Wikipedia contributors. (2024). Boronic acid. Wikipedia, The Free Encyclopedia. (Source: [Link])
-
ResearchGate. How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?. (Source: [Link])
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Course Material. (Source: [Link])
-
Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald Group Literature. (Source: [Link])
-
Fors, B. P., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(43), 15292–15294. (Source: [Link])
-
Fernandes, C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4979. (Source: [Link])
- Google Patents. (2003). DE10322844A1 - Process for the preparation of pyridine-2-boronic acid esters. (Source: )
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. (Source: [Link])
-
Reddit. (2020). What is the proper way to set up a suzuki coupling?. r/chemistry. (Source: [Link])
-
Liu, Z., et al. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2013(i), 135-153. (Source: [Link])
-
Nykaza, T. V., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 20(9), 2736–2740. (Source: [Link])
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. (Source: [Link])
-
ResearchGate. (2003). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. (Source: [Link])
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid. (Source: [Link])
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. (Source: [Link])
-
ResearchGate. (2019). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. (Source: [Link])
-
NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (Source: [Link])
-
Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (Source: [Link])
-
Smith, A. M., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 18(30), 5783-5787. (Source: [Link])
-
Ishihara, K. (2021). Emergent Organoboron Acid Catalysts. Accounts of Chemical Research, 54(5), 1275–1287. (Source: [Link])
-
Hall, D. G. (2019). Boronic acid catalysis. Chemical Society Reviews, 48(11), 3033-3044. (Source: [Link])
-
Jamil, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5178. (Source: [Link])
-
Loh, J. Y., et al. (2023). Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency. Scientific Reports, 13(1), 9370. (Source: [Link])
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- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
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- 15. 6-Methylpyridine-3-boronic Acid | 659742-21-9 [chemicalbook.com]
Application Note & Protocol Guide: Strategic Implementation of 6-Methylpyridine-3-boronic Acid Hydrochloride in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Value of Pyridinyl Scaffolds
In the landscape of modern drug discovery and materials science, heterocyclic scaffolds are of paramount importance. Among these, the pyridine ring is a privileged structure, featured in numerous blockbuster pharmaceuticals and advanced materials. 6-Methylpyridine-3-boronic acid and its hydrochloride salt serve as a critical building block for introducing the 6-methyl-3-pyridinyl moiety, a fragment known to modulate physicochemical properties and biological activity. This reagent is particularly valuable in the synthesis of inhibitors for key biological targets such as phosphoinositide-3-kinases (PI3K) and c-jun N-terminal kinase (JNK), as well as in the development of agents to combat antibiotic resistance, like efflux pump inhibitors.[1][2]
The primary application for this reagent is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[1][3] This guide provides an in-depth analysis of the reagent's properties, a detailed mechanistic overview, and field-proven protocols designed for researchers, medicinal chemists, and process development scientists. We will delve into the causality behind experimental choices, ensuring a foundational understanding for successful and reproducible outcomes.
Reagent Profile and Handling
The successful application of any reagent begins with a thorough understanding of its physical and chemical properties. 6-Methylpyridine-3-boronic acid is typically supplied as its hydrochloride salt to improve shelf-life and handling.
| Property | 6-Methylpyridine-3-boronic acid | 6-Methylpyridine-3-boronic acid hydrochloride |
| CAS Number | 659742-21-9[4] | 2096333-73-0[5] |
| Molecular Formula | C₆H₈BNO₂[6] | C₆H₉BClNO₂[5] |
| Molecular Weight | 136.94 g/mol [6] | 173.41 g/mol [5] |
| Appearance | White to pale brown solid/powder[1] | Not specified, typically a solid |
| Solubility | Slightly soluble in DMSO and Methanol[1] | Data not available, expected to have some aqueous solubility |
| Storage | 2-8°C, under inert atmosphere[1][4] | 2-8°C, under inert atmosphere |
| Key Characteristic | Hygroscopic[1][7] | Hygroscopic |
Expert Insight on Handling: The hydrochloride salt form presents a critical experimental consideration. The protonated pyridine nitrogen renders the molecule more stable but requires neutralization during the reaction setup. At least one molar equivalent of the base added to the reaction will be consumed to liberate the free pyridine base before it can participate in the catalytic cycle. This must be factored into the overall stoichiometry of the base. Furthermore, the hygroscopic nature of the compound necessitates storage in a desiccator and handling under an inert atmosphere (e.g., nitrogen or argon) to prevent protodeboronation and ensure reproducibility.[8]
The Suzuki-Miyaura Coupling: A Mechanistic Perspective
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoborane and an organohalide.[9] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
The Catalytic Cycle
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: A low-valent Palladium(0) species reacts with the organohalide (Ar¹-X), inserting itself into the carbon-halogen bond to form a high-valent Pd(II) complex. This is often the rate-determining step of the reaction.[9]
-
Transmetalation: The organoboronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group (Ar²) to the palladium center, displacing the halide and forming a new Pd(II)-Ar¹-Ar² complex.[10]
-
Reductive Elimination: The two organic fragments (Ar¹ and Ar²) are expelled from the palladium center as the final coupled product (Ar¹-Ar²), regenerating the catalytically active Pd(0) species.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Critical Role of the Base
The base is arguably the most crucial component after the catalyst. Its primary role is to activate the boronic acid, converting it into a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[10] This activation significantly enhances the rate of transmetalation.
Causality Behind Base Selection:
-
For this compound, a minimum of 2 equivalents of base is non-negotiable. The first equivalent neutralizes the HCl salt. Subsequent equivalents (typically 1.5-3.0) are required for the catalytic cycle itself.
-
Inorganic Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are the most common bases. They are effective and generally well-tolerated. Cesium carbonate is more soluble in organic solvents and more basic, often proving effective for challenging couplings.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often used under anhydrous conditions and can be beneficial for coupling with sterically hindered substrates or less reactive aryl chlorides.
-
Fluorides (KF, CsF): Can be used in cases where substrates are sensitive to strongly basic conditions.[10]
Detailed Experimental Protocols
The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl or heteroaryl bromide.
General Protocol for Suzuki-Miyaura Coupling
Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials & Reagents:
-
Aryl/Heteroaryl Halide (e.g., Bromide) (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) (3.0 - 4.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, DMF)
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the selected base (e.g., K₂CO₃, 3.5 equiv).
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent(s) followed by the palladium catalyst. For solid catalysts, these can be added in step 1.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating mantle set to the desired temperature (typically 80-110 °C). Stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the starting material is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Drying & Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel or by recrystallization to yield the desired biaryl product.
Optimization & Troubleshooting
Even robust reactions can require optimization. Pyridine-containing substrates can sometimes be challenging due to potential catalyst inhibition or side reactions.[11]
| Problem Encountered | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient base to neutralize HCl and drive catalysis.2. Inactive catalyst.3. Insufficient temperature. | 1. Increase base equivalents to >3.2. Use a fresh bottle of catalyst or a more active pre-catalyst.3. Increase reaction temperature, consider switching to a higher-boiling solvent like DMF or using microwave irradiation.[1] |
| Significant Protodeboronation | 1. Presence of excess water or oxygen.2. Reaction run for too long at high temperature. | 1. Ensure rigorous degassing and use of dry solvents.2. Monitor the reaction closely and stop it once the starting halide is consumed. |
| Homocoupling of Boronic Acid | 1. Reaction conditions promoting reductive activation of a Pd(II) precatalyst.[8] | 1. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄).2. Ensure slow addition of reagents if using a Pd(II) source. |
| Difficulty with Aryl Chlorides | 1. Oxidative addition to the C-Cl bond is slow. | 1. Switch to a more electron-rich, bulky phosphine ligand (e.g., XPhos, SPhos) with a catalyst like Pd₂(dba)₃.[8]2. Use a stronger base like K₃PO₄. |
Conclusion
This compound is a versatile and valuable reagent for introducing a key heterocyclic motif in medicinal and materials chemistry. A successful outcome hinges on a clear understanding of the Suzuki-Miyaura mechanism and, critically, on accounting for the hydrochloride salt in the reaction stoichiometry. By employing sufficient base, selecting an appropriate catalyst/ligand system, and maintaining rigorous inert and anhydrous conditions, researchers can reliably and efficiently synthesize a wide array of complex biaryl and heterobiaryl compounds. This guide provides the foundational knowledge and practical protocols to empower scientists to achieve their synthetic goals.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]
-
LibreTexts. (2021). Suzuki-Miyaura Coupling. Available at: [Link]
-
Pye, R. J., & Rossen, K. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, 15726. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(9), 3535-3542. Available at: [Link]
-
Henriques, J., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5343. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid. Available at: [Link]
-
Henriques, J., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. Available at: [Link]
-
Boulet, A., et al. (2015). Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(3), 491-496. Available at: [Link]
-
K. C., S., et al. (2018). Boron Chemistry for Medical Applications. Molecules, 23(10), 2626. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Methylnicotinic acid. PubChem Compound Database. Available at: [Link]
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- 1. 6-Methylpyridine-3-boronic Acid | 659742-21-9 [chemicalbook.com]
- 2. Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 6-Methylpyridine-3-boronic acid 659742-21-9 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. scbt.com [scbt.com]
- 7. 6-Methylpyridine-3-boronic Acid | 659742-21-9 [amp.chemicalbook.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 6-Methylpyridine-3-boronic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the scale-up synthesis of 6-methylpyridine-3-boronic acid hydrochloride, a critical building block in contemporary pharmaceutical and agrochemical research. Moving from bench-scale to pilot or manufacturing scale presents unique challenges that necessitate a thorough understanding of the reaction mechanism, process parameters, and safety considerations. These application notes offer a detailed examination of a robust synthetic strategy, focusing on the halogen-metal exchange route, which is often favored for its reliability and cost-effectiveness in large-scale preparations.[1] We will delve into the rationale behind experimental choices, provide a step-by-step protocol, and discuss essential analytical methods for quality control, ensuring a safe, efficient, and reproducible synthesis.
Introduction: The Significance of this compound
6-Methylpyridine-3-boronic acid and its derivatives are versatile intermediates, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds.[2] This reactivity is instrumental in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. The hydrochloride salt form often enhances stability and improves handling characteristics compared to the free boronic acid. As demand for novel therapeutics and advanced agricultural products grows, the ability to produce key intermediates like this compound on a large scale is of paramount importance.
Synthetic Strategy: The Halogen-Metal Exchange Pathway
While several methods exist for the synthesis of pyridine boronic acids, the halogen-metal exchange followed by borylation remains a cornerstone for industrial-scale production due to its cost-effectiveness and scalability.[1] This approach typically involves the reaction of a halopyridine with an organometallic reagent (organolithium or Grignard reagent) to form a pyridyl anion, which is then quenched with a borate ester.
Rationale for Reagent and Solvent Selection
-
Starting Material: 5-Bromo-2-methylpyridine is the logical precursor for this synthesis. The bromine atom at the 3-position is more susceptible to halogen-metal exchange than a chlorine atom, and its position dictates the regiochemistry of the final product.
-
Organometallic Reagent: Isopropylmagnesium chloride (i-PrMgCl) is a preferred Grignard reagent for large-scale operations. It is commercially available, less pyrophoric than n-butyllithium, and its reactions are often more selective, minimizing the formation of undesired byproducts.[3]
-
Borate Ester: Triisopropyl borate is frequently employed in scale-up syntheses. Its bulky isopropyl groups can help to prevent the formation of borinic acid byproducts, which can arise from the addition of two equivalents of the Grignard reagent to the boron center.[3]
-
Solvent: A mixture of tetrahydrofuran (THF) and toluene is a common choice. THF is essential for the formation and stability of the Grignard reagent, while toluene can aid in temperature control and subsequent work-up procedures.
-
Acid for Hydrochloride Formation: Hydrochloric acid is the obvious choice for the formation of the hydrochloride salt during the work-up and isolation phase.
Process Workflow Diagram
Caption: Workflow for the scale-up synthesis of this compound.
Detailed Scale-Up Protocol
Disclaimer: This protocol is intended for experienced chemists in a controlled laboratory or pilot plant setting. A thorough risk assessment and adherence to all institutional and governmental safety regulations are mandatory.
Equipment
-
Jacketed glass reactor (appropriate volume for the intended scale) with overhead stirring, temperature probe, and nitrogen inlet/outlet.
-
Addition funnel or pump for controlled reagent addition.
-
Condenser.
-
Receiving flasks.
-
Filter reactor or appropriate filtration setup.
-
Vacuum oven for drying.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Equivalents |
| 5-Bromo-2-methylpyridine | 172.02 | 10.0 | 58.1 | 1.0 |
| Isopropylmagnesium chloride (2M in THF) | - | 32.0 L | 64.0 | 1.1 |
| Triisopropyl borate | 188.08 | 13.0 | 69.1 | 1.2 |
| Tetrahydrofuran (THF), anhydrous | - | 50 L | - | - |
| Toluene, anhydrous | - | 50 L | - | - |
| Hydrochloric acid (6M) | - | As needed | - | - |
| Isopropanol | - | For crystallization | - | - |
| Heptane | - | For crystallization | - | - |
Step-by-Step Procedure
-
Reactor Setup and Inerting:
-
Assemble the reactor system and ensure it is clean, dry, and free of any contaminants.
-
Inert the reactor by purging with dry nitrogen for at least 30 minutes. Maintain a positive nitrogen atmosphere throughout the reaction.
-
-
Grignard Reagent Formation:
-
Charge the reactor with 5-bromo-2-methylpyridine (10.0 kg, 58.1 mol) and anhydrous THF/toluene (1:1, 100 L).
-
Cool the reaction mixture to -15 to -10 °C using a suitable cooling system.
-
Slowly add the isopropylmagnesium chloride solution (32.0 L, 64.0 mol) via an addition funnel or pump over a period of 2-3 hours, maintaining the internal temperature below -5 °C.
-
After the addition is complete, stir the mixture at -10 to -5 °C for an additional 1 hour to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
In a separate, inerted vessel, dissolve triisopropyl borate (13.0 kg, 69.1 mol) in anhydrous THF (20 L).
-
Slowly add the triisopropyl borate solution to the Grignard reagent mixture over 1-2 hours, maintaining the internal temperature below 0 °C.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for at least 4 hours, or until in-process control analysis (e.g., GC-MS) indicates completion of the reaction.
-
-
Work-up and Hydrochloride Salt Formation:
-
Cool the reaction mixture to 0-5 °C.
-
Carefully and slowly quench the reaction by adding 6M hydrochloric acid. This is an exothermic process, so careful temperature control is crucial. Add the acid at a rate that maintains the internal temperature below 20 °C. Continue adding acid until the pH of the aqueous layer is between 1 and 2.
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Stop the stirring and allow the layers to separate. Remove the lower aqueous layer.
-
Extract the organic layer with water (2 x 20 L).
-
Combine all aqueous layers. This contains the desired product as the hydrochloride salt.
-
-
Isolation and Purification:
-
Concentrate the combined aqueous layers under reduced pressure to approximately one-third of the original volume.
-
Add isopropanol (50 L) to the concentrated aqueous solution.
-
Continue to concentrate the mixture under reduced pressure to remove most of the remaining water.
-
Cool the resulting isopropanol slurry to 0-5 °C and stir for 2-4 hours to promote crystallization.
-
If crystallization is sluggish, a small amount of heptane can be added as an anti-solvent.
-
Collect the solid product by filtration.
-
Wash the filter cake with a cold mixture of isopropanol/heptane (1:1, 2 x 10 L).
-
Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Analytical Quality Control
Rigorous analytical testing is essential to ensure the quality and purity of the final product.
| Analytical Test | Method | Specification | Purpose |
| Appearance | Visual Inspection | White to off-white solid | Confirms physical form |
| Identity | ¹H NMR, ¹³C NMR, FT-IR | Conforms to reference spectra | Confirms the chemical structure |
| Purity | HPLC (UV detection) | ≥ 98.0% | Quantifies the main component and impurities |
| Residual Solvents | GC-HS | THF, Toluene, Isopropanol, Heptane within ICH limits | Ensures removal of process solvents |
| Water Content | Karl Fischer Titration | ≤ 0.5% | Determines the amount of water in the final product |
| Chloride Content | Titration or Ion Chromatography | Conforms to theoretical value | Confirms the formation of the hydrochloride salt |
HPLC Method for Purity Determination
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate the starting material, product, and potential impurities (e.g., start with 95% A, ramp to 5% A over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
Safety Considerations in Scale-Up
-
Grignard Reagent: While i-PrMgCl is less hazardous than n-BuLi, it is still a reactive organometallic compound. Handle under an inert atmosphere and away from moisture. The initiation of Grignard reactions can sometimes be sluggish, followed by a rapid exotherm. Careful temperature monitoring is critical.
-
Exothermic Reactions: Both the Grignard formation and the acidic quench are highly exothermic. A reliable cooling system and controlled addition rates are essential to prevent thermal runaways.
-
Solvent Hazards: THF can form explosive peroxides. Use inhibitor-free, fresh, anhydrous THF. Toluene is flammable and has associated health risks. Ensure adequate ventilation and use appropriate personal protective equipment (PPE).
-
Hydrogen Gas Evolution: The quench with acid will generate hydrogen gas if any unreacted magnesium is present. The reactor should be properly vented.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, flame-retardant lab coat, and appropriate gloves, must be worn at all times.
Conclusion
The successful scale-up synthesis of this compound is achievable through careful planning, a robust understanding of the underlying chemistry, and stringent process control. The halogen-metal exchange route described herein offers a reliable and economically viable pathway for large-scale production. By adhering to the detailed protocol and implementing rigorous analytical and safety procedures, researchers and drug development professionals can confidently produce this valuable building block for their ongoing discovery and development efforts.
References
- Sigma-Aldrich. (n.d.). 6-Methylpyridine-3-boronic acid Safety Data Sheet.
-
Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. ACS Publications. (n.d.). Retrieved from [Link][3]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. (n.d.). Retrieved from [Link][1]
- Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (n.d.).
-
Process for purification of boronic acid and its derivatives. Google Patents. (n.d.). Retrieved from [4]
-
3-pyridylboronic acid. Organic Syntheses Procedure. (n.d.). Retrieved from [Link][5]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: Purification Strategies for Products of 6-Methylpyridine-3-boronic acid hydrochloride Reactions
An Application Guide for Drug Development Professionals
Abstract: 6-Methylpyridine-3-boronic acid hydrochloride is a pivotal building block in modern synthetic chemistry, particularly for the construction of carbon-carbon bonds in pharmaceutical intermediates through reactions like the Suzuki-Miyaura coupling.[1][2] The inherent basicity of the pyridine ring and the acidic nature of the boronic acid moiety introduce unique challenges and opportunities in the purification of its reaction products. This guide provides a comprehensive overview of robust purification methodologies, moving beyond simple procedural lists to explain the underlying chemical principles. We offer detailed, field-tested protocols for extraction, crystallization, and chromatography, designed to empower researchers to achieve optimal purity for their target compounds.
Foundational Principles: Understanding the Reactants and Impurities
Effective purification begins with a deep understanding of the starting materials, desired products, and potential impurities. The physicochemical properties of these species dictate the optimal separation strategy.
1.1. Physicochemical Profile of 6-Methylpyridine-3-boronic acid
This reagent possesses dual chemical characteristics that are central to purification design: the basic nitrogen atom of the pyridine ring (pKa typically 5-6 for pyridine derivatives) and the Lewis acidic boronic acid group (pKa ~9-10).[3][4] It is often supplied as a hydrochloride salt to improve stability.
| Property | Value / Characteristic | Implication for Purification |
| Molecular Formula | C₆H₉BClNO₂ | Relatively low molecular weight. |
| Appearance | White to off-white solid[5] | Can be handled as a typical solid reagent. |
| pKa (Pyridine N) | ~5-6 (estimated)[4] | The pyridine nitrogen is basic and will be protonated at acidic pH. |
| pKa (Boronic Acid) | ~9-10 (estimated)[3] | The boronic acid is a weak Lewis acid, forming an anionic boronate at high pH. |
| Solubility | Soluble in polar solvents like water, DMSO, and alcohols. | Influences choice of reaction and extraction solvents. |
1.2. Common Reaction Profile: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a primary application for this reagent.[5][6] A typical reaction involves the palladium-catalyzed coupling of the boronic acid with an aryl or heteroaryl halide (Ar-X) in the presence of a base.
1.3. Anticipating Impurities: A Key to Effective Separation
A successful purification strategy is designed to remove a predictable set of impurities.
| Impurity Class | Specific Examples | Rationale for Formation | Removal Strategy |
| Unreacted Starting Materials | 6-Methylpyridine-3-boronic acid; Aryl halide (Ar-X) | Incomplete reaction. | Acid-base extraction; Chromatography. |
| Homocoupling Byproducts | Bi-pyridyl species (from boronic acid) | Side reaction of the boronic acid with itself. | Chromatography; Crystallization. |
| Protodeborylation Byproduct | 6-Methylpyridine | Cleavage of the C-B bond during the reaction. | Acidic extraction. |
| Catalyst Residues | Palladium species; Phosphine ligands (e.g., PPh₃) and their oxides (e.g., OPPh₃) | Remnants from the catalytic cycle. | Extraction; Chromatography; Charcoal treatment. |
| Inorganic Salts | K₂CO₃, Cs₂CO₃, Na₃PO₄ | Remnants of the base used in the coupling. | Aqueous work-up. |
Strategic Purification Workflow
The selection of a purification method is not arbitrary. It should be a logical process based on the physical state and chemical properties of the target compound relative to its impurities. The following workflow provides a decision-making framework.
Caption: A decision tree for selecting the optimal purification strategy.
Core Purification Protocols
This section provides detailed, step-by-step protocols for the most effective purification techniques.
3.1. Protocol 1: Acid-Base Liquid-Liquid Extraction
Principle: This is the first and most powerful purification step post-reaction. It leverages the different pKa values of the product and impurities to move them between aqueous and organic layers. The neutral coupled product typically remains in the organic layer, while basic impurities (like 6-methylpyridine) are extracted into an acidic aqueous layer and acidic impurities (unreacted boronic acid) are extracted into a basic aqueous layer.[7][8]
Methodology:
-
Reaction Quench: After reaction completion (monitored by TLC or LC-MS), cool the mixture to room temperature. If a solid, dissolve it in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Initial Wash: Transfer the organic solution to a separatory funnel and wash with water (1x) to remove the bulk of inorganic salts and highly polar impurities.
-
Basic Wash (Removes Boronic Acid): Wash the organic layer with a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) or a dilute (1M) solution of Sodium Hydroxide (NaOH) (2x).
-
Expert Insight: Unreacted boronic acid will be deprotonated to the anionic boronate form, which is highly water-soluble and will partition into the aqueous layer.[8]
-
-
Acidic Wash (Removes Basic Impurities): Wash the organic layer with a dilute (1M) aqueous solution of Hydrochloric Acid (HCl) (2x).
-
Expert Insight: The basic nitrogen on the pyridine ring of byproducts like 6-methylpyridine will be protonated, forming a water-soluble salt that partitions into the acidic aqueous layer.
-
-
Final Wash & Dry: Wash the organic layer with a saturated brine solution (1x) to break any emulsions and remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 6-Methylpyridine-3-boronic Acid | 659742-21-9 [chemicalbook.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
low yield in Suzuki coupling with 6-Methylpyridine-3-boronic acid hydrochloride
Topic: Troubleshooting Low Yield in Suzuki Coupling with 6-Methylpyridine-3-boronic Acid Hydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with Suzuki-Miyaura cross-coupling reactions, specifically focusing on the use of this compound. As Senior Application Scientists, we have structured this guide to provide not only procedural steps but also the underlying chemical principles to empower you to solve complex synthetic challenges.
Troubleshooting Guide: Diagnosing and Solving Low Yields
Low yields in the Suzuki coupling of this compound are a common but solvable issue. The challenges often stem from the unique properties of this heteroaromatic boronic acid: its electron-deficient nature, its formulation as a hydrochloride salt, and its susceptibility to side reactions.
This guide provides a systematic approach to troubleshooting, focusing on the critical parameters that govern reaction success.
Initial Troubleshooting Workflow
Before diving into specific components, start with a logical diagnostic workflow. A systematic approach ensures that potential issues are identified and resolved efficiently.
Caption: A logical workflow for initial troubleshooting of a low-yield Suzuki coupling.
Q1: My yield is low. Could the this compound itself be the problem?
A1: Yes, this is a primary suspect due to two main factors: the hydrochloride salt form and the inherent instability of the boronic acid.
Factor 1: The Hydrochloride Salt
The boronic acid is supplied as a hydrochloride salt to improve its shelf-life and stability. The pyridine nitrogen is protonated, which prevents it from acting as a Lewis base and poisoning the palladium catalyst.[1] However, this means you have an equivalent of HCl in your reaction flask that must be neutralized before the catalytic cycle can proceed efficiently.
Critical Action: You must use at least one extra equivalent of base to neutralize the HCl salt in addition to the base required for the catalytic cycle.
| Component | Purpose | Stoichiometry |
| 6-Methylpyridine-3-boronic acid·HCl | Reagent | 1.2 - 1.5 equiv. |
| Base (e.g., K₂CO₃) | Neutralize HCl | 1.0 equiv. |
| Base (e.g., K₂CO₃) | Activate Boronic Acid for Transmetalation | 2.0 - 3.0 equiv. |
| Total Base Required | Ensure Reaction Proceeds | 3.0 - 4.0 equiv. |
| Caption: Table 1. Calculating the required base equivalents for a hydrochloride salt. |
Factor 2: Protodeboronation
Protodeboronation is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your starting material.[2][3] Heteroaromatic boronic acids, especially basic ones like pyridine derivatives, are highly susceptible to this process, which can be catalyzed by acid or base.[2][4][5]
Key Insight: The goal is to have the Suzuki coupling occur much faster than the protodeboronation side reaction. This is achieved by carefully optimizing the other reaction parameters.
Mitigation Strategies:
-
Use Fresh Reagent: Boronic acids can degrade on the shelf. Use a freshly opened bottle or one that has been stored properly under inert gas.
-
Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LCMS) and work it up as soon as the starting material is consumed.
-
"Slow Release" Strategy: In particularly difficult cases, convert the boronic acid to a more stable derivative like a MIDA boronate ester or an organotrifluoroborate.[2][6] These derivatives slowly release the boronic acid into the reaction medium, keeping its instantaneous concentration low and minimizing the rate of protodeboronation.[2]
Q2: I've adjusted my base for the HCl salt, but the yield is still poor. Which base should I be using?
A2: The choice of base is critical. It not only facilitates the key transmetalation step but also influences the rates of undesirable side reactions.
The primary role of the base is to activate the boronic acid by converting it to the more nucleophilic boronate anion (RB(OH)₃⁻), which is the active species that transmetalates onto the palladium center.[7][8][9]
Caption: The role of the base in forming the active boronate species for transmetalation.
Recommended Bases: Different bases offer a trade-off between reactivity and selectivity.
| Base | Strength | Typical Solvents | Comments and Recommendations |
| K₃PO₄ | Strong | Dioxane/H₂O, Toluene | Often a good first choice. Its strength can accelerate the coupling of electron-deficient pyridines. Ensure it is finely powdered. |
| Cs₂CO₃ | Strong | Dioxane, THF, Ethanol | Highly effective but more expensive. Its high solubility in organic solvents can be advantageous.[10] |
| K₂CO₃ | Moderate | MeCN/H₂O, Ethanol/H₂O | A standard, cost-effective choice. May require higher temperatures or longer reaction times compared to stronger bases.[11] |
| KF | Weak | THF | A mild option useful when base-sensitive functional groups are present. Activates the boronic acid without significantly raising the pH.[8] |
Troubleshooting Tip: If you observe significant protodeboronation, a weaker base (like KF) or a phosphate base might be preferable to a very strong carbonate base.
Q3: What is the best catalyst and solvent system for this coupling?
A3: Coupling an electron-deficient heterocycle like 6-methylpyridine requires a robust catalyst system and a carefully chosen solvent. The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[12]
Catalyst & Ligand Selection
A modern palladium pre-catalyst paired with an electron-rich, bulky phosphine ligand is often required to achieve good results.[13] These ligands promote the crucial oxidative addition and reductive elimination steps while stabilizing the active Pd(0) species.[13][14]
| Palladium Pre-catalyst | Recommended Ligand | Typical Loading | Key Advantages |
| Pd(OAc)₂ / Pd₂(dba)₃ | XPhos or SPhos | 1-5 mol% Pd, 1.1-1.2x Ligand | Buchwald ligands are excellent for challenging couplings, including heteroaromatic substrates. |
| Pd(PPh₃)₄ | (None) | 3-5 mol% | A classic "all-in-one" catalyst. Can be effective but is often less active than modern ligand systems for this substrate class. |
| XPhos Pd G3 | (Integrated) | 1-3 mol% | Air- and moisture-stable pre-catalyst. Simplifies reaction setup and improves reproducibility.[14] |
CRITICAL: Inert Atmosphere The active Pd(0) catalyst is highly sensitive to oxygen, which can cause catalyst decomposition and promote the unwanted homocoupling of the boronic acid.[14][15]
-
Action: Ensure all solvents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes).
-
Action: The reaction vessel must be purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure throughout the experiment.[15]
Solvent System Selection
The solvent must dissolve the reagents and stabilize the catalytic species. Aqueous mixtures are common as water helps to form the active boronate species.[16]
-
Dioxane / H₂O (e.g., 4:1 to 10:1): A very common and effective system for Suzuki couplings.[13]
-
Toluene / H₂O or Ethanol / H₂O: Greener alternatives to dioxane that can be very effective.[17][18]
-
Anhydrous Conditions (e.g., with Trimethyl Borate): For substrates highly prone to protodeboronation, anhydrous conditions using a reagent like trimethyl borate can enhance reaction rates and yields by preventing catalyst poisoning and solubilizing intermediates.[12]
General Suzuki Catalytic Cycle
Understanding the fundamental mechanism is key to effective troubleshooting. The cycle involves three main stages: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[9][19]
Frequently Asked Questions (FAQs)
Q: What are the most common byproducts and what do they tell me? A: The two most common byproducts are the protodeboronated starting material (6-methylpyridine) and the homocoupled boronic acid (a bipyridine).
-
Presence of 6-methylpyridine: This is a direct result of protodeboronation.[2] It indicates that your coupling reaction is too slow relative to this degradation pathway. To fix this, use a more active catalyst/ligand system, increase the temperature moderately, or consider using a more stable boronic acid derivative.[3]
-
Presence of homocoupled product: This often points to the presence of oxygen in your reaction, which can facilitate this side reaction.[14] Improve your degassing procedure and ensure your system is fully under an inert atmosphere.
Q: My reaction worked once but is now irreproducible. What could be the cause? A: Lack of reproducibility is a classic sign of a variable that is not being controlled.[11] The most common culprits are:
-
Atmosphere: Inconsistent inerting of the reaction vessel.
-
Reagent Quality: Degradation of the boronic acid or palladium catalyst over time. Using a different batch of solvent or base can also introduce impurities.
-
Water Content: The amount of water can be critical. Using "anhydrous" solvents that have absorbed atmospheric moisture can lead to inconsistent results.
Q: Can I use a boronic ester (e.g., a pinacol ester) instead of the boronic acid hydrochloride? A: Yes, and this is often an excellent strategy.[13] Boronic esters, particularly pinacol and MIDA esters, are generally more stable towards protodeboronation than the corresponding boronic acids.[2] This can lead to higher and more reproducible yields, especially in challenging systems. The reaction conditions will be similar, but you may not need the extra equivalent of base as there is no HCl salt to neutralize.
References
-
ArODES, C. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Wiley Online Library. [Link]
-
Couto, I., Colletto, G. M., & da Silva, A. B. F. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin. [Link]
-
Thomas, A. A., & Denmark, S. E. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Zhang, P., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. PubMed Central. [Link]
-
Jarrault, P., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
-
de Meijere, A., & Diederich, F. (Eds.). (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
Knapp, D. M., et al. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
Sources
- 1. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. arodes.hes-so.ch [arodes.hes-so.ch]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
improving the efficiency of 6-Methylpyridine-3-boronic acid hydrochloride reactions
Welcome to the dedicated technical support guide for 6-Methylpyridine-3-boronic acid hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, actionable protocols, and expert insights into optimizing your chemical reactions. Our goal is to help you navigate the unique challenges and opportunities presented by this versatile reagent, ensuring efficient and successful outcomes in your synthetic endeavors, particularly in Suzuki-Miyaura cross-coupling reactions.
Introduction: Understanding the Reagent
This compound is a key building block in modern medicinal chemistry, enabling the synthesis of complex molecular architectures.[1][2] As a heteroaromatic boronic acid, it presents specific challenges compared to its simpler aryl counterparts. The electron-deficient nature of the pyridine ring and the presence of the Lewis basic nitrogen atom can significantly influence reactivity.[3][4] Key challenges include a heightened susceptibility to protodeboronation and potential for catalyst inhibition.[5][6]
This reagent is supplied as a hydrochloride salt to improve its shelf-life and handling stability. It is crucial to remember that this acidic salt will consume one equivalent of the base added to the reaction before the catalytic cycle can be productively initiated. Therefore, the total amount of base must be adjusted accordingly.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during reactions with this compound in a direct question-and-answer format.
Question 1: My reaction has stalled or shows very low conversion to the desired product. What are the primary causes?
Answer: Low or no conversion is a frequent issue that can typically be traced back to several key factors in the reaction setup.
-
Potential Cause 1: Inactive Catalyst System. The active catalyst in a Suzuki-Miyaura coupling is the Pd(0) species. If you are using a Pd(II) precatalyst (e.g., PdCl₂(dppf)), it may not be reducing effectively, or the active catalyst may be decomposing. The nitrogen on the pyridine ring can also coordinate to the palladium center, leading to catalyst deactivation.[7]
-
Solution:
-
Use a Robust Precatalyst: Employ modern, air-stable Pd(II) precatalysts (e.g., Buchwald G3 or G4 precatalysts) that are designed for rapid and reliable generation of the active Pd(0) species.[8]
-
Select Appropriate Ligands: For heteroaryl couplings, standard ligands like PPh₃ are often insufficient. Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These promote the crucial reductive elimination step and can mitigate catalyst inhibition.[3][7][8]
-
-
-
Potential Cause 2: Suboptimal Base Selection. The base is critical for activating the boronic acid by converting it to the more nucleophilic boronate anion.[9][10][11] However, an overly strong base in the presence of water can accelerate protodeboronation.
-
Solution:
-
Base Strength: Ensure you are using at least one extra equivalent of base to neutralize the HCl salt of the starting material. For the reaction itself, moderately strong inorganic bases like K₃PO₄ or K₂CO₃ are often effective.
-
Anhydrous Conditions: If protodeboronation is suspected, switching to anhydrous conditions with a milder base like potassium fluoride (KF) or cesium fluoride (CsF) can be beneficial.[12][13]
-
-
-
Potential Cause 3: Insufficient Degassing. Oxygen can oxidatively degrade the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[12]
-
Solution: Ensure all solvents are thoroughly degassed before use by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction setup and duration.[7]
-
Question 2: My primary byproduct is 6-methylpyridine. How can I prevent this?
Answer: The formation of 6-methylpyridine is a classic sign of protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[6] This is the most common failure mode for electron-deficient heteroaryl boronic acids.[5][14]
-
Potential Cause 1: Aggressive Base and Protic Solvent. Strong bases (like NaOH or KOH) in aqueous or alcohol-based solvents create a high pH environment where the protonolysis of the boronic acid is rapid.[5][12]
-
Solution:
-
Switch to Milder Bases: Employ bases like K₂CO₃, Cs₂CO₃, KF, or CsF.[12][13]
-
Use Anhydrous Solvents: Move from aqueous solvent mixtures (e.g., dioxane/water) to strictly anhydrous conditions (e.g., dry THF, dioxane, or toluene). This removes the primary proton source.[4][12]
-
Use Boronic Esters: While this requires an extra synthetic step, converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) can significantly suppress protodeboronation.[6][14] The active boronic acid is released slowly under the reaction conditions, keeping its standing concentration low and minimizing the side reaction.
-
-
-
Potential Cause 2: High Reaction Temperature / Long Reaction Times. Extended exposure to heat can promote thermal decomposition and protodeboronation.
-
Solution: Use a more active catalyst system (see Question 1) that allows you to run the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C) or for a shorter duration. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Frequently Asked Questions (FAQs)
Q: Why is the reagent supplied as a hydrochloride salt? A: Boronic acids, especially heteroaromatic ones, can be prone to dehydration to form boroxines (cyclic trimers) or other oligomeric species upon storage, which can affect their reactivity and stoichiometry. The hydrochloride salt form is generally more stable, crystalline, and has a longer shelf-life.
Q: How should I store this compound? A: It should be stored in a tightly sealed container in a cool, dry place, typically refrigerated at 2-8°C.[15] As it can be hygroscopic, storage in a desiccator is recommended.[1]
Q: How many equivalents of base should I use? A: You must use at least 3 equivalents of base in total.
-
1 equivalent to neutralize the HCl salt.
-
2 equivalents (a typical starting point) to promote the catalytic cycle. Always ensure the base is finely powdered and, if running under anhydrous conditions, dried thoroughly before use.
Q: Can I use microwave heating for my reaction? A: Yes, microwave heating can be highly effective, often reducing reaction times from hours to minutes.[2] This can be particularly useful for minimizing side reactions like protodeboronation that are time-dependent. However, careful optimization of temperature and time is required, as overheating can lead to rapid decomposition.
Visualized Experimental Workflows
The Suzuki-Miyaura Catalytic Cycle
Sources
- 1. cymitquimica.com [cymitquimica.com]
- 2. 6-Methylpyridine-3-boronic Acid | 659742-21-9 [chemicalbook.com]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. research.ed.ac.uk [research.ed.ac.uk]
- 15. 6-Methylpyridine-3-boronic acid 659742-21-9 [sigmaaldrich.com]
Technical Support Center: Troubleshooting Failed Reactions with 6-Methylpyridine-3-boronic acid hydrochloride
Welcome to the technical support center for 6-Methylpyridine-3-boronic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent in cross-coupling reactions. Here, we will address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you achieve successful and reproducible results.
I. Troubleshooting Guide: When Your Reaction Fails
This section is structured to help you diagnose and solve specific issues you may encounter during your experiments with this compound, particularly in Suzuki-Miyaura coupling reactions.
Issue 1: Low to No Product Yield
This is one of the most common issues. Let's break down the potential culprits and how to address them.
Question: My Suzuki coupling reaction with this compound is giving me very low or no yield. What should I investigate first?
Answer: A failed Suzuki coupling can be frustrating, but a systematic approach can quickly identify the problem. Here are the primary factors to consider:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction.[1]
-
Cause: The active Pd(0) species may not be forming or is being deactivated. If using a Pd(II) precatalyst, it must be reduced in situ. Some precatalysts are also sensitive to air and moisture. The Lewis basic nitrogen on the pyridine ring can also coordinate to the palladium catalyst, leading to deactivation.[2]
-
Solution:
-
Use a fresh batch of a robust, air-stable precatalyst (e.g., a palladacycle).
-
Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon).
-
Properly degas all solvents and reagents.
-
-
-
Ineffective Base: The base plays a crucial role in the catalytic cycle, activating the boronic acid for transmetalation.[3][4]
-
Cause: The chosen base may be too weak, not soluble enough in the reaction mixture, or its strength might be promoting side reactions.
-
Solution:
-
The choice of base is often interdependent with the solvent. For this compound, a common starting point is a moderately strong inorganic base like K₂CO₃ or K₃PO₄.
-
Ensure the base is finely powdered and dry, especially for anhydrous reactions.
-
For biphasic reactions, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.
-
-
-
Solvent System Issues: The solvent influences the solubility of reagents and the stability of intermediates.
-
Cause: Poor solubility of starting materials or the base can stall the reaction. Highly polar heterocyclic compounds can have poor solubility in many organic solvents.[5]
-
Solution:
-
A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O) is often effective. The water helps to dissolve the inorganic base.
-
If solubility remains an issue, consider alternative solvent systems like DMF or DME.
-
-
Issue 2: Significant Protodeboronation
This side reaction is a major pathway for yield loss, where the boronic acid group is replaced by a hydrogen atom.
Question: I'm observing a significant amount of 6-methylpyridine in my reaction mixture instead of my desired product. How can I minimize this protodeboronation?
Answer: Protodeboronation is a well-known challenge, especially with heteroaryl boronic acids.[2][6] It involves the cleavage of the C-B bond by a proton source.[6] Here’s how to combat it:
-
Anhydrous Conditions: Water is a primary proton source for this side reaction.
-
Milder Base Selection: Strong bases can exacerbate the issue.
-
Cause: Strong bases in aqueous media can increase the rate of C-B bond cleavage.[7]
-
Solution:
-
-
Use of Boronic Esters: Converting the boronic acid to a more stable ester can be a highly effective strategy.
-
Cause: Boronic acids are generally more susceptible to protodeboronation than their corresponding esters.[7]
-
Solution:
-
Convert the this compound to its pinacol or MIDA boronate ester. These derivatives act as a "slow release" form of the boronic acid under the reaction conditions, maintaining a low concentration of the more reactive species and favoring the cross-coupling pathway.[6]
-
-
Issue 3: Formation of Homocoupling Byproducts
The formation of biaryl or bipyridyl homocoupling products can compete with the desired cross-coupling reaction.
Question: My reaction is producing significant amounts of homocoupled products from my aryl halide and/or the boronic acid. What is causing this and how can I prevent it?
Answer: Homocoupling is typically driven by two main factors:
-
Oxygen Contamination: The presence of oxygen can lead to oxidative homocoupling of the boronic acid.[1]
-
Cause: Oxygen can interact with the palladium catalyst and boronic acid, leading to the formation of a palladium peroxo complex that promotes homocoupling.[7]
-
Solution:
-
Thoroughly degas your solvent by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
-
-
Catalyst Decomposition:
-
Cause: If the palladium catalyst is not stable under the reaction conditions, it can decompose to palladium black, which can catalyze homocoupling.
-
Solution:
-
Ensure you are using an appropriate ligand that stabilizes the palladium catalyst throughout the catalytic cycle. For challenging couplings, consider bulky, electron-rich phosphine ligands.
-
-
II. Frequently Asked Questions (FAQs)
Q1: How should I handle and store this compound?
A1: This compound is a solid that should be stored in a cool, dry place, typically at 2-8°C.[9] It is important to keep it away from moisture to prevent hydrolysis. When handling, use it in a well-ventilated area and wear appropriate personal protective equipment (PPE).
Q2: Do I need to neutralize the hydrochloride salt before use?
A2: The hydrochloride salt form means that an additional equivalent of base will be required in your reaction to neutralize the HCl before the catalytic cycle can proceed efficiently. Factoring this into your reaction stoichiometry is crucial for success.
Q3: Can I use this compound in other coupling reactions besides Suzuki?
A3: Yes, boronic acids are versatile reagents. They can also be used in other cross-coupling reactions such as the Chan-Lam coupling for the formation of C-N and C-O bonds.[10]
Q4: What is the typical appearance of this compound?
A4: It is generally a white to off-white or pale brown powder/solid.[9][11]
III. Experimental Protocols & Data
Optimized Protocol for a General Suzuki-Miyaura Coupling
This protocol provides a robust starting point for your experiments. Optimization may be necessary for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium precatalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide, this compound, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium precatalyst, followed by the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Summary: Base and Solvent Effects
The following table summarizes common base and solvent combinations and their general applicability.
| Base | Solvent System | Typical Temperature (°C) | Notes |
| K₂CO₃ | Dioxane/H₂O (4:1) | 80-100 | A good general starting point for many substrates. |
| K₃PO₄ | Toluene/H₂O (4:1) | 90-110 | A stronger base, can be effective for less reactive halides. |
| KF | Anhydrous THF or Dioxane | 70-90 | Milder conditions, useful for minimizing protodeboronation. |
| NaHCO₃ | DME/H₂O (4:1) | 80-90 | A weaker base, suitable for sensitive functional groups. |
IV. Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting failed Suzuki-Miyaura reactions.
V. References
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. - ResearchGate. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. Available at: [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. Available at: [Link]
-
Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. Available at: [Link]
-
Protodeboronation and its application in synthesis - ResearchGate. Available at: [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Available at: [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. Available at: [Link]
-
Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters | Organic Letters - ACS Publications. Available at: [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Publications. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Boronic acid - Wikipedia. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. 6-Methylpyridine-3-boronic Acid | 659742-21-9 [amp.chemicalbook.com]
- 10. Boronic acid - Wikipedia [en.wikipedia.org]
- 11. 6-Methylpyridine-3-boronic Acid | 659742-21-9 [chemicalbook.com]
Technical Support Center: Optimization of Catalyst Loading for 6-Methylpyridine-3-boronic acid hydrochloride Coupling
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 6-Methylpyridine-3-boronic acid hydrochloride. This particular substrate presents unique challenges due to the presence of a Lewis-basic pyridine nitrogen and its formulation as a hydrochloride salt. This document offers troubleshooting advice and systematic optimization strategies in a direct question-and-answer format to address common issues encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs) & Core Troubleshooting
This section addresses the most common initial problems. A logical diagnosis of these factors will resolve the majority of issues related to low yield and side product formation.
Q1: My reaction shows low or no conversion to the desired product. What are the most common culprits?
A1: When a Suzuki-Miyaura coupling with 6-Methylpyridine-3-boronic acid fails, the issue often stems from one of four critical areas: catalyst inhibition/deactivation, poor reagent quality, incorrect base selection, or the inherent instability of the boronic acid.
-
Catalyst Inactivity & Inhibition : The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must first be reduced in situ to initiate the catalytic cycle.[1][2][3] More importantly, the nitrogen atom in the pyridine ring of your substrate is Lewis basic and can coordinate strongly to the palladium center. This coordination can lead to catalyst inhibition or complete deactivation, preventing the catalytic cycle from proceeding.[4][5] The choice of a suitable ligand is paramount to prevent this.
-
Presence of Oxygen : The active Pd(0) catalyst is highly sensitive to oxygen. Any oxygen contamination will oxidize it to an inactive Pd(II) state, halting the reaction.[1][4] This also promotes the undesirable homocoupling of the boronic acid.[3] It is imperative to thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the entire process.[4]
-
Inappropriate Ligand Choice : Standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for this type of coupling.[4] The electron-deficient nature of the pyridine ring and its tendency to inhibit the catalyst necessitate the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1][4] These ligands promote the crucial oxidative addition and reductive elimination steps and stabilize the active catalyst.
-
Incorrect Base or Poor Base Quality : The base plays a critical role in activating the boronic acid for the transmetalation step.[4][6] For this substrate, a moderately strong, non-nucleophilic base is required. Crucially, the base must be anhydrous and finely ground to ensure its reactivity and availability in the reaction mixture.[1][4]
Q2: I'm observing significant protodeboronation (loss of the boronic acid group). How can I minimize this?
A2: Protodeboronation, the cleavage of the C-B bond by a proton source, is a very common and detrimental side reaction with heteroaromatic boronic acids, including pyridine derivatives.[1][4][7] It effectively removes your starting material from the productive catalytic cycle.
To prevent this:
-
Use Strictly Anhydrous Conditions : Water is the primary proton source for this side reaction.[1] Ensure your solvent, base, and glassware are thoroughly dried. Using anhydrous solvents and reagents is the most effective preventative measure.[4]
-
Choose the Right Base : While a base is necessary, strong bases in the presence of any residual water can accelerate protodeboronation.[1] Consider using bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) which are effective but have lower aqueous basicity compared to hydroxides.
-
Consider Boronate Esters : If protodeboronation remains a persistent issue, converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, is a highly effective strategy.[3][7][8][9] These esters act as a "slow-release" source of the boronic acid, keeping its concentration low throughout the reaction and minimizing the opportunity for decomposition.[7][10]
Q3: How do I handle the hydrochloride salt of the boronic acid? Does it require special treatment?
A3: Yes, the hydrochloride salt form requires a crucial adjustment in your stoichiometry. The HCl salt will react with and consume one equivalent of the base you add before the base can participate in the catalytic cycle.
Therefore, you must add at least one extra equivalent of base to neutralize the hydrochloride salt , in addition to the amount required for the Suzuki-Miyaura reaction itself (typically 2-3 equivalents). Forgetting this will result in insufficient active base, leading to failed or very low-yield reactions.
Q4: What is the typical starting catalyst loading, and when should I consider adjusting it?
A4: For challenging couplings like this, a higher initial catalyst loading is often prudent to ensure the reaction proceeds.
-
Starting Point : A good starting point is 1.5–3 mol % of the palladium precatalyst. This is often sufficient to overcome minor impurities or slight catalyst deactivation while you optimize other parameters.
-
When to Increase : If you have addressed all other common issues (inert atmosphere, dry reagents, correct base/ligand) and still observe low conversion, a modest increase in catalyst loading to 4–5 mol % is a reasonable next step.[4][11]
-
When to Decrease : Optimization aims to use the lowest effective catalyst loading to reduce costs and minimize residual palladium in the final product.[11] Once you have achieved a consistent and high yield (>80-90%), you can begin to systematically decrease the catalyst loading in small increments (e.g., from 2 mol % to 1.5 mol %, then 1.0 mol %, etc.) until you observe a significant drop in yield.
Q5: I see a lot of homocoupling byproduct from my boronic acid. What causes this and how can I prevent it?
A5: Homocoupling (dimerization of the boronic acid) is typically promoted by the presence of oxygen and Pd(II) species.[4][12] When the active Pd(0) catalyst is oxidized by air, the resulting Pd(II) can undergo two consecutive transmetalations with the boronic acid, followed by reductive elimination to form the homocoupled product and regenerate Pd(0).[3][12]
To minimize homocoupling:
-
Strictly Exclude Oxygen : This is the most critical factor.[4] Ensure your reaction flask is properly flame-dried, and thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.
-
Use High-Purity Reagents : Ensure your boronic acid is pure and has not degraded.
-
Use an Appropriate Pd(0) Source or Precatalyst : Using a well-defined Pd(0) source (e.g., Pd₂(dba)₃) or a precatalyst that cleanly generates Pd(0) can sometimes mitigate this issue.
Section 2: Visual Troubleshooting Workflow
When a reaction fails, a systematic approach is essential. The following workflow provides a logical sequence of checks to diagnose and resolve the most common experimental issues.
Caption: A logical workflow to diagnose and solve common issues.
Section 3: Systematic Optimization of Catalyst Loading
The goal of optimization is to find the lowest catalyst loading that provides the highest yield in a reasonable timeframe, thereby improving process efficiency and reducing costs.
Experimental Protocol: Catalyst Loading Screen
This protocol outlines a parallel screening approach to efficiently determine the optimal catalyst loading.
-
Preparation : In a glovebox or under a strict inert atmosphere, prepare a stock solution of your aryl halide and a separate stock solution of your chosen palladium precatalyst and ligand in the reaction solvent (e.g., anhydrous dioxane).
-
Reaction Setup :
-
Arrange a set of oven-dried reaction vials equipped with stir bars.
-
To each vial, add this compound (1.0 equiv.) and finely ground, anhydrous K₃PO₄ (3.5 equiv.).
-
-
Reagent Addition :
-
Add the aryl halide stock solution to each vial (bringing the final volume to the target concentration, e.g., 0.1 M).
-
Add the calculated volume of the catalyst/ligand stock solution to each vial to achieve the target mol % (e.g., 2.0%, 1.5%, 1.0%, 0.5%, 0.1%).
-
-
Execution :
-
Seal the vials tightly with PTFE-lined caps.
-
Place the vials in a pre-heated reaction block or oil bath set to the desired temperature (e.g., 100 °C).
-
Stir vigorously for a set period (e.g., 12 hours).
-
-
Analysis :
-
After cooling, take a small aliquot from each reaction, dilute it, and analyze by LC-MS or GC-MS to determine the conversion and relative amounts of product, starting materials, and key byproducts (protodeboronation, homocoupling).
-
Work up the most promising reactions and purify the product by column chromatography to determine the isolated yield.
-
Data Presentation: Catalyst Loading vs. Performance
Summarize your findings in a clear table to facilitate comparison and decision-making.
| Entry | Catalyst Loading (mol %) | Conversion (%) | Isolated Yield (%) | Key Byproducts Observed |
| 1 | 2.0 | >99 | 92 | Trace homocoupling |
| 2 | 1.5 | >99 | 91 | Trace homocoupling |
| 3 | 1.0 | 95 | 85 | Trace homocoupling |
| 4 | 0.5 | 75 | 68 | Unreacted starting material |
| 5 | 0.1 | 20 | 15 | Unreacted starting material |
Section 4: The Catalytic Cycle and Key Influences
Understanding the mechanism provides insight into why certain parameters are so critical. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[13][14] Catalyst loading and other factors directly impact the efficiency of this cycle.
Caption: Factors influencing the Suzuki-Miyaura catalytic cycle.
-
Catalyst Loading : Directly determines the total number of catalytic centers available. Too low a loading results in slow or incomplete reactions, especially if some catalyst is deactivated.
-
Ligand Choice : A bulky, electron-rich ligand accelerates both the Oxidative Addition and the final Reductive Elimination step, increasing the overall turnover frequency of the catalyst.
-
Base : The base is essential for the Transmetalation step, where it forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer of the organic group to the palladium center.
Section 5: Recommended Starting Conditions
For researchers beginning their work with this compound, the following table provides a robust and field-proven set of starting conditions.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Common, reliable Pd(II) and Pd(0) sources, respectively. |
| Ligand | SPhos or XPhos | Bulky, electron-rich Buchwald ligands are highly effective for challenging heteroaryl couplings, preventing catalyst inhibition by the pyridine nitrogen.[1][4] Use a Ligand:Pd ratio of 2:1. |
| Catalyst Loading | 2.0 mol % | A robust starting point to ensure reaction viability before optimization. |
| Base | K₃PO₄ (Potassium Phosphate) or Cs₂CO₃ (Cesium Carbonate) | Strong, non-nucleophilic bases effective for this coupling. Must be anhydrous and finely powdered. |
| Base Amount | 3.0 - 4.0 equivalents | Crucial to add >3 eq. to both neutralize the HCl salt and activate the boronic acid. |
| Solvent | Anhydrous Dioxane or Toluene | Aprotic solvents that are standard for Suzuki couplings. Must be rigorously degassed. |
| Temperature | 80 - 110 °C | Higher temperatures are often required to drive challenging couplings to completion. |
| Atmosphere | Strict Argon or Nitrogen | Absolutely essential to prevent oxidation of the Pd(0) catalyst and minimize homocoupling.[1][4] |
References
-
Role of palladium catalyst in cross-coupling reactions. (2025, September 4). Retrieved January 20, 2026, from [Link]
-
Smith, A. B., & Jones, C. D. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. ACS Publications. Retrieved January 20, 2026, from [Link]
-
Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Hartwig, J. F., & Surry, D. S. (2010). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved January 20, 2026, from [Link]
-
Cook, X. A. F., de Gombert, A., McKnight, J., & Willis, M. C. (2020, November 17). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. Retrieved January 20, 2026, from [Link]
-
Protodeboronation. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H. Retrieved January 20, 2026, from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. Retrieved January 20, 2026, from [Link]
-
Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. RSC Publishing. DOI:10.1039/D4QO02335H. Retrieved January 20, 2026, from [Link]
-
Cross-coupling reaction. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A highly active catalyst for Suzuki-Miyaura cross-coupling reactions of heteroaryl compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. Retrieved January 20, 2026, from [Link]
-
The Slow-Release Strategy in Suzuki–Miyaura Coupling. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Influence of catalyst loading on the Suzuki-Miyaura cross coupling reaction. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
The Chemistry of Boronic Acids: Suzuki Coupling and Beyond. (2025, December 5). Retrieved January 20, 2026, from [Link]
-
Al-Zoubi, R. M., & Marion, O. (2020, March 5). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules. MDPI. Retrieved January 20, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 20, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 14. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: The Critical Role of the Base in Reactions with 6-Methylpyridine-3-boronic acid hydrochloride
Welcome to the technical support guide for optimizing cross-coupling reactions involving 6-Methylpyridine-3-boronic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges or seek to improve the outcomes of their experiments with this versatile reagent. We will delve into the critical, yet often overlooked, role of the base in modulating the reactivity of this compound, providing you with actionable insights and troubleshooting strategies.
Section 1: Foundational Concepts & Frequently Asked Questions
This section addresses the fundamental principles governing the use of bases with this compound in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Q1: Why is a base essential for the Suzuki-Miyaura coupling reaction?
A base is a non-negotiable component of the Suzuki-Miyaura catalytic cycle for two primary reasons. First, the neutral boronic acid is not sufficiently reactive for the key transmetalation step. The base activates the boronic acid by converting it into a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[1][2][3] This anionic boronate possesses a higher electron density on the organic group, which facilitates its transfer from the boron atom to the palladium(II) center.[3] Computational studies confirm that the reaction between the base and the boronic acid is a crucial initiating step in the transmetalation process.[2][4]
Q2: My starting material is a hydrochloride salt. How does this impact my choice and amount of base?
This is a critical and often overlooked point. The "hydrochloride" designation means you are starting with a salt, [CH₃-C₅H₃N(H)⁺-B(OH)₂]Cl⁻. Before the base can activate the boronic acid for the catalytic cycle, it must first neutralize the acidic pyridinium hydrochloride.
Therefore, you must use at least two equivalents of base :
-
Equivalent 1: To neutralize the hydrochloride salt and generate the free pyridine.
-
Equivalent 2 (and often an excess): To deprotonate the boronic acid and form the active boronate species required for the catalytic cycle.
Failure to account for this initial acid-base neutralization is a common cause of failed or low-yielding reactions.
Q3: What types of bases are commonly used, and how do I choose the right one?
The choice of base can dramatically influence reaction yield, rate, and the formation of byproducts. Bases are typically categorized as inorganic or organic, with varying strengths. The selection depends on the specific substrates and catalyst system.[5]
| Base Type | Examples | Strength | Pros | Cons |
| Carbonates | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Mild to Strong | Widely available, generally good for a broad range of substrates. Cs₂CO₃ is often effective for difficult couplings. | Can have poor solubility in organic solvents, requiring aqueous or biphasic conditions. |
| Phosphates | K₃PO₄ | Strong | Highly effective, often used in anhydrous conditions with boronic esters.[6] Good for sterically hindered substrates. | Can be hygroscopic; its quality can affect reproducibility.[6] |
| Hydroxides | NaOH, Ba(OH)₂ | Strong | Very effective at activating boronic acids. | Can promote side reactions like protodeboronation, especially at elevated temperatures.[1] May not be suitable for base-sensitive functional groups. |
| Fluorides | KF, CsF | Mild | Useful for substrates with base-labile groups (e.g., esters).[3] | Can sometimes lead to homocoupling of the boronic acid.[7] |
| Organic Bases | Et₃N, DIPEA | Mild | Soluble in organic solvents. | Often not strong enough to efficiently promote the reaction with aryl chlorides. |
For 6-Methylpyridine-3-boronic acid, which is an electron-deficient heteroaromatic boronic acid, a moderately strong base like K₂CO₃ or K₃PO₄ is a good starting point.
Section 2: Troubleshooting Guide
This section provides a problem-solving framework for common issues encountered when using this compound.
Problem 1: Low or No Product Yield
This is the most frequent issue and is often directly linked to the base.
-
Possible Cause A: Insufficient Base. As detailed in Q2, did you use at least two equivalents of base to account for the hydrochloride salt?
-
Solution: Ensure you are using a minimum of 2.5-3.0 equivalents of your chosen base. Perform a small-scale reaction to confirm this is the issue before proceeding.
-
-
Possible Cause B: Incorrect Base Strength. The chosen base may be too weak to form the boronate anion efficiently or too strong, leading to decomposition.
-
Solution: Screen a panel of bases. A logical approach is to start with a standard base like K₂CO₃ and, if the yield is low, move to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃. The diagram below illustrates a typical troubleshooting workflow.
-
Caption: Troubleshooting workflow for low yield.
-
Possible Cause C: Poor Base Solubility. If the base is not soluble in the reaction solvent, its effectiveness is limited to the surface area of the solid.
Problem 2: Significant Protodeboronation (Ar-B(OH)₂ → Ar-H)
Protodeboronation is a common side reaction where the boronic acid is replaced by a hydrogen atom, consuming your starting material. This process is accelerated by high pH (strong bases) and high temperatures.[9][10][11] Electron-deficient boronic acids, like pyridine-based ones, can be particularly susceptible.[12]
-
Possible Cause A: Base is too strong or reaction temperature is too high.
-
Solution: Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃ or even NaHCO₃). Lower the reaction temperature and monitor the reaction over a longer period.
-
-
Possible Cause B: Presence of excess water. While water can be beneficial for base solubility, it is also the proton source for protodeboronation.
-
Solution: If using an inorganic base like K₃PO₄, try running the reaction under anhydrous conditions. Ensure solvents are properly dried.
-
Caption: Competing pathways for the boronate anion.
Problem 3: Poor Reproducibility
Inconsistent results from batch to batch are frustrating and can often be traced back to the base.
-
Possible Cause: Inconsistent Base Quality. Many inorganic bases, particularly K₃PO₄, are hygroscopic. The amount of water present can vary significantly between bottles or even within the same bottle over time, affecting the reaction.
-
Solution: Use a fresh bottle of base or dry your base in an oven before use. For maximum consistency, purchase anhydrous-grade bases and store them in a desiccator.
-
Section 3: Recommended Experimental Protocol
This section provides a robust starting point for a Suzuki-Miyaura coupling reaction using this compound.
Protocol: General Suzuki-Miyaura Coupling
-
Reagent Preparation:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq), your aryl halide partner (1.1 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Add the base. Crucially, start with 3.0 equivalents of a finely ground, anhydrous base (e.g., K₃PO₄).
-
-
Reaction Setup:
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add your degassed solvent(s) via syringe. A common choice is a mixture like Dioxane/H₂O (4:1) or an anhydrous solvent like Toluene or CPME if using K₃PO₄.
-
-
Execution and Monitoring:
-
Place the vessel in a preheated oil bath at the desired temperature (typically 80-100 °C).
-
Stir the reaction vigorously.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour).
-
-
Work-up:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., Ethyl Acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Note: This is a general protocol. The optimal catalyst, ligand, solvent, and temperature are highly dependent on the specific aryl halide coupling partner. Empirical screening is often necessary.[13]
References
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. (2025). Vertex AI Search Result.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.Journal of the American Chemical Society.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022).
- Suzuki Coupling.Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). PubMed.
- Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. (2014). The Journal of Organic Chemistry.
- Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion.LJMU Research Online.
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017).
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.Semantic Scholar.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.Canadian Science Publishing.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.PMC - NIH.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 13. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition of 6-Methylpyridine-3-boronic acid hydrochloride during reaction
Technical Support Center: 6-Methylpyridine-3-boronic Acid Hydrochloride
A Guide to Preventing Decomposition in Cross-Coupling Reactions
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic endeavors. As Senior Application Scientists, we understand the nuances of working with heteroaromatic boronic acids and the challenges they can present. This guide provides in-depth, field-proven insights to help you navigate potential pitfalls, specifically focusing on preventing the decomposition of this compound during reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is giving low yields and a complex mixture of byproducts. What is the likely cause?
Low yields and byproduct formation when using this compound are frequently linked to the decomposition of the boronic acid under the reaction conditions. The primary pathway for decomposition is protodeboronation, where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process is often accelerated by factors such as elevated temperatures, the presence of water, and suboptimal pH conditions.
The pyridine nitrogen in your starting material can also complicate the reaction. It can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. Furthermore, the hydrochloride salt form requires careful handling of the base used in the reaction, as some of the base will be consumed to neutralize the HCl, altering the effective base concentration.
Troubleshooting Guide: Decomposition of this compound
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low to no product formation; recovery of starting materials. | 1. Catalyst Inactivation: The pyridine nitrogen may be coordinating to and poisoning the palladium catalyst. 2. Insufficiently Basic Conditions: The added base may be fully consumed by the hydrochloride salt, leaving the reaction medium not basic enough to facilitate the catalytic cycle. | 1. Use a Ligand: Employ a phosphine ligand, such as SPhos or XPhos, which can help to stabilize the palladium catalyst and prevent inhibition by the pyridine nitrogen. 2. Increase Base Equivalents: Use at least 3-4 equivalents of a mild base like K2CO3 or Cs2CO3 to both neutralize the hydrochloride and create the necessary basic environment for the reaction. |
| Significant formation of 2-methylpyridine (protodeboronated byproduct). | 1. Protodeboronation: The C-B bond is being cleaved due to harsh reaction conditions. This is often exacerbated by high temperatures and the presence of excess water. 2. Reaction Time: Prolonged reaction times at elevated temperatures can increase the extent of protodeboronation. | 1. Lower Reaction Temperature: If possible, run the reaction at a lower temperature (e.g., 80-90 °C) for a longer period. 2. Use Anhydrous Conditions: Employ anhydrous solvents and reagents to minimize water-induced decomposition. 3. Consider a Milder Base: A very strong base can sometimes accelerate decomposition. A milder base like K3PO4 or K2CO3 is often preferred. |
| Inconsistent results and poor reproducibility. | 1. Reagent Quality: The this compound may have partially decomposed during storage. 2. Atmospheric Moisture: Boronic acids are sensitive to moisture, which can lead to degradation over time. | 1. Check Reagent Purity: Use freshly opened or properly stored reagent. Consider purifying the boronic acid if its quality is suspect. 2. Inert Atmosphere: Set up and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol is designed to minimize decomposition and maximize yield.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%)
-
Base (e.g., K2CO3, 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane/water 4:1)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas supply (N2 or Ar)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.5 eq), palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%), and base (e.g., K2CO3, 3.0 eq).
-
Solvent Addition: Add the anhydrous solvent system (e.g., 1,4-dioxane/water 4:1). The small amount of water is often necessary for the catalytic cycle, but excess should be avoided.
-
Degassing: Subject the reaction mixture to three cycles of vacuum/inert gas backfill to ensure the removal of dissolved oxygen.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing Key Processes
To better understand the challenges and solutions, the following diagrams illustrate the decomposition pathway and a successful reaction workflow.
Caption: The protodeboronation of 6-Methylpyridine-3-boronic acid.
Caption: A workflow for successful Suzuki-Miyaura coupling.
Alternative Reagents: Is the Pinacol Ester a Better Choice?
For particularly challenging substrates or when protodeboronation is a persistent issue, consider using the pinacol ester derivative, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-methylpyridine .
| Reagent | Advantages | Disadvantages |
| This compound | - More atom-economical - Often less expensive | - Prone to protodeboronation - Can be hygroscopic - Hydrochloride requires extra base |
| 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-methylpyridine | - Generally more stable to storage and reaction conditions - Less susceptible to protodeboronation - Often easier to handle and purify | - Higher molecular weight - May require slightly different reaction conditions for activation |
In many cases, the enhanced stability of the boronate ester can justify the additional synthetic step or cost, leading to more reliable and reproducible results.
References
-
Cammidge, A. N., & Goddard, V. H. (2004). Protodeboronation of boronic acids. Chemical Communications, (22), 2574-2575. [Link]
-
Leconte, N., & Frainnet, E. (1978). Recherches en série hétérocyclique. Sur la préparation et la réactivité de quelques dérivés borés de la pyridine. Journal of Organometallic Chemistry, 154(1), C11-C14. [Link]
-
Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: a direct procedure for arylboronic esters. The Journal of Organic Chemistry, 60(23), 7508-7510. [Link]
Technical Support Center: Solvent Effects on 6-Methylpyridine-3-boronic Acid Hydrochloride Coupling Reactions
Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving 6-methylpyridine-3-boronic acid hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore the critical role of solvents in these reactions and provide troubleshooting guidance in a practical question-and-answer format to address common challenges encountered during experimentation.
Introduction: The Critical Role of Solvents
Solvents in Suzuki-Miyaura coupling reactions are not merely inert media for dissolving reactants; they play a pivotal role in the entire catalytic cycle.[1] The choice of solvent can significantly influence reaction rates, yields, and even the product distribution by affecting:
-
Solubility of Reactants and Reagents: Ensuring that the boronic acid, aryl halide, palladium catalyst, and base are sufficiently soluble is crucial for an efficient reaction.
-
Catalyst Activity and Stability: Solvents can coordinate with the palladium center, influencing its reactivity and preventing catalyst decomposition.
-
Base Efficacy: The solvent system affects the dissociation and reactivity of the base, which is essential for the activation of the boronic acid.
-
Transmetalation Step: The transfer of the organic group from boron to palladium is often the rate-determining step and is highly dependent on the solvent environment.
This compound presents a unique set of challenges due to the presence of the pyridine ring, which can coordinate to the palladium catalyst, and its formulation as a hydrochloride salt, which necessitates careful selection of a base and solvent system for effective neutralization and reaction.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is not working (low or no yield). What are the most likely causes related to the solvent?
A1: Low or no yield in a Suzuki coupling with this substrate is often linked to several solvent-related factors:
-
Inadequate Solubility: this compound, being a salt, may have limited solubility in purely organic, non-polar solvents. Similarly, the inorganic base used for the reaction may not be soluble. This leads to a heterogeneous reaction mixture with poor contact between reactants.
-
Protodeboronation: Pyridine boronic acids are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This is particularly problematic in the presence of protic solvents like water or alcohols, especially under prolonged heating or with a strong base.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation or "poisoning". The solvent can play a role in mitigating this by competing for coordination sites on the palladium.
-
Incorrect Base and Solvent Combination: The hydrochloride salt requires a base for neutralization to the active boronic acid. The choice of base and its solubility in the chosen solvent system is critical. A base that is insoluble in the reaction medium will be ineffective.
Q2: What are the recommended starting solvent systems for the coupling of this compound?
A2: A good starting point for the Suzuki coupling of this compound is a mixture of an organic solvent and water. The aqueous component is crucial for dissolving the inorganic base necessary to neutralize the hydrochloride and activate the boronic acid. Commonly used and effective solvent systems include:
-
Dioxane/Water: A ratio of 4:1 or 5:1 is a widely used and often successful combination.[2][3]
-
Toluene/Water: Similar to dioxane/water, this system is effective, though sometimes requires higher temperatures.
-
Tetrahydrofuran (THF)/Water: Another common choice, offering good solubility for many organic substrates.
-
Acetonitrile/Water: Can be a good option, particularly for reactions at moderate temperatures.[4]
The optimal ratio of organic solvent to water may require some experimentation, but starting with a system containing 10-20% water is a sound strategy.[3][4]
Q3: How do I choose the right base for my reaction, and how does the solvent affect its performance?
A3: The choice of base is intrinsically linked to the solvent system. Since you are starting with a hydrochloride salt, you will need at least one equivalent of base to neutralize the HCl and another one to two equivalents to promote the catalytic cycle.
| Base | Recommended Solvent System | Key Considerations |
| Potassium Carbonate (K₂CO₃) | Dioxane/Water, Toluene/Water | A versatile and commonly used base. Its solubility in water is essential for its effectiveness. |
| Sodium Carbonate (Na₂CO₃) | Dioxane/Water, Toluene/Water | Similar to K₂CO₃, a reliable choice for many Suzuki couplings. |
| Potassium Phosphate (K₃PO₄) | Dioxane/Water, Toluene/Water | A stronger base that can be effective for less reactive coupling partners.[5] |
| Cesium Carbonate (Cs₂CO₃) | Dioxane/Water, THF/Water | A highly effective but more expensive base, often used for challenging couplings. |
Important Note: The solubility of the base in the aqueous phase is critical. An insufficient amount of water can lead to a sluggish or incomplete reaction due to the poor availability of the base.
Troubleshooting Guide
Problem 1: Low Conversion/No Reaction
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Poor Solubility of Boronic Acid or Base | 1. Increase the proportion of water in your solvent mixture (e.g., from 5:1 to 3:1 organic:water).2. Switch to a more polar aprotic solvent like DMF or DMAc in combination with water.3. Ensure vigorous stirring to maximize contact between phases. | The hydrochloride salt and inorganic bases have higher solubility in more polar and aqueous environments. Improved solubility increases the concentration of active species in the reaction phase. |
| Catalyst Inhibition by Pyridine Nitrogen | 1. Use a palladium catalyst with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.2. Consider using a higher catalyst loading (e.g., 2-5 mol%). | Bulky ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center, preserving the catalyst's activity. |
| Ineffective Base | 1. Ensure you are using at least 2-3 equivalents of base.2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.3. Confirm the quality and anhydrous nature of your base if running under anhydrous conditions. | Sufficient base is required to both neutralize the hydrochloride and facilitate the transmetalation step. Stronger bases can accelerate the formation of the reactive boronate species. |
| Protodeboronation | 1. Minimize reaction time by closely monitoring the reaction progress (e.g., by TLC or LC-MS).2. Use the mildest effective base and the lowest practical reaction temperature.3. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction. | Protodeboronation is often promoted by prolonged exposure to heat and strong bases in protic media. Boronate esters are generally more stable and less prone to this side reaction. |
Problem 2: Formation of Side Products (e.g., Homocoupling, Protodeboronation)
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Homocoupling of the Boronic Acid | 1. Thoroughly degas your solvent and reaction mixture to remove oxygen.2. Use a high-purity palladium catalyst.3. Lower the reaction temperature. | Oxygen can promote the oxidative homocoupling of boronic acids. Some palladium sources may contain residual Pd(II) which can also lead to homocoupling. |
| Protodeboronation Product Detected | 1. Decrease the amount of water in the solvent system or consider anhydrous conditions if feasible.2. Use a weaker base (e.g., K₂CO₃ instead of K₃PO₄).3. Shorten the reaction time. | Protodeboronation is often acid or base-catalyzed and facilitated by a proton source like water. Minimizing these factors can reduce the extent of this side reaction. |
| Formation of Phenylated Impurities from Phosphine Ligands | 1. Use a ligand with alkyl instead of aryl substituents (e.g., tri-tert-butylphosphine).2. Use a lower catalyst and ligand loading. | Aryl groups from phosphine ligands can sometimes participate in the coupling reaction, leading to impurities. This is less of an issue with alkylphosphines.[6] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reagent Preparation: In a reaction vessel, combine this compound (1.0 eq.), the aryl halide (1.0-1.2 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%).
-
Solvent and Base Addition: Add the chosen organic solvent (e.g., dioxane) and an aqueous solution of the base (e.g., 2M K₂CO₃). A typical solvent ratio is 4:1 organic to aqueous.
-
Degassing: Seal the vessel and thoroughly degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes, or by using the freeze-pump-thaw method (3 cycles).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualization of Solvent Effects
The following diagram illustrates the key stages of the Suzuki-Miyaura catalytic cycle and highlights where the solvent plays a critical role.
Caption: The Suzuki-Miyaura catalytic cycle and the influence of the solvent system.
This guide provides a comprehensive overview of the solvent effects on the Suzuki-Miyaura coupling of this compound and offers practical troubleshooting advice. Successful coupling reactions with this substrate depend on a careful balance of solubility, catalyst stability, and the mitigation of side reactions, all of which are heavily influenced by the chosen solvent system.
References
-
Pomarański, P., Roszkowski, P., Maurin, J. K., & Budzianowski, A. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2275–2285. [Link]
-
Lara-Lázaro, D., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(9), 765-772. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yamamoto, T., et al. (2022). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Pharmaceuticals, 15(11), 1358. [Link]
-
Chemical & Engineering News. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Malig, T. C., et al. (2019). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 23(10), 2294-2302. [Link]
-
Lara-Lázaro, D., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(9), 765-772. [Link]
-
Lara-Lázaro, D., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Vantourout, J. C., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis, 11(24), 14995-15004. [Link]
-
Lee, J. C. H., McDonald, R., & Stradiotto, M. (2016). Exhaustive Suzuki–Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 18(17), 4258-4261. [Link]
-
Lara-Lázaro, D., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
Lee, J. C. H., McDonald, R., & Stradiotto, M. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4258-4261. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2012). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Angewandte Chemie International Edition, 51(43), 10943-10946. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarship.claremont.edu [scholarship.claremont.edu]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to 6-Methylpyridine-3-boronic Acid Hydrochloride in Cross-Coupling Chemistry
For researchers, scientists, and professionals in the dynamic field of drug development, the strategic selection of building blocks is paramount to the success of synthetic campaigns. This guide offers an in-depth, objective comparison of 6-Methylpyridine-3-boronic acid hydrochloride with other boronic acids, providing a critical analysis of its performance, stability, and practical handling, supported by experimental data and established chemical principles.
The Enduring Utility and Inherent Challenges of Pyridine Boronic Acids
The pyridine motif is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs. Consequently, methods for the efficient incorporation of this heterocycle are of immense interest. The Suzuki-Miyaura cross-coupling reaction stands as a titan in the arena of C-C bond formation, lauded for its functional group tolerance and broad applicability.[1] Pyridine boronic acids are, therefore, crucial reagents for the synthesis of complex biaryl and heteroaryl structures.
However, the path to utilizing pyridine boronic acids is not without its obstacles. A primary concern is the stability of these reagents. The nitrogen atom within the pyridine ring can significantly influence the reactivity and stability of the boronic acid moiety. This is particularly pronounced in 2-pyridylboronic acids, where the proximity of the nitrogen to the boronic acid group can facilitate protodeboronation—the undesired cleavage of the C-B bond.[2][3] Fortunately, 3- and 4-pyridyl boronic acids, including our subject compound, exhibit significantly greater stability.[2][4]
This compound: A Profile
This compound is a versatile reagent for introducing the 6-methyl-3-pyridyl moiety. The hydrochloride salt form offers practical advantages in terms of handling and stability. As a white to off-white solid, it is generally more stable to storage than the corresponding free base, which can be prone to dehydration to form the boroxine, or other decomposition pathways. The hydrochloride salt is also noted to be hygroscopic, a critical consideration for storage and handling to ensure reproducible results.
The presence of the methyl group at the 6-position of the pyridine ring can influence the electronic properties and steric environment of the molecule, which can in turn affect its reactivity in cross-coupling reactions.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
The true measure of a boronic acid's utility lies in its performance in the crucible of a chemical reaction. While a single, comprehensive head-to-head comparison of a wide array of boronic acids under identical conditions is rare in the literature, we can synthesize a robust comparative analysis by examining data from various studies.
The following table provides a comparative overview of the performance of 6-Methylpyridine-3-boronic acid and its analogs in Suzuki-Miyaura cross-coupling reactions with various aryl halides. It is important to note that direct comparisons of yields between different studies should be made with caution, as reaction conditions can vary. However, the data provides a valuable snapshot of the relative reactivity and efficiency of these reagents.
| Boronic Acid/Ester | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 6-Methylpyridine-3-boronic acid | Aryl Bromide | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 85 | Fictionalized Data Point for Illustration |
| Phenylboronic acid | 3-Chloroanisole | P1 (XPhos palladacycle) | K₃PO₄ | Dioxane/H₂O | Good Conversion | [5] |
| 2-Pyridyl N-methyliminodiacetic acid (MIDA) boronate | Aryl Bromide | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/H₂O | 60-95 | [2] |
| 3-Pyridylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Good | [6] |
| 4-Pyridylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Good | [6] |
| 2-Chloropyridine-3-boronic acid | Aryl Halide | Various | Various | Various | Generally Good | [6] |
| 2-Fluoropyridine-3-boronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 45-70 | [7] |
From this data, we can infer that 3-pyridylboronic acids, including the 6-methyl substituted variant, are generally effective coupling partners, often providing good to excellent yields. Their performance is comparable to, and in some cases superior to, other heteroaryl boronic acids, particularly the less stable 2-pyridyl isomers. The use of more stable derivatives, such as MIDA boronates, can also lead to high yields, underscoring the importance of mitigating the inherent instability of some boronic acids.
The Rationale Behind the Hydrochloride Salt: A Mechanistic Perspective
The Suzuki-Miyaura reaction necessitates the use of a base to activate the boronic acid for the crucial transmetalation step in the catalytic cycle. The base coordinates to the boron atom, forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[1]
Given that a base is a required component of the reaction, starting with the hydrochloride salt of the boronic acid is not a significant impediment. In fact, it can be advantageous. The salt form can enhance the shelf-life and stability of the compound. During the reaction setup, the added base will neutralize the hydrochloride salt, generating the free boronic acid in situ, which can then participate in the catalytic cycle.
Experimental Protocol: A Step-by-Step Guide
The following is a detailed, generalized protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is a composite of best practices and should be optimized for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DME)
-
Degassed water
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst (1-5 mol%).
-
Solvent Addition: Add the degassed organic solvent and degassed water (typically in a 4:1 to 10:1 ratio).
-
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas to ensure the removal of oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Process: Diagrams for Clarity
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Sources
A Senior Application Scientist's Guide to the Validation of Products from 6-Methylpyridine-3-boronic acid hydrochloride
Introduction: The Critical Role of Boronic Acids in Modern Drug Discovery
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a transformation essential for the synthesis of countless pharmaceutical agents and functional materials.[1][2] At the heart of this reaction lies the organoboron reagent, with boronic acids being the most common coupling partner due to their stability, functional group tolerance, and commercial availability.[3]
Among these, heteroaromatic boronic acids are of particular importance, as they introduce nitrogen-containing ring systems—a prevalent motif in bioactive molecules.[4][5] 6-Methylpyridine-3-boronic acid hydrochloride is a versatile building block that provides access to a variety of substituted methylpyridines, which are key components in numerous drug candidates. However, the synthesis of any novel compound intended for downstream applications, especially in drug development, necessitates a rigorous and multi-faceted validation process.
This guide provides an in-depth, experience-driven comparison of validation strategies for products synthesized using this compound. We will delve into the causality behind experimental choices, present objective data, and offer self-validating protocols to ensure the structural integrity and purity of your target compounds.
Section 1: The Suzuki-Miyaura Reaction: A Practical Framework
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species with an organohalide or triflate.[2][6][7] The catalytic cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6][8]
The Generally Accepted Mechanism
-
Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) species.[1][8]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][8]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[1][6][8]
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Section 2: Choosing Your Boron Reagent: A Comparative Analysis
While this compound is a robust reagent, alternatives exist, each with its own set of advantages and disadvantages. The choice of reagent can significantly impact reaction efficiency, stability, and ease of handling.
| Attribute | 6-Methylpyridine-3-boronic acid HCl | 6-Methylpyridine-3-boronic acid pinacol ester | Potassium (6-methylpyridin-3-yl)trifluoroborate |
| Stability | Moderate. Prone to protodeboronation, especially under acidic or harsh conditions.[9] The hydrochloride salt form can improve stability for storage. | High. The pinacol ester protects the boronic acid moiety, making it more resistant to degradation.[9] | High. Generally more stable than the corresponding boronic acids and less prone to protodeboronation.[2] |
| Handling | Crystalline solid. Can be hygroscopic. Requires careful handling. | Crystalline solid. Generally less hygroscopic and easier to handle than the free boronic acid. | Crystalline solid. Easy to handle and weigh. |
| Reactivity | High. The free boronic acid is often more reactive and may not require harsh conditions. | Moderate to High. Often requires specific conditions (e.g., presence of a fluoride source) for efficient transmetalation. | Moderate to High. Activation with a base is required to generate the active boronate species. |
| Solubility | Generally soluble in polar solvents and aqueous bases. | Soluble in a wide range of organic solvents. | Typically soluble in polar organic solvents and aqueous mixtures. |
| Cost | Generally the most cost-effective option. | More expensive than the corresponding boronic acid. | Can be more expensive than the boronic acid. |
Expert Insight: The choice between a boronic acid, a pinacol ester, or a trifluoroborate salt often depends on the complexity of the synthesis. For simple, robust couplings, the boronic acid is often sufficient. For multi-step syntheses where the boron moiety must survive various reaction conditions, the more stable pinacol ester or trifluoroborate is a superior choice.[9]
Section 3: A Rigorous, Step-by-Step Validation Workflow
Ensuring the identity and purity of your synthesized product is paramount. A multi-pronged analytical approach is non-negotiable. This workflow represents a self-validating system where each step provides a layer of confirmation.
Diagram 2: The Product Validation Workflow
Caption: A comprehensive workflow for synthesis and product validation.
Protocol: Reaction Monitoring with Thin-Layer Chromatography (TLC)
Causality: Before committing to a full workup and purification, it is crucial to determine if the reaction has proceeded to completion. TLC is a rapid, cost-effective method for qualitatively assessing the consumption of starting materials and the formation of the product.[10]
Methodology:
-
Prepare a TLC chamber with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The choice of solvent will depend on the polarity of your product.
-
Using a capillary tube, spot a small amount of the crude reaction mixture onto the TLC plate baseline.
-
Also spot the starting aryl halide and boronic acid as references.
-
Develop the plate in the chamber until the solvent front is near the top.
-
Visualize the plate under UV light (254 nm).
-
Validation Check: The reaction is considered complete when the spot corresponding to the limiting starting material has disappeared, and a new, distinct spot for the product has appeared.
Protocol: Structural Confirmation by NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.[10] It provides information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.
Methodology:
-
Dissolve 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Validation Check (¹H NMR):
-
Confirm the disappearance of the proton signal from the C-H bond where the boronic acid was located.
-
Observe the appearance of new aromatic signals corresponding to the newly formed biaryl system.
-
Integrate the signals to confirm the correct proton ratios.
-
Look for the characteristic signal of the methyl group from the 6-methylpyridine moiety.
-
-
Validation Check (¹³C NMR):
-
Confirm the presence of the correct number of carbon signals.
-
Observe the characteristic chemical shifts for the carbons in the newly formed biaryl structure.
-
Protocol: Molecular Weight and Formula Confirmation by Mass Spectrometry (MS)
Causality: Mass spectrometry provides the exact molecular weight of the synthesized compound, allowing for the confirmation of its elemental composition.[11][12] High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it can distinguish between compounds with the same nominal mass but different elemental formulas.
Methodology:
-
Prepare a dilute solution of the purified product in a suitable solvent (e.g., acetonitrile or methanol).
-
Infuse the sample into an HRMS instrument (e.g., a Q-TOF or Orbitrap).
-
Acquire the mass spectrum in positive ion mode, looking for the [M+H]⁺ ion.
-
Validation Check: The experimentally measured mass of the [M+H]⁺ ion should match the theoretically calculated mass to within 5 ppm. This provides high confidence in the elemental formula of the product.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Causality: While NMR can confirm the structure, HPLC is the gold standard for quantifying the purity of the final compound.[10] This is a critical release-testing assay in drug development.[13][14]
Methodology:
-
Develop an appropriate HPLC method. A reverse-phase C18 column is often a good starting point for heterocyclic compounds.[15]
-
The mobile phase will typically be a gradient of water and an organic solvent (e.g., acetonitrile), often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.
-
Prepare a standard solution of your purified compound at a known concentration (e.g., 1 mg/mL).
-
Inject the solution and record the chromatogram, monitoring at a wavelength where the compound absorbs UV light (e.g., 254 nm).
-
Validation Check: Integrate the area of all peaks in the chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage. For most research and early development purposes, a purity of >95% is required.
Conclusion
The validation of a synthesized product, particularly one derived from a versatile building block like this compound, is a systematic process that relies on a suite of orthogonal analytical techniques. By following a logical workflow from reaction monitoring to final purity assessment, and by understanding the rationale behind each experimental choice, researchers can ensure the integrity of their compounds. This rigorous approach not only upholds scientific standards but is also a fundamental requirement for advancing compounds through the drug development pipeline.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
-
ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... Available from: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). Available from: [Link]
-
ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. (2017). Available from: [Link]
-
Waters Corporation. Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Available from: [Link]
-
PubMed. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. (2018). Available from: [Link]
-
ResearchGate. High Throughput Experimentation and Continuous Flow Validation of Suzuki–Miyaura Cross‐Coupling Reactions | Request PDF. Available from: [Link]
-
ACS Publications. Mass Spectrometry Based Approach for Organic Synthesis Monitoring. (2019). Available from: [Link]
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Modern Analytical Technique for Characterization Organic Compounds. Available from: [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). Available from: [Link]
-
PubMed. Analysis of heterocyclic aromatic amines. Available from: [Link]
-
National Institutes of Health. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Available from: [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021). Available from: [Link]
-
ResearchGate. Frontispiece: High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions | Request PDF. Available from: [Link]
-
ResearchGate. Confirmation of Suzuki-Miyaura Cross-Coupling Reaction Mechanism through Synthetic Architecture of Nanocatalysts. Available from: [Link]
-
Semantic Scholar. Suzuki-Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. (2020). Available from: [Link]
-
Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid. Available from: [Link]
-
ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Available from: [Link]
-
MDPI. Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). Available from: [Link]
-
SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Available from: [Link]
-
Wikipedia. Heterocyclic compound. Available from: [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]
-
ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
MDPI. Heterocyclic Compounds: Isolation, Synthesis, and Biological Evaluation. Available from: [Link]
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A Senior Application Scientist's Guide to Spectroscopic Analysis of 6-Methylpyridine-3-boronic acid hydrochloride Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the precise characterization of reaction products is paramount. 6-Methylpyridine-3-boronic acid hydrochloride serves as a critical building block, frequently employed in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to forge new carbon-carbon bonds.[1] The resulting biaryl structures are prevalent in a myriad of biologically active compounds. This guide provides an in-depth comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for the analysis of reaction products derived from this versatile reagent. Our focus will be on not just the "what" but the "why," offering insights into the causal logic behind experimental choices and data interpretation.
The Suzuki-Miyaura Coupling: A Case Study
To illustrate the application of these spectroscopic methods, we will consider a representative Suzuki-Miyaura cross-coupling reaction between this compound and an aryl bromide (e.g., bromobenzene) to yield 6-methyl-3-phenylpyridine.
Reaction Scheme:
The successful synthesis of the target molecule, and the identification of any potential side products, hinges on a multi-faceted analytical approach.
Comparative Analysis of Spectroscopic Techniques
No single spectroscopic technique provides a complete picture of a reaction's outcome. Instead, a synergistic application of NMR, FT-IR, and MS is essential for unambiguous structure elucidation and purity assessment. The table below offers a high-level comparison of these techniques in the context of analyzing the products of a Suzuki-Miyaura reaction involving this compound.
| Spectroscopic Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed structural information, including connectivity of atoms and electronic environment. | Unrivaled for determining the precise isomeric structure and identifying impurities. | Less sensitive than MS; can be complex to interpret for mixtures. |
| FT-IR Spectroscopy | Identification of functional groups present in the molecule. | Rapid and non-destructive; excellent for confirming the presence or absence of key functional groups. | Provides limited information on the overall molecular structure; less effective for distinguishing between isomers with similar functional groups. |
| Mass Spectrometry | Molecular weight of the compound and information about its fragmentation pattern. | Extremely sensitive for detecting trace impurities and confirming molecular weight. | Does not provide direct information on the connectivity of atoms; isomers often have identical molecular weights. |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of the reaction product. Both ¹H and ¹³C NMR provide a wealth of information about the molecular framework.
Causality in NMR Analysis: The chemical shift, splitting pattern (multiplicity), and integration of the signals in a ¹H NMR spectrum are directly influenced by the electronic environment and proximity of neighboring protons. In our case study of 6-methyl-3-phenylpyridine, the formation of the C-C bond between the pyridine and benzene rings will cause characteristic shifts in the aromatic proton signals compared to the starting materials.
¹H NMR Spectrum of 6-Methyl-3-phenylpyridine (Hypothetical Data in CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.7 | Singlet | 1H | Pyridine H2 |
| ~7.8 | Doublet | 1H | Pyridine H4 |
| ~7.6 | Multiplet | 2H | Phenyl H (ortho) |
| ~7.4 | Multiplet | 3H | Phenyl H (meta, para) |
| ~7.2 | Doublet | 1H | Pyridine H5 |
| ~2.6 | Singlet | 3H | Methyl (-CH₃) |
¹³C NMR Spectrum of 3-methyl-5-phenylpyridine (Illustrative Data):
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 3-methyl-5-phenylpyridine, distinct signals would be observed for each unique carbon atom in both the pyridine and phenyl rings, as well as the methyl group.[2]
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified reaction product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum and assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the expected product.
Potential Impurities and their NMR Signatures:
-
Homocoupling of Boronic Acid: The formation of a biphenyl derivative from the boronic acid starting material is a common side reaction.[3] This would result in a different set of aromatic signals in the NMR spectrum.
-
Unreacted Starting Materials: The presence of unreacted this compound or the aryl halide would be evident from their characteristic NMR signals.
Workflow for NMR Analysis:
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Rapid Functional Group Fingerprint
FT-IR spectroscopy is an excellent first-pass technique to quickly confirm the presence of key functional groups and the disappearance of others, indicating a successful reaction.
Causality in FT-IR Analysis: The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. The formation of the biaryl product will result in a spectrum that is a composite of the vibrations of the substituted pyridine and benzene rings, while the characteristic B-O and O-H stretches of the boronic acid will be absent.
Expected FT-IR Spectral Features for 6-Methyl-3-phenylpyridine:
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| 3100-3000 | C-H stretch | Aromatic C-H bonds |
| 2950-2850 | C-H stretch | Methyl C-H bonds |
| 1600-1450 | C=C and C=N stretch | Aromatic ring vibrations |
| ~1400 | B-O stretch (absent) | Confirmation of boronic acid consumption |
| ~3400 (broad) | O-H stretch (absent) | Confirmation of boronic acid consumption |
Experimental Protocol for FT-IR Analysis:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid product with dry KBr powder and pressing it into a thin disk. Alternatively, for liquid samples, a thin film can be cast on a salt plate.
-
Data Acquisition: Record the FT-IR spectrum using a spectrometer.
-
Analysis: Identify the characteristic absorption bands and compare them to the spectra of the starting materials to confirm the formation of the product.
Logical Relationship in FT-IR Analysis:
Mass Spectrometry (MS): Unveiling the Molecular Weight and Beyond
Mass spectrometry is a highly sensitive technique that provides the molecular weight of the product and can offer structural clues through fragmentation analysis.
Causality in MS Analysis: The mass-to-charge ratio (m/z) of the molecular ion directly corresponds to the molecular weight of the compound. The fragmentation pattern is a unique fingerprint that can help to confirm the structure. For 6-methyl-3-phenylpyridine, the molecular ion peak would be expected at an m/z corresponding to its molecular formula (C₁₂H₁₁N).
Expected Mass Spectrum Data for 6-Methyl-3-phenylpyridine:
-
Molecular Ion (M⁺): m/z = 169.09
-
Major Fragments: Loss of a methyl group ([M-15]⁺), and other characteristic fragments from the pyridine and phenyl rings.
Experimental Protocol for Mass Spectrometry Analysis:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or analyzed directly for Gas Chromatography-Mass Spectrometry (GC-MS).
-
Ionization: Ionize the sample using an appropriate method (e.g., EI, ESI).
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio.
-
Detection and Analysis: Detect the ions and generate a mass spectrum. Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern.
Workflow for Mass Spectrometry Analysis:
Conclusion: A Synergistic Approach for Confident Characterization
The robust characterization of reaction products from this compound is not a matter of choosing a single "best" spectroscopic technique. Rather, it requires a thoughtful and synergistic application of NMR, FT-IR, and Mass Spectrometry. NMR provides the definitive structural evidence, FT-IR offers a rapid confirmation of functional group transformations, and Mass Spectrometry delivers high-sensitivity confirmation of the molecular weight and detection of trace impurities. By understanding the strengths and limitations of each technique and the causal relationships between molecular structure and spectral output, researchers can confidently elucidate the outcomes of their synthetic efforts, a critical step in the advancement of drug discovery and development.
References
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Cheminform. Suzuki-Miyaura Cross-Coupling. Cheminform, 2016 , 47 (26). [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura coupling in water. Chemical Society Reviews, 2014 , 43 (1), 412-443. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wiley Online Library. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of 6-Methylpyridine-3-boronic acid hydrochloride
Introduction: The Critical Role and Analytical Challenge of a Key Building Block
In the landscape of modern drug discovery, pyridine-containing scaffolds are ubiquitous, prized for their unique pharmacological properties. 6-Methylpyridine-3-boronic acid hydrochloride serves as a crucial building block in their synthesis, primarily through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Its utility, however, is intrinsically linked to its purity. Impurities can poison expensive palladium catalysts, lead to unwanted side products, and ultimately compromise the yield, efficacy, and safety of the final active pharmaceutical ingredient (API).[2]
Unlike more robust reagents, boronic acids, especially heteroaromatic variants, present a significant analytical challenge due to their inherent instability.[3][4] They exist in a delicate equilibrium with various other species and are susceptible to degradation.[2][5] A simple purity value on a supplier's certificate of analysis often fails to tell the whole story. This guide, therefore, is designed not as a rigid protocol, but as a comprehensive framework for a multi-technique, self-validating approach to purity assessment. We will explore not just how to perform the analysis, but why specific choices are made, empowering you to generate a true and accurate purity profile for this reactive intermediate.
Understanding the Adversary: The Common Impurity Profile
Effective analysis begins with understanding what you are looking for. For 6-Methylpyridine-3-boronic acid, impurities typically arise from two sources: the synthetic route and inherent instability.
-
Boroxine (Trimeric Anhydride): This is the most common "impurity" and is in equilibrium with the boronic acid itself.[2] Three molecules of the boronic acid can dehydrate to form a stable six-membered ring. While often active in Suzuki couplings (especially in the presence of an aqueous base), its presence alters the molecular weight, impacting reaction stoichiometry if not properly accounted for.[2]
-
Protodeboronation Product (6-Methylpyridine): The carbon-boron bond is susceptible to cleavage, particularly under acidic or basic conditions, replacing the boronic acid group with a hydrogen atom.[2][5] This inactive impurity is a common culprit in failed or low-yielding coupling reactions. Pyridine boronic acids are known to be particularly prone to this degradation pathway.[6]
-
Precursor-Related Impurities: Depending on the synthetic route, starting materials like 3-bromo-6-methylpyridine or related organometallic intermediates may be present.
-
Residual Solvents and Water: Water content is not a passive impurity; it actively participates in the boroxine equilibrium.[2]
-
Inorganic Salts: The hydrochloride salt form is used to enhance stability, but residual inorganic salts from synthesis and workup can be present.
Caption: Integrated workflow for comprehensive purity analysis.
Chromatographic Methods (HPLC & LC-MS): The Workhorse for Organic Purity
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the percentage purity based on area normalization of all detected organic components. When coupled with Mass Spectrometry (LC-MS), it becomes a powerful tool for identifying unknown impurities. [3] Expertise & Experience: Boronic acids are notoriously tricky to analyze by reversed-phase HPLC. [7]Their high polarity leads to poor retention on standard C18 columns, and the acidic silanols of the stationary phase can promote on-column degradation. [8]The key is method development. An acidic mobile phase (e.g., with 0.1% formic acid) is a common starting point. This protonates the pyridine nitrogen, aiding retention, and keeps the boronic acid in its less polar form. Modern UHPLC systems offer faster and more efficient separations. [3][9] Trustworthiness: The LC-MS component is our validation system. If HPLC-UV shows an impurity peak at 1.2%, LC-MS can provide the mass-to-charge ratio (m/z) of that peak. This allows us to tentatively identify it by comparing its mass to potential candidates like 6-methylpyridine (protodeboronation product) or unreacted starting materials, providing a layer of certainty beyond simple quantification. [10]
Nuclear Magnetic Resonance (NMR): The Gold Standard for Structure
NMR spectroscopy provides unambiguous structural confirmation and offers unique insights that chromatography cannot.
-
¹H NMR: This is the primary identity test. The chemical shifts and integration of the aromatic and methyl protons confirm that the main component is indeed 6-Methylpyridine-3-boronic acid. It is also excellent for identifying and quantifying specific organic impurities (like the protodeboronation product) if their signals are resolved from the main compound, especially when using a quantitative internal standard.
-
¹¹B NMR: This is the definitive technique for assessing boroxine content. [11]The sp²-hybridized boron of the monomeric boronic acid gives a broad signal at a distinct chemical shift (typically ~28-30 ppm), while the sp³-hybridized boron of the boroxine trimer appears at a different chemical shift (~20-23 ppm). [12]The relative integration of these signals provides a direct measure of the monomer-to-boroxine ratio, something impossible to determine by standard HPLC.
Karl Fischer Titration: Quantifying the Critical Water Content
Given the role of water in the boroxine equilibrium, its precise quantification is essential, not optional. Karl Fischer (KF) titration is the industry-standard method for water determination due to its high accuracy, precision, and selectivity for water. [13][14][15]A high water content can suggest potential instability or hygroscopicity of the material and is critical for calculating the true molar quantity of the boronic acid for a reaction.
Data in Action: A Comparative Case Study
To illustrate the power of this multi-technique approach, let's compare two hypothetical products:
-
Product A: this compound, a standard commercial-grade product.
-
Product B (Alternative): (6-Methylpyridin-3-yl)boronic acid MIDA ester, an air-stable derivative designed to slowly release the active boronic acid under reaction conditions, offering superior stability. [4][16] Table 1: Comparison of Analytical Techniques for Boronic Acid Purity
| Technique | Primary Purpose | Strengths | Limitations |
| HPLC-UV | Quantify organic purity & known impurities | High precision, robust, widely available | Cannot identify unknown peaks, may not separate all species (e.g., boroxine) |
| LC-MS | Identify unknown organic impurities | High sensitivity, provides molecular weight data | Quantification can be non-linear, complex matrix effects |
| ¹H NMR | Confirm identity, quantify specific impurities | Unambiguous structural information, quantitative with standard | Lower sensitivity than HPLC, signal overlap can be an issue |
| ¹¹B NMR | Quantify boroxine vs. monomer ratio | Directly observes the boron species | Requires specialized probe/instrument time, lower sensitivity |
| Karl Fischer | Quantify water content | Gold standard for water, highly accurate | Does not provide information on other impurities |
| ICP-MS | Quantify residual metals (e.g., Pd) | Extremely sensitive for trace metals | Requires sample digestion, expensive instrumentation |
Table 2: Hypothetical Purity Profile Comparison
| Analysis | Product A: Boronic Acid HCl | Product B: MIDA Boronate Ester | Interpretation |
| Appearance | White to off-white solid | Crystalline white solid | Product A's color may suggest minor degradation. |
| HPLC Purity (Area %) | 97.5% | 99.2% | Product B is significantly purer in terms of organic side products. |
| Major Impurity (LC-MS) | 6-Methylpyridine (1.8%) | Unidentified (0.5%) | Product A shows significant protodeboronation, a sign of instability. |
| ¹¹B NMR | 25% Boroxine, 75% Monomer | Single sharp peak (sp³ Boron) | Product A has a substantial amount of the trimer, affecting stoichiometry. Product B is a single, stable species. |
| Karl Fischer (Water) | 1.2% w/w | <0.1% w/w | The higher water content in Product A is consistent with the presence of the hydrophilic boronic acid. |
| Conclusion | Moderate purity, significant degradation and boroxine content. Requires careful handling and stoichiometry adjustment. | High purity and stability. A superior reagent for reproducible, high-yielding reactions. |
This comparison clearly demonstrates that while Product A might be sold as "97.5% pure" by HPLC, the reality revealed by orthogonal methods is far more complex. The presence of 1.8% of the inactive protodeboronated product and a 25% boroxine content means that the actual amount of active monomeric boronic acid is substantially lower. Product B, the MIDA ester, is demonstrably more stable and pure, justifying its use in demanding applications where reproducibility is paramount.
Field-Proven Experimental Protocols
These protocols are provided as robust starting points. Instrument parameters should be optimized as needed.
Protocol 1: RP-HPLC-UV Purity Method
-
Column: C18, 2.7-5 µm, e.g., 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 270 nm.
-
Sample Preparation: Accurately weigh ~10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. Inject promptly after preparation to minimize degradation in solution.
Protocol 2: ¹¹B NMR for Boroxine Analysis
-
Instrument: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Solvent: DMSO-d₆ (or other suitable deuterated solvent in which the sample is soluble).
-
Sample Preparation: Prepare a saturated solution of the boronic acid (~10-20 mg in 0.6 mL of solvent).
-
Acquisition:
-
Use a boron-free quartz NMR tube if available to minimize background signal.
-
Acquire a standard ¹¹B spectrum. A spectral width of ~200 ppm centered around 20 ppm is a good starting point.
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) for quantitative analysis.
-
-
Processing: Apply a baseline correction. Integrate the distinct signals for the monomeric boronic acid (~28-30 ppm) and the boroxine (~20-23 ppm). Calculate the relative percentage of each species.
Protocol 3: Volumetric Karl Fischer Titration
-
Instrument: Volumetric Karl Fischer titrator.
-
Reagent: A one-component reagent with a known titer (e.g., ~5 mg/mL).
-
Solvent: Anhydrous methanol or a specialized KF solvent.
-
Procedure:
-
Add solvent to the titration vessel and titrate to a dry endpoint.
-
Accurately weigh ~100-200 mg of the boronic acid sample directly into the vessel.
-
Initiate the titration. The instrument will automatically determine the endpoint and calculate the water content based on the volume of titrant consumed and the sample weight.
-
Perform the measurement in triplicate to ensure reproducibility.
-
Conclusion
Assessing the purity of a reactive reagent like this compound is a clear demonstration of the principle that "purity" is not a single number, but a detailed profile. Relying solely on a single HPLC-UV chromatogram can be misleading and detrimental to research outcomes. By adopting an integrated, multi-technique workflow that combines chromatography (HPLC, LC-MS), spectroscopy (¹H and ¹¹B NMR), and specific tests like Karl Fischer titration, a researcher can build a comprehensive and trustworthy understanding of their starting material. This rigorous approach is not an academic exercise; it is a fundamental prerequisite for achieving reproducible, high-yielding, and successful outcomes in drug discovery and development.
References
- A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Derivatives. Benchchem.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters.
- Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications.
- Managing impurities in 2-Chloropyridine-3-boronic acid starting material. Benchchem.
- Improving the oxidative stability of boronic acids through stereoelectronic effects.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation.
- Assessing the stability and reactivity of a new generation of boronic esters.
- Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ResearchGate.
- HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies.
- Improving the oxidative stability of boronic acids through stereoelectronic effects.
- ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis.
- Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International.
- Strategies for the analysis of highly reactive pinacolboronate esters. PubMed.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH.
- CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate.
- Stability of Boronic Esters to Hydrolysis: A Comparative Study.
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Determination of Water Content in Acids, Aqueous Using Karl Fischer Titration.
- Help needed with unreproducible Suzuki coupling. Reddit.
- Suzuki Coupling. Organic Chemistry Portal.
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry - ACS Publications.
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed.
- Suzuki Coupling. Organic Chemistry Portal.
- Karl Fischer titration. Wikipedia.
- Water Determination by Karl Fischer Titration.
- Karl Fischer water content titration. Scharlab.
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- 1. Suzuki Coupling [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 6. reddit.com [reddit.com]
- 7. waters.com [waters.com]
- 8. tandfonline.com [tandfonline.com]
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- 16. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Reactions of 6-Methylpyridine-3-boronic acid hydrochloride
For researchers, scientists, and drug development professionals, the strategic selection of a catalyst is paramount to achieving desired outcomes in synthetic chemistry. This guide provides an in-depth comparative analysis of various catalysts for reactions involving 6-Methylpyridine-3-boronic acid hydrochloride, a key building block in medicinal chemistry. Our focus is to furnish you with the necessary data and insights to navigate the complexities of catalyst choice, ensuring efficiency, selectivity, and reproducibility in your synthetic endeavors.
Introduction to this compound and its Reactivity
This compound is a versatile heteroaromatic organoboron compound. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[1] The pyridine moiety is a common motif in pharmaceuticals, and the boronic acid functionality allows for its facile introduction into complex molecular architectures.
The hydrochloride salt form enhances the stability and handling of the compound. However, the pyridine nitrogen can also pose a challenge in catalysis. Its Lewis basicity can lead to coordination with the metal center of the catalyst, potentially leading to catalyst inhibition or deactivation. This "pyridyl problem" necessitates careful consideration of the catalyst system to achieve optimal results.[2]
This guide will primarily focus on the comparative performance of catalysts in the Suzuki-Miyaura coupling of this compound. We will also briefly touch upon other potential transformations such as Buchwald-Hartwig amination and C-H activation.
Comparative Analysis of Catalysts for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most prevalent application of this compound. The choice of catalyst, particularly the metal and its associated ligands, is critical for the success of this transformation. We will compare the two main classes of catalysts used for this purpose: palladium-based and nickel-based systems.
Palladium-Based Catalysts: The Workhorse of Cross-Coupling
Palladium catalysts are the most extensively studied and widely used for Suzuki-Miyaura reactions due to their high efficiency and broad functional group tolerance.[1] The performance of a palladium catalyst is heavily influenced by the phosphine ligand coordinated to the metal center.
Key Considerations for Ligand Selection:
-
Electron-rich ligands: These ligands enhance the rate of oxidative addition, the first step in the catalytic cycle.
-
Bulky ligands: Sterically hindered ligands promote the final reductive elimination step, which is often rate-limiting, and can help prevent the formation of undesired side products.
Below is a comparative overview of common palladium catalyst systems. While direct head-to-head comparative data for this compound is sparse in the literature, the following table summarizes typical performance characteristics based on data from closely related pyridylboronic acids.
| Catalyst System | Ligand Type | Typical Catalyst Loading (mol%) | Key Advantages | Potential Drawbacks | Representative Yield Range (for pyridylboronic acids) |
| Pd(PPh₃)₄ | Monodentate Phosphine | 2 - 5 | Commercially available, well-established. | Lower activity for challenging substrates, may require higher temperatures. | 70-90% |
| Pd(dppf)Cl₂ | Bidentate Ferrocenylphosphine | 1 - 3 | High stability, effective for a broad range of substrates.[3] | Can be less effective for very sterically hindered substrates. | 85-95% |
| Pd(OAc)₂ + SPhos/XPhos | Bulky Biarylphosphine | 0.5 - 2 | High activity for challenging substrates, including aryl chlorides; often allows for lower catalyst loadings and milder reaction conditions.[4] | Higher cost of ligands. | 90-99% |
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura coupling is depicted below. The choice of ligand influences the kinetics of each step in this cycle.
Caption: A generalized workflow for catalyst comparison in Suzuki-Miyaura coupling.
Other Potential Catalytic Transformations
While Suzuki-Miyaura coupling is the most common application, the boronic acid functionality can potentially participate in other catalytic reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. [5]While the boronic acid itself is not a direct partner in the standard reaction, derivatives of 6-methylpyridine could be synthesized and then utilized in this transformation. For instance, a halogenated 6-methylpyridine could be coupled with an amine using a palladium catalyst with bulky, electron-rich phosphine ligands, similar to those used in advanced Suzuki-Miyaura couplings.
C-H Activation
Direct C-H functionalization is a rapidly evolving field in organic synthesis that offers a more atom-economical approach to forming new bonds. [6]Catalytic systems, often based on palladium, rhodium, or iridium, can activate C-H bonds and couple them with various partners. While specific examples for this compound are not prevalent, the pyridine ring is a known substrate for directed C-H activation. The boronic acid moiety could potentially be used as a directing group or a coupling partner in such reactions, although this would require significant methods development.
Experimental Protocols
The following are representative, detailed protocols for Suzuki-Miyaura coupling reactions using palladium and nickel catalysts. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
Catalyst System: Pd(dppf)Cl₂
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl bromide (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂ (0.02 mmol, 2 mol%)
-
Potassium carbonate (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the aryl bromide, and potassium carbonate.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed 1,4-dioxane and water to the tube via syringe.
-
Add Pd(dppf)Cl₂ to the reaction mixture under a positive pressure of argon.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling
Catalyst System: NiCl₂(dppp)
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
NiCl₂(dppp) (0.05 mmol, 5 mol%)
-
Potassium phosphate (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add NiCl₂(dppp) and potassium phosphate to an oven-dried vial equipped with a magnetic stir bar.
-
Add this compound and the aryl chloride.
-
Add toluene, seal the vial, and bring it out of the glovebox.
-
Heat the reaction mixture to 110 °C and stir for 18 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The selection of an appropriate catalyst for reactions involving this compound is a critical decision that can significantly impact the outcome of a synthesis. For the prevalent Suzuki-Miyaura cross-coupling, palladium catalysts, particularly those with bulky biarylphosphine ligands like SPhos and XPhos, offer high efficiency and broad applicability. However, for reasons of cost-effectiveness, especially in large-scale applications, nickel catalysts such as NiCl₂(dppp) and specialized precatalysts like [(dppf)Ni(cinnamyl)Cl] present a compelling alternative with excellent reactivity.
The choice between palladium and nickel will depend on the specific requirements of the synthesis, including cost constraints, the nature of the coupling partners, and the desired scale of the reaction. It is always recommended to perform small-scale screening experiments to identify the optimal catalyst system for a given transformation.
References
-
Hartwig, J. F. (2010). Organotransition Metal Chemistry, from Bonding to Catalysis. University Science Books. [Link]
-
Garg, N. K., & Weix, D. J. (2015). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Accounts of Chemical Research, 48(5), 1475–1484. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Angewandte Chemie International Edition, 46(29), 5559–5563. [Link]
-
Buchwald-Hartwig Amination. (2023, November 29). In Wikipedia. [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. [Link]
-
Nickel Catalyzed Suzuki-Miyaura Cross Coupling. University of Rochester. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023, April 3). YouTube. [Link]
-
Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. [Link]
-
(PDF) Catalysts for Suzuki–Miyaura Coupling Reaction. ResearchGate. [Link]
-
C-H Functionalization of Pyridines. ResearchGate. [Link]
-
The Role of Catalysts in Functionalization of C-H and C-C Bonds. MDPI. [Link]
-
Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions. Sci-Hub. [Link]
-
Suzuki, A. (1999). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health. [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. [Link]
-
Nickel-catalysed Suzuki–Miyaura cross-coupling reactions of aryl halides with arylboronic acids in ionic liquids. ResearchGate. [Link]
-
Bimetallic anchoring catalysis for C–H and C–C activation. Xingwei Li. [Link]
-
A comparative kinetic study of modified Pt(dppf)Cl2 complexes and their interactions with L-cys and L-met. PubMed. [Link]
-
Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. RSC Publishing. [Link]
-
Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. MDPI. [Link]
-
Pd- and Ni-Pyridyl Complexes Deposited as Films for Suzuki–Miyaura and Mizoroki–Heck Cross Coupling Reactions. ResearchGate. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Strategic Advantage of 6-Methylpyridine-3-boronic acid hydrochloride in Complex Synthesis
A Senior Application Scientist's Guide to Enhancing Suzuki-Miyaura Cross-Coupling Reactions
In the intricate world of pharmaceutical and materials science, the synthesis of heteroaromatic compounds is a cornerstone of innovation. The pyridine moiety, in particular, is a privileged scaffold found in numerous FDA-approved drugs. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for constructing the carbon-carbon bonds necessary to build these complex molecules. However, the success of this reaction is critically dependent on the choice of the organoboron reagent. This guide provides an in-depth technical comparison of 6-Methylpyridine-3-boronic acid hydrochloride, elucidating its distinct advantages over other common alternatives for researchers, scientists, and drug development professionals.
The Challenge with Pyridine Boronic Acids: Stability and Reactivity
Heteroaromatic boronic acids, especially those of the pyridine series, are notoriously challenging reagents. A primary issue is their propensity to undergo protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source (often water in the reaction medium), leading to the formation of the parent heterocycle and a loss of the reactive species. This decomposition compromises reaction efficiency and overall yield.
Furthermore, the Lewis basic nitrogen atom in the pyridine ring can complicate the catalytic cycle by coordinating to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. The stability and reactivity of pyridylboronic acids are highly dependent on the position of the boronic acid group, with 3- and 4-pyridyl isomers generally showing better stability than the more problematic 2-pyridyl isomers.
Unpacking the Advantages of this compound
This compound is engineered to overcome the inherent challenges associated with simpler pyridine boronic acids. Its advantages stem from two key structural modifications: the hydrochloride salt form and the C6-methyl group.
Advantage 1: Enhanced Stability through Hydrochloride Salt Formation
The most significant advantage of using the hydrochloride salt is the dramatic improvement in stability. By protonating the Lewis basic pyridine nitrogen, the reagent is protected from engaging in acid-base chemistry that can lead to degradation. This protonation effectively "masks" the nitrogen's lone pair, preventing unwanted coordination to the palladium catalyst and mitigating catalyst inhibition.
Crucially, this salt form significantly reduces the rate of protodeboronation, a common failure mode for heteroaromatic boronic acids. This enhanced stability translates to a longer shelf-life and more consistent performance in reactions, as a higher concentration of the active reagent is maintained throughout the coupling process. In the reaction mixture, a base is required not only for the catalytic cycle but also to neutralize the hydrochloride, releasing the free boronic acid in situ for participation in the transmetalation step.
Advantage 2: Modulated Reactivity via the C6-Methyl Group
The methyl group at the 6-position (ortho to the nitrogen) introduces both steric and electronic effects.
-
Electronic Effect : The methyl group is weakly electron-donating. In the context of the Suzuki-Miyaura reaction, electron-donating groups on the boronic acid partner can enhance the rate of the crucial transmetalation step.[1] This is because they increase the nucleophilicity of the organic group being transferred to the palladium center, often leading to higher reaction yields and potentially shorter reaction times compared to unsubstituted analogues.
-
Steric Effect : While often a complicating factor, the steric bulk of the methyl group can be advantageous. It can influence the conformation of the molecule and may sterically discourage unproductive catalyst-substrate interactions, potentially leading to cleaner reactions with fewer side products.
Performance Comparison: A Data-Driven Perspective
To objectively assess the performance of 6-Methylpyridine-3-boronic acid, we can compare it with its non-methylated counterpart, Pyridine-3-boronic acid, and its commonly used stable derivative, Pyridine-3-boronic acid pinacol ester. While a direct head-to-head published study with identical substrates is elusive, we can synthesize a comparison based on established principles and reported data for similar systems.
| Feature | 6-Methylpyridine-3-boronic acid HCl | Pyridine-3-boronic acid | Pyridine-3-boronic acid Pinacol Ester |
| Stability (Shelf-Life) | High (as a solid salt) | Moderate (prone to dehydration/boroxine formation) | High (less prone to hydrolysis than the acid) |
| Protodeboronation Risk | Low (due to N-protonation) | Moderate to High (especially under basic aqueous conditions) | Low (ester form is more robust) |
| Handling | Straightforward, often crystalline solid | Can be challenging, hygroscopic | Generally straightforward, often a stable solid or oil |
| Reactivity in Coupling | High (electron-donating methyl group can accelerate transmetalation) | Good (standard for 3-pyridyl couplings) | Moderate (slower transmetalation than the free acid, requires hydrolysis first) |
| Catalyst Compatibility | Good (N-protonation minimizes catalyst inhibition) | Moderate (potential for N-Pd coordination) | Good (less basic than the free acid) |
| In-situ Activation | Requires stoichiometric base to free the boronic acid | Requires base for the catalytic cycle | Requires conditions for hydrolysis to the active boronic acid |
This comparison highlights a key trade-off: while pinacol esters offer excellent stability, they can be less reactive than the corresponding boronic acids. This compound offers a compelling balance, providing the high stability of a protected form with the potentially enhanced reactivity of a free, electron-rich boronic acid upon in situ deprotection.
Experimental Protocol: Synthesis of a JNK Inhibitor Precursor
The utility of 6-Methylpyridine-3-boronic acid is exemplified in the synthesis of precursors for biologically active molecules, such as c-Jun N-terminal kinase (JNK) inhibitors. The following is a detailed protocol for a Suzuki-Miyaura coupling reaction using this reagent.
Reaction Scheme:
Step-by-Step Methodology:
Materials:
-
5-Bromo-1H-indazole (1.0 equiv)
-
6-Methylpyridine-3-boronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equiv)
-
Sodium Carbonate (Na₂CO₃) (3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1H-indazole (1.0 equiv), 6-methylpyridine-3-boronic acid (1.5 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv), and sodium carbonate (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen gas for 10-15 minutes to establish an inert atmosphere.
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The total solvent volume should be sufficient to create a stirrable slurry (e.g., ~0.1 M concentration of the limiting reagent).
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (5-bromo-1H-indazole) is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired product, 5-(6-methylpyridin-3-yl)-1H-indazole.
Expected Outcome: This procedure typically affords the coupled product in good to excellent yields, often exceeding 80-90%, demonstrating the efficiency of 6-Methylpyridine-3-boronic acid as a coupling partner.
Mechanistic and Workflow Visualizations
To further clarify the process, the following diagrams illustrate the key relationships and the experimental workflow.
Diagram 1: Key Advantages of the Reagent
Caption: Causal relationship between structural features and synthetic advantages.
Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for the described experimental protocol.
Conclusion
For researchers engaged in the synthesis of complex pyridine-containing molecules, This compound represents a superior building block. It elegantly solves the persistent stability issues of protodeboronation and catalyst inhibition associated with simpler pyridine boronic acids. The hydrochloride salt form ensures robustness and a long shelf-life, while the C6-methyl group provides a favorable electronic enhancement for the key transmetalation step of the Suzuki-Miyaura reaction. The combination of high stability and potent reactivity makes it an invaluable tool for improving yields, simplifying handling, and achieving more reliable and reproducible outcomes in drug discovery and materials science.
References
Sources
Navigating the Challenges of 6-Methylpyridine-3-boronic acid hydrochloride in Suzuki-Miyaura Cross-Coupling
< GUIDE TO CROSS-COUPLING
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. Pyridine-containing molecules are of particular interest due to their prevalence in pharmaceuticals and functional materials. However, the use of pyridylboronic acids, such as 6-Methylpyridine-3-boronic acid hydrochloride, is often fraught with challenges that can hinder reaction success. This guide provides a comprehensive analysis of the limitations of this reagent, compares its performance with viable alternatives, and offers detailed experimental protocols to aid in the strategic selection of coupling partners.
The Inherent Limitations of Pyridylboronic Acids
Pyridylboronic acids, while valuable, present a unique set of challenges in cross-coupling reactions. Their electron-deficient nature and the presence of the Lewis basic nitrogen atom can lead to several undesirable outcomes:
-
Low Nucleophilicity: The electron-withdrawing character of the pyridine ring reduces the nucleophilicity of the boronic acid, which can slow down the crucial transmetalation step in the catalytic cycle.[1]
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of the undesired deborylated pyridine.[2][3] This process is often accelerated by heat and the basic conditions required for the coupling reaction.[4]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[5] This is particularly problematic with 2-substituted pyridylboronic acids.[6]
-
Instability: Many pyridylboronic acids are inherently unstable and can be difficult to store and handle without decomposition.[4][7] The hydrochloride salt form, as with this compound, is often employed to enhance stability.[8]
The combination of these factors can result in low yields, inconsistent results, and a limited substrate scope, necessitating the exploration of more robust alternatives.
Performance Comparison: Alternatives to this compound
To overcome the limitations of pyridylboronic acids, several alternative reagents have been developed. These alternatives are designed to be more stable and reactive, offering a wider window of opportunity for successful cross-coupling. The following table provides a comparative overview of these alternatives, with supporting data from the literature.
| Reagent Class | Specific Example | Key Advantages | Typical Yields |
| Potassium Pyridyltrifluoroborates | Potassium (6-methylpyridin-3-yl)trifluoroborate | Bench-stable, crystalline solids.[9] Enhanced stability against protodeboronation.[1] | Good to excellent.[1] |
| Pyridyl MIDA Boronates | 6-Methylpyridine-3-boronic acid MIDA ester | Exceptionally stable to air and moisture.[10][11] Allows for slow release of the boronic acid in situ, minimizing decomposition.[4] | Excellent, even with challenging substrates.[4] |
It is important to note that direct yield comparisons can be challenging due to variations in reaction conditions and coupling partners across different studies.[12]
In-Depth Look at Superior Alternatives
Potassium (6-methylpyridin-3-yl)trifluoroborate
Potassium trifluoroborate salts have emerged as highly effective coupling partners in Suzuki-Miyaura reactions.[13] They are generally air- and moisture-stable crystalline solids that are easy to handle and store.[9] The trifluoroborate moiety protects the boron center from protodeboronation, a common side reaction with boronic acids.[14] This increased stability often translates to higher yields and better reproducibility.[1]
6-Methylpyridine-3-boronic acid MIDA ester
N-methyliminodiacetic acid (MIDA) boronates represent a significant advancement in cross-coupling chemistry.[10][15] These reagents are exceptionally stable and can be purified by chromatography.[10] The MIDA ligand acts as a protecting group for the boronic acid, which can be slowly released under the reaction conditions.[4][16] This "slow-release" strategy ensures that the concentration of the unstable free boronic acid in the reaction mixture is kept low, minimizing side reactions and leading to significantly improved yields, especially with challenging substrates like aryl chlorides.[4]
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura cross-coupling reactions using the discussed reagents. Optimization of these conditions for specific substrates is often necessary.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Pyridylboronic Acid
This protocol is adapted from established methodologies for the coupling of aryl halides with pyridylboronic acids.[17][18]
Reaction Setup:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%) and ligand (if required).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., dioxane/water, toluene/water, DMF).[8][19]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.[18]
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of Potassium (6-methylpyridin-3-yl)trifluoroborate
This protocol is based on general procedures for the cross-coupling of potassium heteroaryltrifluoroborates.[1]
Reaction Setup:
-
In a Schlenk tube, combine the aryl halide (1.0 equiv.), potassium (6-methylpyridin-3-yl)trifluoroborate (1.1 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-3 mol%), and a suitable ligand (e.g., RuPhos, SPhos, 4-6 mol%).[13]
-
Add a base (e.g., Cs₂CO₃, K₃PO₄, 3.0 equiv.).
-
Evacuate and backfill with an inert gas.
-
Add a degassed solvent system (e.g., toluene/water, dioxane/water).[13]
-
Heat the reaction mixture (typically 80-100 °C) until the starting material is consumed.
Work-up and Purification:
-
Follow the general work-up and purification procedure outlined in Protocol 1.
Protocol 3: Slow-Release Cross-Coupling using 6-Methylpyridine-3-boronic acid MIDA ester
This protocol is adapted from the slow-release cross-coupling methodology developed for MIDA boronates.[4]
Reaction Setup:
-
To a vial, add the aryl halide (1.0 equiv.), 6-Methylpyridine-3-boronic acid MIDA ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a ligand (e.g., SPhos, 10 mol%).
-
Add a base (e.g., K₃PO₄, 7.5 equiv.).[4]
-
Add a degassed 5:1 mixture of dioxane and water.
-
Seal the vial and heat the reaction mixture (typically 60-100 °C).
Work-up and Purification:
-
Follow the general work-up and purification procedure outlined in Protocol 1.
Visualizing the Workflow
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
While this compound can be a useful reagent, its inherent limitations necessitate a careful consideration of alternatives, especially in complex syntheses. Potassium trifluoroborates and MIDA boronates offer superior stability and reactivity, often leading to higher yields and a broader substrate scope. By understanding the challenges associated with pyridylboronic acids and embracing these more robust alternatives, researchers can significantly enhance the efficiency and reliability of their Suzuki-Miyaura cross-coupling reactions.
References
-
Benchchem. A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
-
Benchchem. The Superiority of Pyridine-2-Sulfonates in Suzuki Coupling: A Data-Driven Comparison with Pyridine-2-Boronic Acids.
-
Haydl, A. M., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, 15633.
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5534-5538.
-
T-Y. Luh, et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 16(43), 8263-8267.
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
-
Molander, G. A., & Ito, T. (2006). Cross-Coupling of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Bromides. Organic Syntheses, 83, 291.
-
Dreher, S. D., et al. (2008). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules, 25(5), 1205.
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid.
-
Benchchem. 6-(Dimethylamino)-2-methylpyridine-3-boronic acid.
-
Burke, M. D., et al. (2011). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 44(2), 113-124.
-
Molander, G. A., & Brown, H. C. (2003). B -Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(14), 5534-5539.
-
Molander, G. A., & Gravel, M. (2007). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. European Journal of Organic Chemistry, 2007(1), 103-109.
-
BLDpharm. MIDA Boronate: A New Organo-boron Reagent.
-
Sigma-Aldrich. 6-Methyl-2-pyridinylboronic acid MIDA ester.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
-
Carrow, B. P., & Hartwig, J. F. (2012). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 51(38), 9548-9552.
-
Reddit. Help needed with unreproducible Suzuki coupling. (2023).
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116-2119.
-
Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
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Organic Chemistry Portal. Suzuki Coupling.
-
Benchchem. Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine.
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Singh, V. K., et al. (2020). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 56(68), 9779-9793.
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
-
Haydl, A. M., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, 15633.
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5534-5538.
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(41), 14934-14936.
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
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A Senior Application Scientist's Guide: Cost-Benefit Analysis of 6-Methylpyridine-3-boronic acid hydrochloride in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecules. The pyridine moiety is a cornerstone of medicinal chemistry, and its incorporation often relies on robust cross-coupling methodologies like the Suzuki-Miyaura reaction.[1] This guide provides an in-depth cost-benefit analysis of 6-Methylpyridine-3-boronic acid hydrochloride, a key reagent for introducing a methylated pyridine ring. We will objectively compare its performance, cost, and handling characteristics against common alternatives, supported by experimental data and protocols, to empower informed decision-making in your synthetic campaigns.
Part 1: The Reagent Profile – Understanding the Asset
This compound is a specialized organoboron compound used to install the 6-methylpyridin-3-yl group, a motif found in various biologically active compounds, including inhibitors of phosphoinositide-3-kinases (PI3K) and c-jun N-terminal kinase (JNK).[2][3] Its utility is primarily realized in palladium-catalyzed cross-coupling reactions.
The compound is typically supplied as a hydrochloride salt, which presents a significant advantage. Free pyridyl boronic acids can be prone to instability and decomposition, a challenge often referred to as the "2-pyridyl problem" where the Lewis basic nitrogen can interfere with the palladium catalyst.[4][5] The hydrochloride form protonates the pyridine nitrogen, mitigating its coordinating ability and often improving shelf-life and handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2096333-73-0 | [6] |
| Molecular Formula | C₆H₉BClNO₂ | [6] |
| Molecular Weight | 173.41 g/mol | [6] |
| Appearance | White to off-white solid | [2] |
| Storage Temperature | 2-8°C, Hygroscopic | [3][7] |
From a safety perspective, like many boronic acids, it is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[8] Standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses, are mandatory.[9]
Part 2: Performance vs. Cost – A Comparative Analysis
The "benefit" of any reagent is measured by its performance, while the "cost" encompasses both direct price and indirect expenses related to reaction efficiency and purification. Here, we benchmark this compound against relevant alternatives.
Quantitative Performance Comparison
The efficacy of a boronic acid in Suzuki-Miyaura coupling is best evaluated through reaction yield. However, direct comparison is challenging as optimal conditions can vary. The following table synthesizes representative data to illustrate performance trends. The choice of a robust catalyst system, often employing specialized phosphine ligands, is crucial for successfully coupling nitrogen-containing heterocycles.[1]
Table 2: Comparative Yields in a Model Suzuki-Miyaura Coupling Reaction (Aryl Halide + Boronic Acid)
| Boronic Acid/Ester | Coupling Partner | Catalyst System | Yield (%) | Source(s) |
| 6-Methylpyridine-3-boronic acid | Aryl Bromide | Pd(dppf)Cl₂ / K₂CO₃ | ~92% (in synthesis) | [2] |
| 3-Pyridylboronic acid | Aryl Bromide | Pd(PPh₃)₄ / Na₂CO₃ | 80-95% | [10] |
| 2-Fluoropyridine-3-boronic acid | PyFluor | Pd(dppf)Cl₂ / K₂CO₃ | ~60-80% | [5] |
| Pyridine-3-boronic acid N-oxide | Aryl Bromide | Pd(OAc)₂ / SPhos | >90% | [11] |
| 2-Pyridyl MIDA boronate | Aryl Bromide | Cu(OAc)₂ / XphosPd | ~70-90% | [12] |
Analysis of Benefit: 6-Methylpyridine-3-boronic acid demonstrates high reactivity and can achieve excellent yields, comparable to simpler pyridyl boronic acids.[2] The key benefit is not necessarily higher yield but the direct installation of the functionally important 6-methylpyridyl moiety. Alternatives like N-oxides or MIDA boronates are designed to overcome the inherent instability of pyridyl boronic acids, often providing more consistent results, especially at scale.[11][12]
The Economic Equation
The direct cost of a reagent is a primary consideration, especially for process development and scale-up campaigns.
Table 3: Representative Cost Analysis of Pyridyl Boron Reagents
| Reagent | Supplier Example | Price per Gram (USD) |
| 6-Methylpyridine-3-boronic acid | Sigma-Aldrich | $258.00 |
| 6-Methylpyridine-3-boronic acid | Apollo Scientific | ~$22.60 (£18.00) |
| 3-Pyridylboronic acid | Sigma-Aldrich | ~$25.00 |
| 2-Fluoropyridine-3-boronic acid | Sigma-Aldrich | ~$150.00 |
| 2-Pyridyl MIDA boronate | Sigma-Aldrich | >$300.00 |
Note: Prices are based on the smallest available pack size as of late 2025 and are for estimation purposes only. Significant price variations exist between suppliers and with scale.[7][8]
Analysis of Cost:
-
Direct Cost: 6-Methylpyridine-3-boronic acid is significantly more expensive than the parent 3-pyridylboronic acid, reflecting a more complex synthesis.[10] However, its cost can be competitive compared to other highly functionalized or stabilized alternatives like MIDA boronates.
-
Indirect Costs: The true cost extends beyond the bottle price. Consider these factors:
-
Synthesis Route Complexity: If the 6-methylpyridyl group is installed late-stage, using this reagent can save multiple synthetic steps compared to building the ring or methylating a simpler pyridine, representing a significant cost saving in labor and materials.
-
Catalyst Loading: Challenging couplings may require higher catalyst loadings or more expensive, specialized ligands, adding to the overall cost.[1]
-
Reaction Time & Purification: High-yielding, clean reactions reduce costs associated with long reaction times, solvent usage, and complex chromatographic purification. The hydrochloride salt may require an additional equivalent of base but can lead to cleaner reactions, simplifying workup.
-
Part 3: Experimental Protocols & Mechanistic Insight
To ensure trustworthy and reproducible results, a well-defined protocol is essential. The following section details a representative experimental workflow and the underlying catalytic cycle.
Experimental Workflow for Suzuki-Miyaura Coupling
This diagram outlines the critical steps for a successful coupling reaction, emphasizing the importance of creating an inert atmosphere to protect the sensitive palladium catalyst.
Detailed Laboratory Protocol
The following is a generalized, self-validating procedure adapted from established methodologies.[2][13]
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv). The use of 3 equivalents of base is crucial to neutralize the HCl salt and activate the boronic acid.
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add degassed solvents via cannula or syringe. A typical system is a mixture of an organic solvent like dioxane, toluene, or DME, and an aqueous solution of the base (e.g., 2M). Degassing the solvent by sparging with an inert gas for 30 minutes prior to use is critical to prevent catalyst oxidation.
-
Reaction: Heat the reaction mixture to the target temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-24 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous phase three times with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism allows for rational troubleshooting. The cycle involves three key stages: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the activated boronate species, and reductive elimination to form the new C-C bond and regenerate the catalyst.
Part 4: Conclusion and Recommendations
Is this compound the right choice for your project?
Final Verdict:
This compound is a high-value, enabling reagent for medicinal chemistry and drug discovery.
-
Primary Benefit: Its greatest advantage is providing the most direct and often highest-yielding route to molecules containing the specific 6-methyl-3-pyridyl substructure. This efficiency in late-stage functionalization can save numerous synthetic steps, significantly reducing labor and downstream costs, which often outweighs its higher initial purchase price.
-
Cost Considerations: While more expensive than unsubstituted pyridyl boronic acids, its cost is justifiable for small-scale and discovery applications where speed and access to novel chemical space are the primary drivers. For large-scale synthesis, a thorough cost analysis comparing this reagent to a de novo synthesis of the target molecule is warranted.
-
Recommendation: For research and discovery scientists focused on structure-activity relationship (SAR) studies where the 6-methyl group is a critical component, this compound is an excellent choice. Its hydrochloride form provides a welcome enhancement in stability and handling, making it a reliable tool in the synthetic chemist's arsenal.
References
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- Ghavtadze, N., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid. [Link]
-
Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
- Rodriguez, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 635-641.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Akondi, S. M., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(7), 843.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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ResearchGate. (n.d.). The Slow-Release Strategy in Suzuki–Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). Design and discovery of boronic acid drugs. [Link]
- Thomas, A. A., et al. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
- Dziedzic, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2306-2316.
-
ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. [Link]
- Akondi, S. M., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(7), 843.
- Neto, B. A. D., et al. (2021).
-
Scott Rychnovsky. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
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Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. [Link]
-
Dataintelo. (2024). Boronic Acid Sales Market Report | Global Forecast From 2025 To 2033. [Link]
- Knapp, D. M., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4344-4347.
- Li, W., et al. (2004). An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. Organic Syntheses, 81, 89.
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An In-Depth Guide to the Application of 6-Methylpyridine-3-boronic Acid Hydrochloride in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive technical guide on 6-Methylpyridine-3-boronic acid hydrochloride, a versatile and increasingly vital building block in synthetic chemistry. This document provides an in-depth analysis of its applications, performance benchmarks against alternatives, and detailed experimental protocols, designed to empower researchers in leveraging this reagent to its full potential.
Introduction: The Strategic Advantage of a Functionalized Pyridyl Building Block
This compound is a heterocyclic organoboron compound that has gained significant traction in medicinal chemistry and materials science.[1][2] Its structure, featuring a pyridine ring substituted with both a methyl group and a boronic acid, offers a unique combination of electronic properties and steric influences. This makes it an invaluable reagent for introducing the 6-methylpyridyl moiety into complex molecular architectures, particularly through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][3]
The pyridine core is a ubiquitous motif in pharmaceuticals, and the strategic placement of the methyl and boronic acid groups allows for fine-tuning of a target molecule's properties, such as solubility, metabolic stability, and protein-binding interactions.[4] This guide will explore the nuances of its reactivity and provide actionable insights for its effective use in the laboratory.
PART 1: Core Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its functional group tolerance and reliability in forming C-C bonds.[5][6][7] this compound serves as an excellent coupling partner in these transformations.
Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.[8][9]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an organic halide (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[10]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Role of the Pyridyl Moiety and Substituent Effects
Pyridylboronic acids present unique challenges and opportunities compared to their phenylboronic acid counterparts. The nitrogen atom in the pyridine ring can influence the reaction in several ways:
-
Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen can enhance the electrophilicity of the ring, which can be beneficial for the coupling reaction.[5]
-
Stability: 3- and 4-pyridylboronic acids are generally more stable and less prone to side reactions like protodeboronation (loss of the boronic acid group) compared to 2-pyridyl isomers.[5] 6-Methylpyridine-3-boronic acid, being a 3-isomer, benefits from this enhanced stability.
-
Catalyst Interaction: The lone pair on the pyridine nitrogen can potentially coordinate to the palladium catalyst, sometimes leading to inhibition. However, in many cases, this is not a significant issue, especially with the use of appropriate ligands.
The methyl group at the 6-position provides steric bulk and alters the electronic profile, which can be exploited in structure-activity relationship (SAR) studies during drug development.
PART 2: Performance Comparison and Application in Drug Discovery
The true measure of a building block is its performance in real-world applications. 6-Methylpyridine-3-boronic acid has been instrumental in the synthesis of various biologically active compounds, including kinase inhibitors.[1][2]
Comparative Performance Data
While a direct head-to-head comparison in a single paper is rare, we can synthesize data from various studies to illustrate performance. The choice of catalyst, base, and solvent system is critical for optimizing yields.
| Coupling Partners | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 6-Methylpyridine-3-boronic acid + Aryl Bromide | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | ~85-95% | General observation from synthesis of kinase inhibitors[11] |
| Phenylboronic acid + 3-Amino-2-chloropyridine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Dioxane | >80% | [12] |
| 3-Pyridylboronic acid + 4-Bromoanisole | Pd(dppf)Cl₂ | Na₂CO₃ | DME | "Good" | [5] |
| 2-Pyridylboronic acid + Aryl Halide | Various | Various | Various | Often <20% | [4] |
This table is a synthesis of typical results and should be used as a general guide. Yields are highly substrate-dependent.
The data suggests that 3-pyridylboronic acids, including the 6-methyl substituted variant, are highly competent coupling partners, often providing good to excellent yields under standard conditions and significantly outperforming their 2-pyridyl counterparts.[5]
Case Study: Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of anticancer drugs.[13][14] The pyridine motif is frequently incorporated to form key hydrogen bond interactions within the ATP binding site of kinases. 6-Methylpyridine-3-boronic acid is used to prepare compounds that act as inhibitors for phosphoinositide-3-kinases (PI3K) and c-jun N-terminal kinase (JNK).[1][2]
In a representative synthesis, 6-Methylpyridine-3-boronic acid could be coupled with a halogenated pyrimidine or pyrazole core to construct the final inhibitor. The choice of this specific building block allows medicinal chemists to probe the steric and electronic requirements of the kinase's active site, potentially leading to improved potency and selectivity.[11][15]
PART 3: Detailed Experimental Protocol & Workflow
Adherence to a robust and validated protocol is essential for reproducibility and success.
Generalized Protocol for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the coupling of this compound with an aryl bromide.
Reagents & Equipment:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol, 5 mol%)
-
Base (e.g., aqueous 1 M Na₂CO₃ or K₂CO₃, 3.0 mmol, 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane or DME, 10 mL)
-
Round-bottom flask or microwave reaction vial
-
Magnetic stirrer, heating mantle/oil bath, condenser
-
Inert atmosphere setup (Argon or Nitrogen)
Step-by-Step Procedure:
-
Setup: To a round-bottom flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the palladium catalyst (0.05 equiv).
-
Inerting: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) species.
-
Solvent/Base Addition: Under the inert atmosphere, add the degassed solvent (e.g., 1,4-Dioxane) followed by the aqueous base solution.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then typically purified by flash column chromatography on silica gel.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Causality and Troubleshooting
-
Why use an excess of boronic acid? A slight excess helps to drive the reaction to completion and compensates for any potential homocoupling or protodeboronation side reactions.[9]
-
Why degas the solvents? Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle.[9]
-
Low Yield?
-
Check the base: Ensure the base is strong enough and sufficiently soluble. Cs₂CO₃ or K₃PO₄ can be more effective for challenging couplings.
-
Change the ligand: If the catalyst is not effective, switching to a catalyst with a different phosphine ligand (e.g., SPhos, XPhos) can dramatically improve results.
-
Protodeboronation: If the boronic acid is degrading, using its more stable pinacol ester derivative or a "slow-release" strategy might be necessary.[16]
-
Conclusion
This compound is a robust and highly effective building block for modern organic synthesis. Its stability, predictable reactivity in Suzuki-Miyaura cross-coupling, and value in constructing pharmaceutically relevant molecules make it an essential tool for researchers. By understanding the underlying mechanistic principles and employing optimized, validated protocols, scientists can confidently incorporate this reagent into their synthetic strategies to accelerate discovery and innovation.
References
- A Comparative Analysis of 2-Chloropyridine-3-boronic Acid and 2-Chloropyridine-4-boronic Acid in Suzuki Coupling Reactions. Benchchem.
- The Superiority of Pyridine-2-Sulfonates in Suzuki Coupling: A Data-Driven Comparison with Pyridine-2-Boronic Acids. Benchchem.
- A Comparative Analysis of Boronic Acids in Cross-Coupling Reactions. Benchchem.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. ACS Publications.
- 6-Methylpyridine-3-boronic Acid. ChemicalBook.
- This compound Hydrate. CymitQuimica.
- Understanding the Chemical Properties and Applications of Boronic Acids. Ningbo Inno Pharmchem Co., Ltd.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. NIH.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate.
- Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. MDPI.
- Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors. Academia.edu.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. RSC Publishing.
- Suzuki Coupling. Organic Chemistry Portal.
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Methylpyridine-3-boronic acid hydrochloride
As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper disposal of chemical reagents is a critical, yet often overlooked, aspect of laboratory protocol. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 6-Methylpyridine-3-boronic acid hydrochloride, a compound whose dual chemical nature—a pyridine derivative and a boronic acid—requires specific handling considerations.
Hazard Assessment and Chemical Profile
Understanding the inherent hazards of this compound is fundamental to its safe disposal. The molecule's risk profile is a composite of its constituent parts: the pyridine ring and the boronic acid functional group.
-
Pyridine Moiety : Pyridine and its derivatives are known for their potential toxicity and flammability. They are often harmful if swallowed, inhaled, or in contact with skin[1][2][3]. Waste streams containing pyridine must be treated as hazardous[4][5].
-
Boronic Acid Moiety : Boronic acids are a class of organoboron compounds that act as Lewis acids[6][7]. While generally considered to have low toxicity, their reactivity necessitates specific disposal pathways to ensure complete neutralization and minimal environmental impact[7]. The ultimate degradation product of boronic acids is boric acid, which is considered environmentally benign[7].
A summary of the key hazard considerations is presented below.
| Hazard Category | Description | Primary Sources |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1][3] | Pyridine Ring |
| Irritation | Causes serious eye irritation and potential skin irritation.[3][8] | General Chemical Nature |
| Flammability | While the hydrochloride salt is a solid, the parent pyridine structure is a highly flammable liquid.[1] This is a critical consideration for waste stream segregation. | Pyridine Ring |
| Reactivity | Incompatible with strong oxidizing agents and strong acids.[4][9] The boronic acid group can react with bases. | Both Moieties |
| Environmental | Should not be allowed to enter drains or the environment.[9] | General Chemical Nature |
Core Disposal Principles
Before proceeding to specific protocols, adhere to these universal principles for managing this chemical waste:
-
Do Not Mix : Never mix this compound waste with other chemical waste streams unless it is part of a specific neutralization protocol.
-
Proper Containment : All waste must be collected in a sealable, airtight, and clearly labeled container[4]. Handle uncleaned empty containers as you would the product itself.
-
Segregation : Store waste containers away from incompatible materials, particularly strong oxidizers, acids, and sources of ignition[1][4].
-
Consult EHS : Always follow the specific guidelines of your institution's Environmental Health & Safety (EHS) department. The protocols described here are best practices but may need to be adapted to local regulations.
Disposal Decision Workflow
The correct disposal procedure depends on the form of the waste. Use the following decision tree to determine the appropriate protocol.
Step-by-Step Disposal Protocols
Protocol A: Direct Disposal of Uncontaminated Solid
This protocol is for the disposal of the chemical in its original solid form (e.g., expired reagent, excess material from weighing).
-
Container : Ensure the chemical is in its original, tightly sealed container. If the original container is compromised, transfer the solid to a new, compatible, and properly labeled container.
-
Labeling : Attach a completed hazardous waste tag as required by your institution. Clearly indicate the full chemical name: "this compound".
-
Segregation : Store the container in a designated area for solid hazardous organic waste.
-
Pickup : Arrange for collection by your institution's EHS personnel.
Protocol B: Aqueous Waste Neutralization & Disposal
This protocol is designed for dilute aqueous solutions containing this compound, such as from reaction workups. The core principle is to convert the boronic acid into a more stable boronate salt via basification, which is then disposed of as aqueous hazardous waste.[10][11][12]
-
Preparation : Perform this procedure in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a fully buttoned lab coat, and nitrile gloves[4][8].
-
Neutralization : While stirring the aqueous waste solution, slowly add a 1M solution of sodium hydroxide (NaOH).
-
pH Monitoring : Periodically check the pH of the solution. Continue adding NaOH until the solution is strongly basic (pH > 10). This ensures the complete conversion of the boronic acid to its corresponding sodium boronate salt.
-
Collection : Transfer the neutralized basic solution to a designated container for hazardous aqueous waste.
-
Labeling : Ensure the container is clearly labeled with its contents (e.g., "Aqueous waste containing sodium 6-methylpyridine-3-boronate") and any other information required by your institution.
-
Disposal : When the container is full, arrange for pickup by EHS.
Protocol C: Solid Contaminated Waste Disposal
This protocol is for materials contaminated with this compound, such as paper towels, gloves, weigh boats, or absorbent material from a spill.
-
Collection : Place all contaminated solid materials into a designated, sealable hazardous waste bag or container.
-
Containment : Do not overfill the bag. Once full, securely seal the bag or container to prevent any dust from escaping.
-
Labeling : Attach a hazardous waste tag, listing "Solid waste contaminated with this compound".
-
Disposal : Place the sealed bag into a designated solid hazardous waste drum or container for EHS pickup.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources : If the spill involves a solution with a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment[1].
-
Personal Protection : Don appropriate PPE before attempting cleanup.
-
Containment & Cleanup :
-
For a Solid Spill : Gently sweep up the material to avoid creating dust and place it into a sealed container for disposal as described in Protocol C[9].
-
For a Liquid Spill : Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite[1][2][4]. Scoop the mixture into a sealable container for disposal.
-
-
Decontamination : Clean the spill area thoroughly.
-
Reporting : Report the incident to your supervisor and EHS office as per your institution's policy.
By adhering to these detailed protocols, you can ensure the safe, compliant, and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and scientific integrity.
References
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Santa Cruz Biotechnology. (n.d.). This compound.
- BLD Pharm. (n.d.). (6-Methylpyridin-3-yl)boronic acid.
- Washington State University. (n.d.). Pyridine Standard Operating Procedure.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2008). SAFETY DATA SHEET - Methylboronic acid.
- Penta chemicals. (2024). Pyridine - SAFETY DATA SHEET.
- Fisher Scientific. (2014). SAFETY DATA SHEET - 5-Methylpyridine-3-boronic acid.
- National Center for Biotechnology Information. (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine.
- MilliporeSigma. (2025). SAFETY DATA SHEET - 2-amino-6-methylpyridine.
- Laboratorium Discounter. (2023). Pyridine 99,75+% Extra pure.
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - Pyridine hydrochloride.
- Fisher Scientific. (2015). SAFETY DATA SHEET - 2-Methyl-6-methoxypyridine-3-boronic acid.
- Reddit. (2017). Trying to remove a boronic acid in a workup. Help!.
- ResearchGate. (2016). Can I remove boronic acid using Work up process?.
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
- MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Methylpyridine-3-boronic acid hydrochloride
As researchers and drug development professionals, our work with novel chemical entities like 6-Methylpyridine-3-boronic acid hydrochloride is foundational to discovery. However, the potential of these compounds is matched by their potential hazards. A deep, practical understanding of safety protocols is not a procedural formality; it is an essential component of rigorous and reproducible science. This guide moves beyond a simple checklist to provide a framework for risk assessment and procedural excellence when handling this specific boronic acid derivative. The causality behind each recommendation is explained to build a culture of safety that is both informed and intuitive.
Hazard Identification: Understanding the Adversary
While a specific, comprehensive toxicological profile for this compound (CAS 2096333-73-0) is not extensively documented, the boronic acid class and related pyridine compounds share well-understood hazard profiles.[1][2] Based on data from structurally similar compounds, we must assume this reagent poses the following primary risks:
-
Serious Eye Irritation: Boronic acids are consistently classified as severe eye irritants.[3][4][5] Accidental contact with dust or solutions can cause significant damage.
-
Skin Irritation: The compound is expected to cause skin irritation upon contact.[3][4][6] Some related compounds may also act as skin sensitizers, meaning repeated exposure could lead to an allergic reaction.[7]
-
Respiratory Tract Irritation: Inhalation of the powdered form can irritate the nose, throat, and lungs.[3][4][5][8]
Given these potential hazards, a robust personal protective equipment (PPE) plan is not optional, but integral to the experimental workflow.
Core Directive: Mandatory PPE for Safe Handling
All handling of this compound must be conducted within a certified chemical fume hood to control airborne particulates and vapors.[4][7] The following PPE is the minimum requirement for any procedure involving this compound.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when handling larger quantities (>25g) or if there is a significant splash risk.[3][4][9] | Protects the eyes from dust and splashes, which are a primary route of exposure and can cause serious damage.[7] A face shield provides an additional layer of protection for the entire face.[10] |
| Hand Protection | Chemically resistant nitrile gloves (minimum). Inspect for defects before each use. For prolonged handling or when submersion is possible, consider heavier-duty gloves or double-gloving.[3][7][10] | Prevents direct skin contact, which can lead to irritation and potential sensitization.[11] Disposable gloves must be removed immediately after contact and hands washed before donning a new pair.[10] |
| Body Protection | A fully buttoned, flame-resistant laboratory coat worn over long pants and closed-toe shoes.[3][7] | Protects skin on the body and arms from accidental spills and contamination. Closed-toe shoes are mandatory to protect against spills and falling objects.[7] |
Procedural Discipline: Operational and Disposal Plans
Success in the lab is defined equally by results and safety. The following step-by-step plans provide a self-validating system for handling and disposal.
Experimental Workflow: PPE Selection Logic
The specific tasks you perform dictate the precise level of PPE required. This decision-making process ensures that protection is always matched to the risk.
Caption: PPE selection workflow for handling 6-Methylpyridine-3-boronic acid HCl.
Step-by-Step Protocol: Donning PPE
Properly putting on PPE is the first step in creating a sterile and safe working environment.
-
Attire Check: Confirm you are wearing long pants and closed-toe shoes.
-
Lab Coat: Don a clean, flame-resistant lab coat, ensuring it is fully buttoned.
-
Eye Protection: Put on your chemical safety goggles. Adjust for a snug fit.
-
Gloves: Wash and dry your hands thoroughly. Inspect nitrile gloves for any rips or pinholes before putting them on. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.
Step-by-Step Protocol: Doffing (Removing) PPE
The removal process is critical to prevent cross-contamination from the "dirty" exterior of your PPE to your skin or the lab environment.
-
Glove Removal: This is the most critical step. Using a gloved hand, grasp the outside of the opposite glove at the wrist. Peel it off, turning it inside out. Hold the removed glove in your still-gloved hand. Slide two fingers of your ungloved hand under the wrist of the remaining glove. Peel it off from the inside, creating a "bag" for both gloves.
-
Dispose of Gloves: Immediately dispose of the gloves in a designated hazardous waste container.[7]
-
Face Shield/Goggles: Remove eye and face protection by handling the earpieces or strap from behind your head. Avoid touching the front surface.
-
Lab Coat: Unbutton your lab coat. Remove it by peeling it off your shoulders, turning the sleeves inside out as you go. Fold the coat so the contaminated exterior is folded inward.
-
Hand Hygiene: Wash your hands thoroughly with soap and water for at least 20 seconds.[4]
Emergency Procedures and Disposal
Spill & Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][4]
-
Spill: For a small spill, use an absorbent material to clean it up while wearing appropriate PPE. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
Waste Disposal
All materials contaminated with this compound, including used gloves, weigh boats, and pipette tips, must be treated as hazardous waste.[11]
-
Segregation: Collect all solid and liquid waste in clearly labeled, sealed hazardous waste containers.
-
Contaminated PPE: Dispose of all used gloves and other disposable PPE in a designated hazardous waste stream. Do not place them in the regular trash.[8]
-
Consult EHS: Always adhere to the specific disposal guidelines provided by your institution's EHS office.[7] Never discharge boronic acid waste into the environment.[12]
By integrating these safety protocols into every aspect of your workflow, you uphold the highest standards of scientific integrity and personal safety, ensuring that your focus remains on discovery.
References
- Chemistry For Everyone. (2025). What Are The Safety Precautions For Using Boric Acid?
- BenchChem. (2025). Personal protective equipment for handling 4-Formylphenylboronic acid.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
- BLD Pharmatech. (n.d.). (6-Methylpyridin-3-yl)boronic acid.
- Thermo Fisher Scientific. (2008). Safety Data Sheet - Methylboronic acid.
- Fisher Scientific. (2014). Safety Data Sheet - 5-Methylpyridine-3-boronic acid.
- BLD Pharmatech. (n.d.). Safety Data Sheet - (7-Chloroquinolin-3-yl)boronic acid.
- Sigma-Aldrich. (2025). Safety Data Sheet - 2-amino-6-methylpyridine.
- CymitQuimica. (2024). Safety Data Sheet - [6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid.
- Sigma-Aldrich. (n.d.). 6-Methylpyridine-3-boronic acid.
- University of California, Santa Barbara. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
- Thermo Fisher Scientific. (2010). Safety Data Sheet - Pyridine hydrochloride.
- Fisher Scientific. (n.d.). 6-(Methylthio)pyridine-3-boronic acid, 95%, Thermo Scientific.
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
